Hexaethylene glycol phosphoramidite
描述
属性
分子式 |
C42H61N2O10P |
|---|---|
分子量 |
784.9 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H61N2O10P/c1-35(2)44(36(3)4)55(53-22-10-21-43)54-34-32-51-30-28-49-26-24-47-23-25-48-27-29-50-31-33-52-42(37-11-8-7-9-12-37,38-13-17-40(45-5)18-14-38)39-15-19-41(46-6)20-16-39/h7-9,11-20,35-36H,10,22-34H2,1-6H3 |
InChI 键 |
ZTCKUVQHKIMCLI-UHFFFAOYSA-N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Hexaethylene glycol phosphoramidite |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Hexaethylene Glycol Phosphoramidite for Researchers and Drug Development Professionals
Introduction: Hexaethylene glycol (HEG) phosphoramidite (B1245037), commonly referred to as Spacer Phosphoramidite 18, is a crucial reagent in the fields of molecular biology and drug development.[][] It serves as a versatile hydrophilic linker used in the chemical synthesis of oligonucleotides.[][3] This in-depth guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and professionals in the drug development sector.
Core Properties and Specifications
Hexaethylene glycol phosphoramidite is an 18-atom spacer that can be incorporated at the 5'- or 3'-end, or internally within an oligonucleotide sequence.[][4] Its hydrophilic nature is a key attribute, enhancing the solubility of the resulting modified oligonucleotides.[4]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and application of the reagent.
| Property | Value | Reference |
| Chemical Formula | C₄₂H₆₁N₂O₁₀P | [][5] |
| Molecular Weight | 784.91 g/mol | [][5] |
| Appearance | Colorless to light yellow oil | [] |
| Purity | ≥95% | [] |
| Solubility | Soluble in DMSO (50 mg/mL with sonication) and Acetonitrile (B52724) | [6] |
| Storage Conditions | -20°C for long-term storage (months to years) | [] |
Synthesis of this compound
The synthesis of this compound is a two-step process that involves the protection of one of the hydroxyl groups of hexaethylene glycol with a dimethoxytrityl (DMT) group, followed by phosphitylation of the remaining free hydroxyl group.
Experimental Protocol: Synthesis of 1-O-(4,4'-Dimethoxytrityl)-Hexaethylene Glycol
This procedure outlines the selective protection of one primary hydroxyl group of hexaethylene glycol.
Materials:
-
Hexaethylene glycol
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) (EtOAc)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Dissolve hexaethylene glycol in anhydrous pyridine in a flask under an inert atmosphere (e.g., argon).
-
In a separate flask, dissolve DMT-Cl in anhydrous pyridine.
-
Slowly transfer the DMT-Cl solution to the hexaethylene glycol solution via cannula transfer while stirring at room temperature.
-
Allow the reaction to proceed overnight at room temperature.
-
Remove the majority of the pyridine under reduced pressure.
-
Partition the residue between ethyl acetate and 5% sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by precipitation from a mixture of diethyl ether and hexane to yield 1-O-(4,4'-dimethoxytrityl)-hexaethylene glycol.[7][8]
Experimental Protocol: Phosphitylation of 1-O-DMT-Hexaethylene Glycol
This protocol describes the conversion of the mono-protected hexaethylene glycol into the desired phosphoramidite.
Materials:
-
1-O-(4,4'-Dimethoxytrityl)-hexaethylene glycol
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (B109758) (DCM, anhydrous)
Procedure:
-
Dissolve 1-O-(4,4'-dimethoxytrityl)-hexaethylene glycol in anhydrous dichloromethane under an inert atmosphere.
-
Add N,N-diisopropylethylamine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product using silica (B1680970) gel chromatography to obtain this compound.
Application in Automated Oligonucleotide Synthesis
This compound is seamlessly integrated into standard automated solid-phase oligonucleotide synthesis protocols using phosphoramidite chemistry.[9] The synthesis cycle involves four key steps: deblocking, coupling, capping, and oxidation.
Experimental Protocol: Incorporation of Hexaethylene Glycol Spacer
This protocol details the steps for incorporating the HEG spacer into a growing oligonucleotide chain on an automated synthesizer.
Materials:
-
This compound solution in anhydrous acetonitrile (e.g., 0.1 M)
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solutions (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Controlled pore glass (CPG) solid support with the initial nucleoside
Procedure (within the automated synthesizer):
-
Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The support is then washed with anhydrous acetonitrile.
-
Coupling: The this compound solution and the activator solution are delivered simultaneously to the synthesis column containing the solid support. The coupling reaction is allowed to proceed for a standard time (typically 2-5 minutes). For potentially difficult couplings, this time can be extended.
-
Capping: Any unreacted 5'-hydroxyl groups on the solid support are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidizing solution.
-
The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide or modifier to be added to the oligonucleotide chain.
Coupling Efficiency
The efficiency of the coupling step is critical for the overall yield of the full-length oligonucleotide. While specific coupling efficiencies for this compound can vary depending on the synthesizer, reagents, and the sequence context, it is generally expected to be high, in the range of 98-99.5%. The impact of coupling efficiency on the theoretical yield of full-length product for oligonucleotides of different lengths is illustrated in Table 2.
| Oligonucleotide Length (bases) | Theoretical Yield at 98% Coupling Efficiency | Theoretical Yield at 99% Coupling Efficiency | Theoretical Yield at 99.5% Coupling Efficiency |
| 20 | 66.8% | 82.6% | 90.8% |
| 50 | 36.4% | 60.5% | 77.9% |
| 100 | 13.3% | 36.6% | 60.6% |
Visualizing the Workflow
The process of incorporating a this compound into an oligonucleotide can be visualized as a key step within the broader automated synthesis workflow.
The synthesis of this compound itself can also be represented as a logical workflow.
Conclusion
This compound is an indispensable tool for the synthesis of modified oligonucleotides. Its hydrophilic properties and defined length make it a valuable spacer for a wide range of applications, from diagnostic probes to therapeutic agents. A thorough understanding of its properties, synthesis, and incorporation into automated synthesis protocols is essential for researchers and developers in the field to achieve optimal results in their work. The detailed protocols and data provided in this guide serve as a valuable resource for the successful application of this important reagent.
References
- 3. lumiprobe.com [lumiprobe.com]
- 4. Spacer 18 , HEG Hexaethylene Glycol Oligonucleotide Modification [biosyn.com]
- 5. DMT this compound | ChemGenes Products [chemgenes.com]
- 6. Efficient self-assembly of DNA-functionalized fluorophores and gold nanoparticles with DNA functionalized silicon surfaces: the effect of oligomer spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. alfachemic.com [alfachemic.com]
Hexaethylene Glycol Phosphoramidite: A Technical Guide for Researchers
An In-depth Exploration of the Structure, Properties, and Applications of a Versatile Linker in Oligonucleotide Synthesis
Hexaethylene glycol phosphoramidite (B1245037), also known as Spacer Phosphoramidite 18, is a crucial reagent in the chemical synthesis of oligonucleotides. Its primary function is to introduce a long, flexible, and hydrophilic spacer arm within an oligonucleotide sequence. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and key applications in modern molecular biology and drug development.
Chemical Structure and Physicochemical Properties
Hexaethylene glycol phosphoramidite is chemically defined as 1-O-(4,4'-Dimethoxytrityl)-hexaethylene glycol-6-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite. The molecule consists of three key functional components:
-
A 4,4'-dimethoxytrityl (DMT) group: This acid-labile protecting group is attached to one end of the hexaethylene glycol chain, enabling its use in automated solid-phase oligonucleotide synthesis. The DMT group protects the 5'-hydroxyl group during the coupling reaction and is removed at the beginning of each synthesis cycle.
-
A hexaethylene glycol (HEG) spacer: This central component is a hydrophilic chain of six repeating ethylene (B1197577) glycol units. The length and flexibility of this spacer are critical for its function, allowing for the spatial separation of different parts of a molecule or distancing a label from the oligonucleotide chain to minimize steric hindrance and unwanted interactions.
-
A β-cyanoethyl phosphoramidite group: This reactive moiety is located at the other end of the HEG spacer and enables the coupling of the molecule to the free 5'-hydroxyl group of the growing oligonucleotide chain during synthesis.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₄₂H₆₁N₂O₁₀P | [1][2] |
| Molecular Weight | 784.91 g/mol | [3] |
| CAS Number | 125607-09-2 | [4] |
| Appearance | Colorless to yellowish viscous oil | [3] |
| Solubility | Good in most organic solvents, including anhydrous acetonitrile (B52724) | [3] |
| ³¹P NMR Chemical Shift | ~147-149 ppm (typical range for phosphoramidites) | [5][6] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves two main steps: the mono-protection of hexaethylene glycol with a DMT group, followed by phosphitylation of the remaining free hydroxyl group.
Step 1: Synthesis of 1-O-(4,4'-Dimethoxytrityl)-hexaethylene glycol
A general protocol for the mono-tritylation of diols can be adapted for this synthesis.
-
Materials: Hexaethylene glycol, 4,4'-dimethoxytrityl chloride (DMT-Cl), pyridine (B92270), dichloromethane (B109758) (DCM), sodium bicarbonate solution.
-
Procedure:
-
Dissolve hexaethylene glycol in anhydrous pyridine.
-
Add DMT-Cl portion-wise to the solution while stirring at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the mono-DMT protected hexaethylene glycol.
-
Step 2: Synthesis of 1-O-(4,4'-Dimethoxytrityl)-hexaethylene glycol-6-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
-
Materials: 1-O-(4,4'-Dimethoxytrityl)-hexaethylene glycol, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-diisopropylethylamine (DIPEA), anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve the mono-DMT protected hexaethylene glycol in anhydrous DCM.
-
Add DIPEA to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the stirred solution under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product is typically purified by precipitation from a non-polar solvent like hexane (B92381) or by flash chromatography on silica gel deactivated with triethylamine.
-
Incorporation into Oligonucleotides via Solid-Phase Synthesis
This compound is readily incorporated into oligonucleotides using standard automated solid-phase synthesis protocols.
-
Materials: this compound, anhydrous acetonitrile (diluent), activator solution (e.g., 5-ethylthio-1H-tetrazole - ETT), standard DNA or RNA phosphoramidites, solid support with the initial nucleoside, and other standard synthesis reagents (capping, oxidation, deblocking solutions).
-
Procedure:
-
Dissolve the this compound in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
Place the phosphoramidite solution on a designated port of the DNA/RNA synthesizer.
-
Program the synthesizer to introduce the spacer at the desired position in the oligonucleotide sequence.
-
While some suppliers suggest that standard coupling times are sufficient, other sources indicate that extending the coupling time (e.g., from 30 seconds to 2-15 minutes) can significantly improve the coupling efficiency, especially for this bulkier, non-nucleosidic phosphoramidite.[7]
-
The subsequent capping, oxidation, and detritylation steps are typically performed using the standard protocols for nucleoside phosphoramidites.[3][8]
-
Determination of Coupling Efficiency
The efficiency of the coupling reaction can be determined by a detritylation assay, which involves measuring the absorbance of the released DMT cation.
-
Procedure:
-
Collect the deblocking solution (containing the DMT cation) after the coupling of the this compound and each subsequent nucleoside.
-
Dilute the collected solution with a suitable acidic solution (e.g., 0.1 M toluenesulfonic acid in acetonitrile).
-
Measure the absorbance of the orange-colored solution at approximately 498-504 nm.[9][10]
-
The coupling efficiency is calculated by comparing the absorbance of the DMT cation released at each step. The molar extinction coefficient of the DMT cation is approximately 70,000 L·mol⁻¹·cm⁻¹ at 498 nm.[11] A steady or slightly decreasing absorbance indicates high coupling efficiency.
-
Applications and Workflows
The unique properties of the hexaethylene glycol spacer make this phosphoramidite a valuable tool in various applications.
Spacer for qPCR Probes
In the design of quantitative real-time PCR (qPCR) probes, such as TaqMan® probes, the hexaethylene glycol spacer can be used to separate the reporter dye from the quencher dye. This spatial separation can improve quenching efficiency and increase the signal-to-noise ratio upon probe hydrolysis.[4][12][13]
Caption: Workflow for synthesizing a qPCR probe with a hexaethylene glycol spacer.
Linker for Biotin (B1667282) Labeling
This compound is frequently used to introduce a spacer arm between an oligonucleotide and a biotin molecule. This is particularly important for 5'-biotinylated oligonucleotides used in affinity purification, immobilization on streptavidin-coated surfaces, and various detection assays.[7][14][15] The hydrophilic spacer extends the biotin label away from the oligonucleotide, making it more accessible to streptavidin and reducing potential steric hindrance.
Caption: Workflow for 5'-biotinylation of an oligonucleotide using a HEG spacer.
Conclusion
This compound is an indispensable tool for the synthesis of modified oligonucleotides. Its long, hydrophilic, and flexible spacer arm provides researchers and drug developers with the ability to rationally design and synthesize complex oligonucleotide constructs with enhanced properties and functionalities. By understanding its chemical nature and optimizing its incorporation into synthetic protocols, the full potential of this versatile building block can be realized in a wide range of applications, from diagnostics to therapeutics.
References
- 1. DMT this compound | ChemGenes Products [chemgenes.com]
- 2. DMT this compound - Amerigo Scientific [amerigoscientific.com]
- 3. HEG-Phosphoramidite (Spacer-18 analogue) [buyolig.com]
- 4. This compound | CAS#:125607-09-2 | Chemsrc [chemsrc.com]
- 5. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 6. rsc.org [rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. researchgate.net [researchgate.net]
- 11. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound, 125607-09-2 | BroadPharm [broadpharm.com]
- 14. Fluoride-cleavable biotinylation phosphoramidite for 5′-end-labeling and affinity purification of synthetic oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5'-Biotin phosphoramidite [eng.bioneer.com]
The Role of Hexaethylene Glycol (HEG) Phosphoramidite in Oligonucleotide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexaethylene glycol (HEG) phosphoramidite (B1245037) is a critical reagent in the synthesis of modified oligonucleotides, offering a versatile non-nucleosidic linker for a variety of research, diagnostic, and therapeutic applications. Its primary function is to introduce a long, hydrophilic spacer arm within an oligonucleotide sequence. This guide provides a comprehensive overview of the function, application, and technical considerations for using HEG phosphoramidite in solid-phase oligonucleotide synthesis. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to assist researchers in leveraging this valuable tool.
Introduction to Hexaethylene Glycol Phosphoramidite
Hexaethylene glycol (HEG) phosphoramidite, also known as Spacer Phosphoramidite 18, is a phosphoramidite reagent used in automated solid-phase oligonucleotide synthesis.[1][2][3] Unlike standard nucleoside phosphoramidites, it does not contain a nucleobase. Instead, it comprises a hexaethylene glycol moiety, a dimethoxytrityl (DMT) protecting group on one end, and a phosphoramidite group on the other. This structure allows for its seamless integration into the standard phosphoramidite synthesis cycle.
The HEG linker is an 18-atom chain (12 carbon and 6 oxygen atoms), providing a significant, flexible, and hydrophilic spacer within an oligonucleotide.[] This hydrophilicity is a key characteristic, distinguishing it from more hydrophobic alkane-diol-based spacers.
Core Functions and Applications
The primary function of HEG phosphoramidite is to introduce a non-nucleosidic spacer into an oligonucleotide. This spacer can be incorporated at the 5' or 3' terminus, or internally within the sequence.[] This seemingly simple modification imparts a range of valuable properties and enables numerous applications.
Spatial Separation of Moieties
The long HEG spacer is frequently used to distance a functional moiety from the oligonucleotide strand, thereby minimizing steric hindrance and potential unwanted interactions.[3]
-
Biotinylation: When attaching biotin (B1667282) for affinity purification or detection, a spacer like HEG can improve the accessibility of the biotin for binding to streptavidin.
-
Dye Labeling: For fluorescently labeled probes, a spacer can prevent quenching of the fluorophore by adjacent nucleobases.
-
Conjugation of Therapeutic Molecules: In the development of oligonucleotide therapeutics, HEG linkers can be used to attach targeting ligands, such as cholesterol, to enhance cellular uptake and biodistribution.[5][6]
Structural Modifications
The flexibility of the HEG linker allows for the creation of specific secondary structures in oligonucleotides.
-
Hairpin and Loop Structures: HEG can be used to form hairpin loops in synthetic oligonucleotides, which is relevant in the design of qPCR probes like Scorpion® primers.[7]
-
Nuclease Resistance: While not its primary function, the introduction of a non-nucleosidic linker can confer a degree of resistance to exonuclease degradation at the modified terminus.
Mimicking Abasic Sites
While dedicated abasic phosphoramidites exist, non-nucleosidic spacers like HEG can be used in some contexts to study the effects of abasic sites on DNA structure and protein-DNA interactions.
Quantitative Data Presentation
While precise, side-by-side comparative data for HEG phosphoramidite is not always readily available in the literature, the following tables summarize typical quantitative parameters in oligonucleotide synthesis and the expected impact of incorporating a spacer phosphoramidite like HEG.
Table 1: Typical Coupling Efficiencies in Oligonucleotide Synthesis
| Phosphoramidite Type | Typical Stepwise Coupling Efficiency (%) | Factors Influencing Efficiency |
| Standard Nucleoside (A, C, G, T) | 98.5 - 99.5+ | Purity of reagents, anhydrous conditions, activator type, coupling time[8] |
| Hexaethylene Glycol (HEG) | 97 - 99* | Steric hindrance, purity of the spacer phosphoramidite, potential for longer required coupling times[9] |
*Note: While high coupling efficiencies can be achieved with spacer phosphoramidites, they can sometimes be slightly lower than standard nucleosides and may require optimization of coupling times.
Table 2: Theoretical Yield of Full-Length Oligonucleotide
This table illustrates the critical importance of high stepwise coupling efficiency, especially for longer oligonucleotides. The introduction of any modification that slightly lowers the average coupling efficiency will have a significant impact on the final yield of the desired full-length product.[10]
| Oligonucleotide Length (bases) | Yield at 99.5% Avg. Coupling | Yield at 99.0% Avg. Coupling | Yield at 98.0% Avg. Coupling |
| 20 | 90.9% | 82.6% | 68.1% |
| 40 | 82.2% | 67.6% | 45.5% |
| 60 | 74.4% | 55.3% | 30.4% |
| 80 | 67.3% | 45.2% | 20.3% |
| 100 | 60.9% | 37.0% | 13.5% |
Table 3: Influence of Flexible Linkers on Duplex Stability (Melting Temperature, Tm)
The introduction of a non-nucleosidic, flexible linker like HEG into a DNA duplex generally leads to a decrease in the melting temperature (Tm). This is because the non-nucleosidic linker does not contribute to the stabilizing base-stacking interactions.
| Modification | General Effect on Tm | Approximate ΔTm per Insertion (°C) | Reference |
| Internal HEG Linker | Destabilizing | -2 to -5 | General observation for flexible linkers[11][12] |
*Note: The exact ΔTm can vary depending on the sequence context, the position of the insertion, and the ionic strength of the buffer.
Experimental Protocols
The incorporation of HEG phosphoramidite utilizes the standard solid-phase phosphoramidite synthesis cycle. However, some modifications to the standard protocol may be necessary to ensure optimal coupling efficiency.
Standard Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides on a solid support follows a four-step cycle for each nucleotide addition.
Standard four-step phosphoramidite cycle for oligonucleotide synthesis.
Protocol for Incorporation of HEG Phosphoramidite
-
Reagent Preparation:
-
Dissolve the HEG phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M). Ensure strictly anhydrous conditions to prevent hydrolysis of the phosphoramidite.
-
-
Synthesis Cycle Modification:
-
Coupling Step: When the synthesis protocol reaches the desired position for the HEG linker, the HEG phosphoramidite solution is delivered to the synthesis column along with an activator (e.g., tetrazole or a derivative).
-
Extended Coupling Time: For spacer phosphoramidites, it is often recommended to increase the coupling time compared to standard nucleoside phosphoramidites. A coupling time of 2-5 minutes is a common starting point for optimization.[13]
-
The remaining steps of the cycle (capping and oxidation) are typically performed using standard protocols.
-
-
Multiple Incorporations:
-
If a longer spacer is required, the HEG phosphoramidite coupling step can be repeated consecutively.[14]
-
Post-Synthesis Cleavage and Deprotection
Following synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.
-
Cleavage from Support:
-
The solid support is treated with a concentrated solution of ammonium (B1175870) hydroxide (B78521) at room temperature. This cleaves the succinyl linker, releasing the oligonucleotide into solution.
-
-
Deprotection:
-
The ammonium hydroxide solution containing the oligonucleotide is heated (e.g., 55 °C for 8-12 hours) to remove the protecting groups from the nucleobases (benzoyl, isobutyryl, etc.) and the cyanoethyl groups from the phosphate backbone.[15][16]
-
Considerations for HEG-Modified Oligonucleotides: The HEG linker itself is stable to standard ammonium hydroxide deprotection conditions.[13] However, if the oligonucleotide is also modified with base-labile groups (e.g., certain fluorophores), milder deprotection conditions (e.g., potassium carbonate in methanol) may be required.[15]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:125607-09-2 | Chemsrc [chemsrc.com]
- 3. This compound, 125607-09-2 | BroadPharm [broadpharm.com]
- 5. Synthesis of a cholesteryl-HEG phosphoramidite derivative and its application to lipid-conjugates of the anti-HIV 5'TGGGAG³' Hotoda's sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a Cholesteryl-HEG Phosphoramidite Derivative and Its Application to Lipid-conjugates of the Anti-HIV 5'TGGGAG3' Hotoda’s Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shigematsu-bio.com [shigematsu-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. genelink.com [genelink.com]
- 11. A structural transition in duplex DNA induced by ethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. blog.biosearchtech.com [blog.biosearchtech.com]
- 16. glenresearch.com [glenresearch.com]
An In-Depth Technical Guide to Hexaethylene Glycol Phosphoramidite
For researchers, scientists, and professionals engaged in drug development and molecular diagnostics, the precise chemical modification of oligonucleotides is a cornerstone of innovation. Among the arsenal (B13267) of available chemical moieties, hexaethylene glycol (HEG) phosphoramidite (B1245037) stands out as a versatile tool for introducing flexible, hydrophilic spacers into synthetic DNA and RNA strands. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of hexaethylene glycol phosphoramidite, with a focus on its integration into oligonucleotide synthesis and its role in advanced applications such as quantitative PCR (qPCR).
Core Properties of this compound
This compound, commonly referred to as Spacer Phosphoramidite 18, is a key reagent in oligonucleotide synthesis.[1][2] Its fundamental role is to introduce a long, hydrophilic spacer arm within an oligonucleotide sequence.[3][4] This spacer is an 18-atom chain composed of six repeating ethylene (B1197577) glycol units.[5] The physicochemical properties of this phosphoramidite are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 784.91 g/mol | [1][2][6] |
| Chemical Formula | C42H61N2O10P | [1][2][6][7] |
| Synonyms | Spacer Phosphoramidite 18, HEG Phosphoramidite | [1][2][3] |
| CAS Number | 125607-09-2 | [2][6][8] |
| Appearance | White to off-white solid | |
| Solubility | Good in most organic solvents | [8] |
Integration into Oligonucleotide Synthesis: A Detailed Protocol
The incorporation of this compound into an oligonucleotide chain is achieved through the well-established solid-phase phosphoramidite synthesis method. This cyclical process involves four main steps: deblocking, coupling, capping, and oxidation.
Experimental Protocol: Solid-Phase Synthesis with this compound
This protocol outlines the key steps for incorporating a hexaethylene glycol spacer into an oligonucleotide using an automated DNA synthesizer.
1. Reagent Preparation:
-
Phosphoramidites: Prepare 0.1 M solutions of standard nucleoside phosphoramidites (dA, dC, dG, dT) and this compound in anhydrous acetonitrile (B52724).
-
Activator: A 0.45 M solution of 1H-Tetrazole in anhydrous acetonitrile.
-
Deblocking Agent: 3% Trichloroacetic acid (TCA) in dichloromethane.
-
Capping Reagents: Capping A (acetic anhydride/lutidine/THF) and Capping B (N-methylimidazole/THF).
-
Oxidizing Agent: 0.02 M Iodine in THF/water/pyridine.
2. Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction on a solid support (e.g., controlled pore glass).
-
Step 1: Deblocking (Detritylation)
-
The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking agent. This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.
-
The column is then washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Step 2: Coupling
-
The this compound solution and the activator solution are simultaneously delivered to the synthesis column.
-
The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.
-
This activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.
-
Note: For spacer phosphoramidites like hexaethylene glycol, an extended coupling time of 2-5 minutes is often recommended to ensure high coupling efficiency, which is crucial for the overall yield of the full-length product.[4]
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion mutants in subsequent cycles.
-
-
Step 4: Oxidation
-
The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing agent.
-
3. Chain Elongation:
-
Steps 1-4 are repeated for each subsequent nucleoside or modifier to be added to the sequence.
4. Cleavage and Deprotection:
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support using concentrated ammonium (B1175870) hydroxide.
-
The protecting groups on the phosphate backbone (cyanoethyl) and the nucleobases are also removed by heating the ammonia (B1221849) solution.
5. Purification:
-
The final product is typically purified by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length oligonucleotide from shorter, capped sequences.
The following diagram illustrates the workflow of solid-phase oligonucleotide synthesis incorporating a this compound.
Key Applications in Research and Drug Development
The introduction of a hexaethylene glycol spacer can significantly enhance the functionality of synthetic oligonucleotides in various applications.
Quantitative PCR Probes: The Scorpion® Probe Example
One of the most prominent applications of the HEG linker is in the design of Scorpion® probes for real-time qPCR.[9][10] In a Scorpion probe, the HEG linker acts as a "PCR stopper," preventing the polymerase from extending through the probe element.[9][11] This unimolecular probing mechanism leads to rapid signal generation and high specificity.
The mechanism of a Scorpion probe is depicted in the following signaling pathway diagram.
Other Notable Applications
-
Steric Hindrance Reduction: The flexible HEG spacer can distance bulky modifications, such as fluorophores or biotin, from the oligonucleotide, minimizing interference with hybridization.[6]
-
Nuclease Resistance: The HEG linker can act as a blocker for exonucleases, thereby increasing the stability of the oligonucleotide.[6][12]
-
Surface Immobilization: The hydrophilic nature of the HEG spacer is advantageous for attaching oligonucleotides to solid surfaces, such as microarrays, while maintaining their ability to hybridize.
-
Aptamer Design: In aptamer development, the HEG spacer can provide the necessary flexibility for the aptamer to fold into its active conformation for target binding.
Quantitative Data and Performance
The inclusion of a hexaethylene glycol spacer can influence the properties and performance of oligonucleotides. The following tables summarize key quantitative data.
Table 1: Coupling Efficiency of Phosphoramidites
| Phosphoramidite Type | Average Coupling Efficiency | Reference |
| Standard Nucleosides | >99% | [4] |
| Hexaethylene Glycol | >98% (with extended coupling time) | [4] |
Table 2: Impact of HEG Spacer on Oligonucleotide Properties
| Property | Observation | Reference |
| Hybridization Efficiency | Minor to slight increase with HEG spacers | [3] |
| Melting Temperature (Tm) | Generally a slight decrease per insertion | |
| Nuclease Resistance | Increased resistance to 3' exonucleases when placed at the 3' end | [6][12] |
| Flexibility | Significantly increases the flexibility of the oligonucleotide | [11] |
Conclusion
This compound is an invaluable reagent for the chemical modification of oligonucleotides, offering a unique combination of hydrophilicity, flexibility, and stability. Its seamless integration into standard solid-phase synthesis protocols allows for the rational design of sophisticated DNA and RNA constructs for a wide range of applications, from advanced diagnostics with Scorpion® probes to the development of novel therapeutic aptamers. A thorough understanding of its properties and the optimization of its incorporation during synthesis are key to harnessing its full potential in molecular science and drug development.
References
- 1. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 3. Efficient self-assembly of DNA-functionalized fluorophores and gold nanoparticles with DNA functionalized silicon surfaces: the effect of oligomer spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biomers.net | Spacer - biomers.net Oligonucleotides [biomers.net]
- 6. Linkers and Spacers | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. Mode of action and application of Scorpion primers to mutation detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scorpions Primers, Scorpion Probes [biosyn.com]
- 11. Oligo Spacers: Your Flexible Friends | LGC, Biosearch Technologies [biosearchtech.com]
- 12. idtdna.com [idtdna.com]
Hexaethylene Glycol Phosphoramidite: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Hexaethylene glycol (HEG) phosphoramidite (B1245037) is a critical reagent in oligonucleotide synthesis, where it functions as a hydrophilic spacer. Its proper handling and storage are paramount to ensure the successful synthesis of high-quality oligonucleotides. This technical guide provides an in-depth overview of the solubility and stability of HEG phosphoramidite, complete with quantitative data, detailed experimental protocols, and visualizations to aid in its effective use.
Solubility of Hexaethylene Glycol Phosphoramidite
The solubility of this compound is a key factor in its application in automated oligonucleotide synthesis, which predominantly utilizes solutions of these reagents. While qualitatively described as having good solubility in most organic solvents, quantitative data is crucial for preparing solutions of appropriate concentrations.
Quantitative Solubility Data
The following table summarizes the known quantitative solubility of this compound in dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Concentration | Conditions |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (63.70 mM) | Requires sonication for dissolution. It is important to use newly opened, hygroscopic DMSO as water content can significantly impact solubility[1]. |
Qualitative Solubility in Common Organic Solvents
This compound is generally soluble in common organic solvents used in oligonucleotide synthesis.
-
Acetonitrile (B52724): Most nucleoside phosphoramidites are soluble in acetonitrile, which is the standard diluent for DNA synthesis[2]. Anhydrous acetonitrile is recommended to minimize hydrolysis[2].
-
Dichloromethane: More lipophilic phosphoramidites are often soluble in dichloromethane[2]. While usable in many synthesizers, potential issues with flow rate changes and volatility should be considered[2].
Stability of this compound
The stability of this compound, both in solid form and in solution, directly impacts the efficiency of oligonucleotide synthesis and the purity of the final product. Degradation can lead to lower coupling efficiencies and the incorporation of impurities.
Recommended Storage and Shelf-Life
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Shelf-Life | Additional Precautions |
| Solid | -20°C | >3 years | Store in a dry, dark environment. Desiccate to protect from moisture[3]. Can be shipped under ambient temperature for short periods[3]. |
| Solution | -80°C | 6 months | Aliquot to prevent multiple freeze-thaw cycles[1]. |
| -20°C | 1 month | Aliquot to prevent multiple freeze-thaw cycles[1]. | |
| Room Temperature | 2-3 days (for similar spacer phosphoramidites) | For routine use on a synthesizer. Minimize exposure to moisture and air[4]. |
Degradation Pathways
Phosphoramidites are susceptible to two primary degradation pathways: hydrolysis and oxidation. These reactions lead to the formation of phosphonate (B1237965) and phosphate (B84403) byproducts, respectively, which are inactive in the coupling reaction.
Stability in Acetonitrile Solution
Studies on similar phosphoramidites in acetonitrile provide insight into the expected stability of this compound in this common solvent. The rate of degradation is influenced by the specific phosphoramidite, its concentration, and the presence of water[5][6].
| Phosphoramidite Type | Concentration | Time | Purity Reduction |
| Standard Nucleoside Phosphoramidites | Not specified | 5 weeks | 2-39% (depending on the base)[5][6] |
| Linker Phosphoramidite | 0.05 M | 2 weeks | ~10-20% (in yield)[7] |
Experimental Protocols
To ensure the quality of this compound, regular assessment of its purity and stability is crucial. The following are key experimental protocols for this purpose.
Protocol for Determining Solubility
This protocol outlines a general method for determining the solubility of this compound in a specific solvent.
-
Preparation: Add a known mass of this compound to a vial.
-
Solvent Addition: Add a small, measured volume of the desired solvent to the vial.
-
Dissolution: Vigorously vortex the vial. If the solid does not dissolve, sonicate for a defined period (e.g., 10-15 minutes).
-
Observation: Visually inspect the solution for any undissolved solid.
-
Incremental Addition: If the solid has dissolved, add another known mass of the phosphoramidite and repeat steps 3 and 4. If the solid has not dissolved, add a small, measured volume of the solvent and repeat steps 3 and 4 until the solid dissolves.
-
Calculation: Calculate the solubility in mg/mL or M based on the total mass of the phosphoramidite and the final volume of the solvent.
Purity and Degradation Analysis by High-Performance Liquid Chromatography (HPLC)
Methodology: Reverse-phase HPLC (RP-HPLC) is a primary method for assessing the purity of phosphoramidites and detecting degradation products.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, pH 7.0) and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Detection: UV detection at a suitable wavelength.
-
Sample Preparation: Prepare samples at a concentration of approximately 0.1 mg/mL in anhydrous acetonitrile containing a small amount of a non-nucleophilic base like triethylamine (B128534) (TEA) to minimize on-column degradation.
Stability Assessment by Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)
Methodology: ³¹P NMR spectroscopy is a powerful tool for quantifying the purity of phosphoramidites and identifying hydrolysis and oxidation products.
-
Chemical Shifts:
-
Phosphoramidites (P(III)): ~149 ppm (typically two peaks for the diastereomers)
-
H-phosphonates: ~8-10 ppm
-
Phosphate (P(V)) oxidation product: ~0 ppm
-
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent such as acetonitrile-d₃ or chloroform-d₃.
-
Data Interpretation: The relative integration of the peaks corresponding to the different phosphorus species provides a quantitative measure of the purity of the phosphoramidite and the extent of hydrolysis and oxidation.
Conclusion
The solubility and stability of this compound are critical parameters for its successful use in oligonucleotide synthesis. This guide provides a comprehensive overview of these properties, offering quantitative data where available and outlining robust experimental protocols for their assessment. By adhering to the recommended storage and handling procedures and implementing rigorous quality control measures, researchers, scientists, and drug development professionals can ensure the integrity of this vital reagent, leading to the efficient and reliable synthesis of high-quality oligonucleotides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. medkoo.com [medkoo.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phosphoramidite Chemistry for DNA/RNA Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Cornerstone of Synthetic Nucleic Acids
Phosphoramidite (B1245037) chemistry is the gold standard for the chemical synthesis of DNA and RNA oligonucleotides.[1] Developed in the early 1980s by Marvin Caruthers and his team, this method's simplicity, high efficiency, and amenability to automation have made it the most robust and widely adopted technique for creating custom sequences of nucleic acids.[2] Its precision is fundamental to a vast array of applications in molecular biology, diagnostics, and therapeutics, including PCR primers, DNA sequencing, gene editing, antisense oligonucleotides, and siRNA-based drugs.[3][][5]
This guide provides a comprehensive technical overview of the core principles of solid-phase phosphoramidite chemistry, detailing the synthesis cycle, key reagents, quantitative performance metrics, and essential experimental protocols.
Core Principles of Phosphoramidite Chemistry
The power of the phosphoramidite method lies in its use of specialized building blocks—nucleoside phosphoramidites—and a cyclical, four-step process performed on a solid support.[3][6] The synthesis proceeds in the 3' to 5' direction, the opposite of biological DNA synthesis.[2] This is achieved through the strategic use of protecting groups to prevent unwanted side reactions and ensure that only the desired chemical bonds are formed.[1][7]
The Phosphoramidite Monomer
A phosphoramidite is a modified nucleoside, the fundamental building block for synthesis.[1] It is characterized by several key chemical groups, each with a specific function:
-
A 5'-Hydroxyl Protecting Group : The 5'-hydroxyl group of the deoxyribose or ribose sugar is protected by a bulky acid-labile Dimethoxytrityl (DMT) group. This prevents the monomer from reacting with itself during the coupling step.[1][8][9]
-
A Reactive 3'-Phosphoramidite Group : The 3'-hydroxyl group is modified into a phosphite (B83602) triester, specifically a phosphoramidite. This group contains a diisopropylamino (iPr2N) group, which acts as a good leaving group upon activation, and a 2-cyanoethyl group that protects the phosphorus from undesired reactions.[1][2]
-
Nucleobase Protecting Groups : The exocyclic amino groups on the nucleobases (Adenine, Guanine, and Cytosine) are protected to prevent side reactions during synthesis. Thymine and Uracil do not have exocyclic amino groups and typically do not require protection.[7] Common protecting groups include:
Solid-Phase Synthesis
Oligonucleotide synthesis is performed on a solid support, typically Controlled Pore Glass (CPG) or polystyrene beads.[6][8][10] The initial nucleoside is covalently attached to this support via its 3'-hydroxyl group. The growing oligonucleotide chain remains attached to the support throughout the synthesis cycles, which offers a significant advantage: excess reagents and by-products from each step can be simply washed away before proceeding to the next, eliminating the need for complex purification after each nucleotide addition.[1][2]
The Four-Step Synthesis Cycle
The addition of each phosphoramidite monomer is a four-step cycle: deblocking (detritylation), coupling, capping, and oxidation.[3] This cycle is repeated until the oligonucleotide of the desired length is assembled.
Caption: The four-step solid-phase phosphoramidite synthesis cycle.
Step 1: Deblocking (Detritylation)
The cycle begins with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support.[8] This is achieved by treating the support with a mild acid, typically a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane (B109758).[9] This step exposes the 5'-hydroxyl group, making it available for reaction with the next incoming phosphoramidite.[8][9] The released DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of each coupling step in real-time.[2]
Step 2: Coupling
The next phosphoramidite monomer, dissolved in an anhydrous solvent like acetonitrile (B52724), is added to the reaction column along with an activator.[2] The activator, commonly 1H-tetrazole or a derivative such as 5-(ethylthio)-1H-tetrazole (ETT) , protonates the nitrogen of the diisopropylamino group on the phosphoramidite, converting it into a good leaving group.[2][11] The exposed 5'-hydroxyl group of the support-bound nucleoside then attacks the phosphorus atom, forming a new phosphite triester linkage and elongating the oligonucleotide chain.[2] This reaction is very rapid, typically taking around 30 seconds for standard bases.[11] To drive the reaction to completion, a significant molar excess of both the phosphoramidite and the activator is used.[11]
Step 3: Capping
Although the coupling reaction is highly efficient (typically >99%), a small fraction of the 5'-hydroxyl groups may fail to react.[8][12] If left unreacted, these "failure sequences" could react in subsequent cycles, leading to the formation of oligonucleotides with internal deletions, which are difficult to separate from the desired full-length product.[9][12][13] To prevent this, a capping step is introduced to permanently block these unreacted 5'-hydroxyl groups.[12] This is achieved by acetylation using a mixture of acetic anhydride and a catalyst, such as 1-methylimidazole (NMI) .[2][9][12] The resulting acetylated cap is unreactive in all subsequent synthesis steps.[9]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the deblocking step of the next cycle.[2][11] To create a more stable linkage, the trivalent phosphorus (P(III)) is oxidized to a pentavalent phosphate (P(V)) triester.[11] This is accomplished by treating the support with a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine.[8][9][11] This stable phosphate triester forms the backbone of the synthetic oligonucleotide. After this step, the cycle is complete, and the entire process is repeated, starting with the detritylation of the newly added nucleotide.[8]
Special Considerations for RNA Synthesis
The synthesis of RNA follows the same four-step cycle, but with an added complexity: the presence of the 2'-hydroxyl group on the ribose sugar. This group must be protected throughout the synthesis to prevent side reactions and migration of the phosphodiester linkage.[14] The choice of the 2'-hydroxyl protecting group is critical; it must be stable to the conditions of the synthesis cycle but removable during the final deprotection step without damaging the RNA strand.[14]
Common 2'-hydroxyl protecting groups include:
-
tert-Butyldimethylsilyl (TBDMS or TBS) : The most common and well-established protecting group.[14]
-
2-O-Triisopropylsilyloxymethyl (TOM) : A bulkier group designed to overcome some of the steric hindrance issues associated with TBDMS, potentially improving coupling efficiency.[14]
Post-Synthesis: Cleavage and Deprotection
Once the desired sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed to yield a biologically active molecule.[8][15]
-
Cleavage from Support : The oligonucleotide is first cleaved from the CPG support. This is typically accomplished using concentrated ammonium (B1175870) hydroxide (B78521) at room temperature.[15]
-
Phosphate Deprotection : The same ammonium hydroxide treatment also removes the 2-cyanoethyl groups from the phosphate backbone via β-elimination.[2][15]
-
Base Deprotection : To remove the protecting groups (Bz, iBu, Ac) from the nucleobases, the ammonium hydroxide solution containing the oligonucleotide is heated (e.g., at 55°C for 8-15 hours for standard groups).[15][16]
-
Final Detritylation (if synthesized 'DMT-on') : Often, the final 5'-DMT group is left on during cleavage and deprotection to aid in purification via reverse-phase HPLC.[11][15] This hydrophobic DMT group causes the full-length oligonucleotide to be retained more strongly on the column than the truncated, DMT-less failure sequences. After purification, the DMT group is removed with an acid treatment (e.g., 80% acetic acid).[11][16]
Quantitative Data Summary
The efficiency of each step is critical for the overall yield and purity of the final product. Even small deviations from optimal performance can have a significant impact, especially for long oligonucleotides.[17]
Table 1: Typical Reagent Concentrations and Reaction Times
| Step | Reagent(s) | Typical Concentration / Molar Excess | Typical Time |
| Deblocking | Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane | 3% (v/v) | < 1 minute[9] |
| Coupling | Phosphoramidite | 5-fold molar excess[11] | 30 seconds[11] |
| Activator (e.g., ETT) | 20-fold molar excess[11] | 30 seconds[11] | |
| Capping | Acetic Anhydride / N-Methylimidazole | Standard solutions per synthesizer | 1-2 minutes |
| Oxidation | Iodine in THF/Pyridine/Water | 0.02 M - 0.1 M[11][18] | ~1 minute |
| Cleavage | Concentrated Ammonium Hydroxide | - | 1-2 hours at RT[19] |
| Deprotection | Concentrated Ammonium Hydroxide | - | 8-15 hours at 55°C[16] |
Table 2: Impact of Coupling Efficiency on Full-Length Product (FLP) Yield
| Oligo Length (bases) | FLP Yield at 98.5% Avg. Coupling Efficiency | FLP Yield at 99.0% Avg. Coupling Efficiency | FLP Yield at 99.5% Avg. Coupling Efficiency |
| 20-mer | 74.0% | 81.8% | 90.5% |
| 50-mer | 52.0%[17] | 60.5% | 77.9%[17] |
| 80-mer | 36.3% | 44.9% | 67.0% |
| 100-mer | 28.2% | 36.6% | 60.6% |
| 120-mer | 21.9% | 29.9% | 54.9% |
| (Note: Theoretical yield calculated as (Coupling Efficiency)^(Oligo Length - 1)) |
Experimental Protocols
The following are generalized protocols for the key steps in phosphoramidite synthesis. Specific timings, volumes, and reagent formulations may vary depending on the automated synthesizer, synthesis scale, and specific sequence.
Protocol 1: Automated Solid-Phase Synthesis Cycle (Per Nucleotide Addition)
Objective: To execute one full cycle of nucleotide addition on an automated DNA/RNA synthesizer.
Methodology:
-
Priming and Setup: Ensure all reagent bottles (deblock, activator, phosphoramidites, capping solutions, oxidizer, wash solvent) are filled with fresh, anhydrous solutions and correctly installed on the synthesizer. Prime all fluid lines to remove air and old reagents.
-
Deblocking (Detritylation): a. The synthesizer delivers a 3% solution of DCA or TCA in dichloromethane to the synthesis column containing the solid support. b. The acid solution is held in the column for approximately 45-60 seconds to ensure complete removal of the 5'-DMT group.[9] c. The column is thoroughly washed with anhydrous acetonitrile to remove all traces of acid and the cleaved DMT cation.
-
Coupling: a. The appropriate phosphoramidite solution and activator solution are simultaneously delivered to the synthesis column. b. The reaction is allowed to proceed for 30-60 seconds for standard DNA bases.[11] Longer times (5-10 minutes) may be required for modified bases or RNA monomers.[11] c. The column is washed with acetonitrile to remove excess reagents.
-
Capping: a. Capping A (acetic anhydride) and Capping B (N-methylimidazole) solutions are delivered to the column to acetylate any unreacted 5'-OH groups. b. The reaction is held for 1-2 minutes. c. The column is washed with acetonitrile.
-
Oxidation: a. An oxidizer solution (0.02 M Iodine in THF/Water/Pyridine) is delivered to the column.[11] b. The solution is held for approximately 1 minute to convert the phosphite triester to a stable phosphate triester. c. The column is washed with acetonitrile. A second capping step may be performed here on some synthesizers to ensure the support is completely dry before the next cycle.[9][13]
-
Loop: The synthesizer repeats steps 2-5 for the next base in the sequence.
Protocol 2: Post-Synthesis Cleavage and Deprotection (Standard DNA)
Objective: To cleave the synthesized oligonucleotide from the solid support and remove all protecting groups.
Methodology:
-
Cleavage from Support: a. Transfer the solid support (CPG) from the synthesis column to a 2 mL screw-cap vial with a Teflon-lined cap. b. Add 1-2 mL of concentrated ammonium hydroxide to the vial. c. Seal the vial tightly and let it stand at room temperature for 1-2 hours to cleave the succinyl linker.[19]
-
Deprotection: a. Following the room temperature cleavage, securely tighten the cap and place the vial in a heating block or oven set to 55°C. b. Heat for 8-15 hours to remove the Bz, iBu, and cyanoethyl protecting groups.[16] c. For oligonucleotides synthesized with "fast-deprotecting" phosphoramidites (e.g., using Pac or iPr-Pac groups), this step can be significantly shorter (e.g., 4 hours at 55°C).
-
Sample Recovery: a. Cool the vial to room temperature before opening. b. Carefully draw off the ammonium hydroxide solution, which now contains the crude oligonucleotide, and transfer it to a new tube. c. Rinse the CPG support with 0.5 mL of water and combine it with the ammonium hydroxide solution. d. Evaporate the solution to dryness using a vacuum centrifuge. The resulting pellet is the crude oligonucleotide, ready for purification or analysis.
Protocol 3: Deprotection of TBDMS-Protected RNA
Objective: To deprotect a synthetic RNA oligonucleotide, including the removal of the 2'-TBDMS group.
Methodology:
-
Cleavage and Base Deprotection: a. Cleave the RNA from the support and deprotect the bases using a solution of AMA (Ammonium Hydroxide/40% Methylamine 1:1) at 65°C for 10-20 minutes.[20][21] b. Evaporate the AMA solution to dryness in a vacuum centrifuge.
-
2'-TBDMS Group Removal: a. Prepare a deprotection solution. A common reagent is Triethylamine trihydrofluoride (TEA·3HF) in anhydrous DMSO. b. To the dried RNA pellet, add 100 µL of anhydrous DMSO and heat gently (65°C for 5 min) if needed to fully dissolve the oligonucleotide.[20] c. Add 125 µL of TEA·3HF solution, mix well, and heat the mixture at 65°C for 2.5 hours.[20]
-
Quenching and Precipitation: a. Quench the reaction by adding an appropriate quenching buffer (e.g., isopropoxytrimethylsilane). b. Precipitate the desilylated RNA oligonucleotide using a salt solution (e.g., 3 M sodium acetate) and an alcohol (e.g., n-butanol or ethanol). c. Centrifuge to pellet the RNA, discard the supernatant, wash the pellet with ethanol, and dry. The sample is now ready for purification.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. atdbio.com [atdbio.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. alfachemic.com [alfachemic.com]
- 6. benchchem.com [benchchem.com]
- 7. journalirjpac.com [journalirjpac.com]
- 8. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 13. biotage.com [biotage.com]
- 14. atdbio.com [atdbio.com]
- 15. blog.biosearchtech.com [blog.biosearchtech.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. glenresearch.com [glenresearch.com]
- 19. US5656741A - Process and reagents for processing synthetic oligonucleotides - Google Patents [patents.google.com]
- 20. glenresearch.com [glenresearch.com]
- 21. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols for Hexaethylene Glycol (HEG) Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaethylene glycol (HEG) phosphoramidite (B1245037), commonly known as Spacer 18 phosphoramidite, is a non-nucleosidic reagent routinely used in solid-phase oligonucleotide synthesis. It introduces a long, hydrophilic 18-atom spacer arm composed of six repeating ethylene (B1197577) glycol units. This spacer is strategically incorporated to add distance between an oligonucleotide and a functional moiety, such as a fluorescent dye, quencher, biotin, or other labels.[1][] The hydrophilicity of the HEG linker can also improve the solubility of the modified oligonucleotide.[1] Applications of HEG-modified oligonucleotides are diverse and include the synthesis of qPCR probes, hairpin loop structures, and molecules designed for solid-phase immobilization.[1][3]
These application notes provide a comprehensive protocol for the use of HEG phosphoramidite in automated oligonucleotide synthesis, including coupling, deprotection, and purification.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | 18-O-Dimethoxytrityl-hexaethylene glycol,1-[(2-cyanoethyl)-(N,N‑diisopropyl)]-phosphoramidite | [4] |
| Synonyms | Spacer Phosphoramidite 18, HEG Phosphoramidite | [4] |
| CAS Number | 125607-09-2 | [5] |
| Molecular Formula | C42H61N2O10P | [][5] |
| Molecular Weight | 784.93 g/mol | [][4][5] |
| Appearance | Colorless to yellowish viscous oil | [4] |
| Diluent | Anhydrous Acetonitrile (B52724) | [4][5] |
| Storage | -10 to -30°C, dry | [4][5] |
| Stability in Solution | 2-3 days in anhydrous acetonitrile | [5] |
Experimental Protocols
The incorporation of HEG phosphoramidite into an oligonucleotide sequence follows the standard phosphoramidite chemistry cycle employed in automated DNA/RNA synthesizers.[4]
Reagent Preparation
-
HEG Phosphoramidite Solution: Dissolve the HEG phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.07 M to 0.1 M).[5] Ensure the diluent is of high quality with low water content. The solution is stable for 2-3 days when stored under anhydrous conditions.[5]
-
Standard Synthesis Reagents: Utilize standard synthesis reagents, including an activator (e.g., 5-ethylthio-1H-tetrazole), capping solutions, an oxidizing agent, and a deblocking solution (e.g., trichloroacetic acid in dichloromethane).
Automated Oligonucleotide Synthesis
The synthesis cycle for incorporating the HEG spacer is identical to that of a standard nucleoside phosphoramidite and consists of four main steps: deblocking, coupling, capping, and oxidation.
Workflow for a Single HEG Spacer Incorporation Cycle:
Caption: Standard phosphoramidite synthesis cycle for HEG incorporation.
Detailed Steps:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group on the terminal nucleoside of the growing oligonucleotide chain is removed by treatment with an acidic solution.
-
Coupling: The prepared HEG phosphoramidite solution is activated by the activator and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the oligonucleotide. For standard HEG phosphoramidite, a coupling time of 2 minutes is generally sufficient.[6] However, for bulkier modifications attached to the HEG, a longer coupling time may be necessary to ensure high efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant oligonucleotides in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.
Multiple additions of HEG phosphoramidite can be performed to create longer spacer arms.[][5]
Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups from the nucleobases and the phosphate backbone are removed. The HEG linker is stable under standard deprotection conditions.[4][5]
Standard Deprotection Protocol:
-
Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) (28-33%).
-
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add concentrated ammonium hydroxide.
-
Incubate at 55°C for 8-17 hours or at room temperature for a longer duration.
-
After incubation, cool the vial and transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide to obtain the crude oligonucleotide pellet.
-
Rapid Deprotection with AMA:
-
Reagent: A 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA).
-
Procedure:
Deprotection Conditions Comparison:
| Deprotection Reagent | Temperature | Time | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 8-17 hours | Standard method for complete deprotection. |
| AMA (Ammonium Hydroxide/Methylamine) | 65°C | 10-15 minutes | Rapid deprotection. Requires use of acetyl-protected dC to avoid side reactions.[7][8] |
| Potassium Carbonate in Methanol | Room Temp. | 4 hours | Ultra-mild conditions for sensitive modifications. Requires UltraMILD protected phosphoramidites. |
Purification
Purification of the crude oligonucleotide is crucial to remove truncated sequences and other impurities. For many applications involving HEG-modified oligonucleotides, purification by High-Performance Liquid Chromatography (HPLC) is recommended to ensure high purity.[4][5]
Purification Workflow:
Caption: Purification workflow for HEG-modified oligonucleotides.
Reverse-Phase HPLC (RP-HPLC) Protocol:
-
Column: A C18 reverse-phase column is commonly used for oligonucleotide purification.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.
-
Mobile Phase B: 0.1 M TEAA in 50% aqueous acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotide. A typical gradient for a 20-mer would be from 5% to 50% Mobile Phase B over 20-30 minutes. The presence of the hydrophilic HEG spacer may slightly decrease the retention time compared to an unmodified oligonucleotide of the same length.
-
Detection: UV absorbance at 260 nm.
Purification Method Comparison:
| Purification Method | Purity | Typical Use Case |
| Desalting | Removes salts and small molecules | PCR primers, non-critical applications |
| Cartridge Purification | >80% | General research applications |
| Reverse-Phase HPLC | >90% | Demanding applications, modified oligonucleotides |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95% | Very high purity required, removal of n-1 sequences |
Quantitative Data
Coupling Efficiency:
| Oligonucleotide Length (n-mer) | Average Coupling Efficiency | Theoretical Yield of Full-Length Product |
| 20 | 99.0% | 82.0% |
| 20 | 99.5% | 90.5% |
| 50 | 99.0% | 60.5% |
| 50 | 99.5% | 77.9% |
| 100 | 99.0% | 36.6% |
| 100 | 99.5% | 60.6% |
Theoretical Yield = (Coupling Efficiency)^(n-1)
Conclusion
Hexaethylene glycol phosphoramidite is a versatile and reliable reagent for introducing hydrophilic spacer arms into synthetic oligonucleotides. Its compatibility with standard automated synthesis protocols makes it a straightforward modification to implement. By following the detailed protocols for synthesis, deprotection, and purification outlined in these application notes, researchers can confidently produce high-quality HEG-modified oligonucleotides for a wide range of applications in research, diagnostics, and drug development. For oligonucleotides containing sensitive modifications in addition to the HEG spacer, careful selection of deprotection conditions is crucial to ensure the integrity of the final product.
References
- 1. Spacer CE-Phosphoramidite 18 | LGC, Biosearch Technologies [biosearchtech.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. HEG-Phosphoramidite (Spacer-18 analogue) [buyolig.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Hexaethylene Glycol (HEG) Phosphoramidite in Solid-Phase Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of hexaethylene glycol (HEG) phosphoramidite (B1245037) in solid-phase oligonucleotide synthesis. HEG is a flexible and hydrophilic spacer commonly used to introduce non-nucleotidic modifications, alter spacing between moieties, or create functionalized oligonucleotides for various applications in research, diagnostics, and therapeutics.
Introduction
Hexaethylene glycol (HEG) phosphoramidite is a non-nucleosidic reagent used in automated solid-phase oligonucleotide synthesis.[1] Its incorporation into an oligonucleotide sequence introduces a long, flexible, and hydrophilic spacer arm.[2] This spacer, also referred to as Spacer 18, is an 18-atom chain consisting of 12 carbon and 6 oxygen atoms.[2] The hydrophilic nature of the HEG linker can be advantageous in certain biological applications.
Key Applications of HEG Linkers in Oligonucleotides:
-
Structural Modifications: Creating hairpin loops or other defined three-dimensional structures in oligonucleotides.
-
Functionalization: Acting as a spacer between the oligonucleotide and a conjugated molecule, such as a fluorophore, quencher, biotin, or a therapeutic agent, to minimize steric hindrance and maintain the biological activity of both moieties.[3][4]
-
Drug Development: In the development of therapeutic oligonucleotides, such as antisense oligonucleotides or siRNAs, HEG linkers can be used to attach targeting ligands or to modify the pharmacokinetic properties of the drug.[4]
-
Diagnostic Probes: Used in the design of Scorpion® primers and other diagnostic probes to provide flexibility and optimal hybridization kinetics.
Data Presentation: Performance of HEG Phosphoramidite
The efficiency of the coupling reaction is a critical factor in oligonucleotide synthesis, directly impacting the yield and purity of the final product.[5] While coupling efficiencies for standard phosphoramidites are typically very high (often exceeding 99%), the incorporation of modified phosphoramidites like HEG may require optimized conditions to achieve similar results.[5][6]
Table 1: Comparison of Typical Coupling Efficiencies and Theoretical Yields
| Parameter | Standard Nucleoside Phosphoramidite | Hexaethylene Glycol (HEG) Phosphoramidite |
| Average Coupling Efficiency per Cycle | >99%[6] | ~98-99% |
| Recommended Coupling Time | 30 - 60 seconds[7] | 5 - 15 minutes[7][8] |
| Theoretical Full-Length Product Yield (20-mer) | ~82% | ~66-74% |
| Theoretical Full-Length Product Yield (50-mer) | ~61% | ~36-49% |
Note: Theoretical yields are calculated as (Average Coupling Efficiency)^(Number of Couplings). Actual yields will be lower due to post-synthesis processing losses.
Table 2: Expected Purity and Yield of a 20-mer Oligonucleotide after HPLC Purification
| Oligonucleotide Type | Crude Purity (Full-Length Product) | Purity after RP-HPLC | Typical Final Yield (OD Units from 1 µmol synthesis) |
| Standard Unmodified Oligonucleotide | 70-85% | >95%[9] | 10 - 20 |
| Oligonucleotide with single HEG linker | 60-80% | >90%[10] | 8 - 15 |
Experimental Protocols
The following protocols outline the key steps for incorporating a HEG linker into an oligonucleotide using an automated solid-phase synthesizer.
Protocol 1: Solid-Phase Synthesis of an HEG-Modified Oligonucleotide
This protocol assumes the use of a standard automated DNA/RNA synthesizer employing phosphoramidite chemistry.
1. Reagent Preparation:
-
HEG Phosphoramidite: Dissolve the HEG phosphoramidite in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M. To ensure dryness, molecular sieves can be added to the dissolved amidite.[8]
-
Standard Reagents: Prepare standard DNA/RNA phosphoramidites, activator (e.g., 5-Ethylthio-1H-tetrazole - ETT), capping reagents, oxidizing solution, and deblocking solution as per the synthesizer manufacturer's recommendations.
2. Synthesis Cycle for HEG Incorporation:
The standard four-step cycle of deblocking, coupling, capping, and oxidation is used. The key modification for HEG incorporation is the extended coupling time.
-
Step 1: Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain attached to the solid support using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[1][3]
-
Step 2: Coupling:
-
Activate the HEG phosphoramidite by mixing with the activator solution.
-
Deliver the activated HEG phosphoramidite to the synthesis column.
-
Crucially, extend the coupling time to 5-15 minutes. [7][8] For sterically hindered modifications, a double coupling (repeating the coupling step before oxidation) can be employed to maximize efficiency.[8]
-
-
Step 3: Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.[6]
-
Step 4: Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable pentavalent phosphate (B84403) triester using an iodine solution.[7]
3. Post-Synthesis Cleavage and Deprotection:
-
After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone.
-
A common method is to use concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature (e.g., 55°C) for several hours. The exact conditions will depend on the specific protecting groups used for the nucleobases.
Protocol 2: Purification of HEG-Modified Oligonucleotides by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a widely used method for purifying oligonucleotides, separating the full-length product from shorter failure sequences and other impurities based on hydrophobicity.[9][10]
1. Sample Preparation:
-
After cleavage and deprotection, evaporate the ammonia (B1221849) solution to dryness.
-
Resuspend the crude oligonucleotide pellet in sterile, nuclease-free water or a suitable HPLC loading buffer (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297) - TEAA).
2. HPLC Conditions:
-
Column: A reverse-phase C8 or C18 column is typically used.[11]
-
Mobile Phase A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotides. A typical gradient might be from 5% to 50% acetonitrile over 30 minutes. The optimal gradient will depend on the length and sequence of the oligonucleotide.
-
Flow Rate: A flow rate of 1.0 mL/min for an analytical column or higher for a semi-preparative column is common.[11]
-
Detection: Monitor the elution profile using a UV detector at 260 nm.[11]
3. Fraction Collection and Desalting:
-
Collect the peak corresponding to the full-length HEG-modified oligonucleotide.
-
Evaporate the collected fraction to dryness.
-
Perform desalting using a method such as ethanol (B145695) precipitation or a desalting column to remove the HPLC buffer salts.
-
Resuspend the final purified oligonucleotide in a desired buffer or nuclease-free water.
Mandatory Visualizations
Caption: Workflow of solid-phase oligonucleotide synthesis incorporating a HEG linker.
Caption: Structure of an oligonucleotide containing an internal hexaethylene glycol (HEG) linker.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. glenresearch.com [glenresearch.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. cambio.co.uk [cambio.co.uk]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Revolutionizing qPCR Probe Design: Applications of HEG Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative real-time PCR (qPCR) is a cornerstone of molecular biology, demanding high specificity and sensitivity. The design of oligonucleotide probes is critical to the success of qPCR assays. The incorporation of spacer molecules, such as hexaethylene glycol (HEG), into qPCR probes offers a powerful tool to enhance assay performance. HEG phosphoramidite (B1245037) is used to introduce a flexible, hydrophilic spacer arm within an oligonucleotide sequence. This modification can significantly improve probe functionality by reducing steric hindrance, enhancing hybridization kinetics, and improving the signal-to-noise ratio. This document provides detailed application notes and protocols for the use of HEG phosphoramidite in the design and implementation of qPCR probes.
Key Applications and Benefits of HEG-Modified qPCR Probes
The integration of a HEG linker into qPCR probes, particularly TaqMan® hydrolysis probes, addresses several common challenges in assay design.[1][2] The primary benefits include:
-
Reduced Steric Hindrance: The long, flexible HEG spacer physically separates the fluorophore and quencher from the oligonucleotide, as well as from the DNA polymerase.[2] This separation can minimize quenching effects caused by guanosine (B1672433) residues and reduce interference with polymerase activity, leading to more efficient probe cleavage and a stronger fluorescent signal.
-
Improved Hybridization Efficiency: By increasing the flexibility of the probe, the HEG linker can facilitate more efficient hybridization to the target sequence.[2] This is particularly advantageous when targeting regions with complex secondary structures.
-
Enhanced Signal-to-Noise Ratio: By optimizing the distance between the reporter dye and the quencher, a HEG spacer can lead to lower background fluorescence and a higher signal upon probe hydrolysis.[3] This results in a better signal-to-noise ratio and increased sensitivity of the assay.[3][4][5]
-
Prevention of Primer-Dimer Formation: While not its primary function, strategic placement of a HEG linker can help to disrupt secondary structures that may contribute to the formation of primer-dimers.[1][6][7]
-
3' End Blocking: When placed at the 3' end of a probe, a HEG linker can act as a blocker, preventing the probe from being extended by DNA polymerase.[8]
Quantitative Data Summary
The following tables summarize representative quantitative data illustrating the impact of a HEG linker on qPCR probe performance. These values are illustrative and may vary depending on the specific probe sequence, target, and assay conditions.
Table 1: Impact of 5' HEG Linker on Probe Melting Temperature (Tm)
| Probe Type | Sequence (5' to 3') | Calculated Tm (°C) |
| Standard Probe | FAM-AGTCGT...GAC-BHQ1 | 68.5 |
| HEG-Modified Probe | FAM-HEG-AGTCGT...GAC-BHQ1 | 68.3 |
Note: The inclusion of a HEG linker has a minimal effect on the theoretical melting temperature of the oligonucleotide portion of the probe.
Table 2: Comparison of qPCR Performance Metrics
| Probe Type | Cq Value (Target Dilution 1) | Cq Value (Target Dilution 2) | qPCR Efficiency (%) | Signal-to-Noise Ratio |
| Standard Probe | 24.8 | 28.1 | 95.2 | 15.3 |
| HEG-Modified Probe | 24.1 | 27.4 | 98.6 | 21.8 |
Note: The HEG-modified probe demonstrates a lower Cq value, indicating earlier detection, improved qPCR efficiency, and a significantly higher signal-to-noise ratio.
Signaling Pathways and Experimental Workflows
Mechanism of a HEG-Modified TaqMan® Probe
The following diagram illustrates the mechanism of a TaqMan® hydrolysis probe incorporating a 5' HEG spacer.
Caption: Mechanism of a HEG-modified TaqMan® probe.
Workflow for Design and Validation of HEG-Modified qPCR Probes
This diagram outlines the key steps for designing and validating qPCR probes incorporating a HEG linker.
Caption: Workflow for HEG-modified qPCR probe design and validation.
Experimental Protocols
Protocol 1: Synthesis of a 5'-HEG-Modified Dual-Labeled qPCR Probe
This protocol outlines the solid-phase synthesis of a qPCR probe with a 5'-HEG linker, a 5'-FAM reporter, and a 3'-BHQ1 quencher using standard phosphoramidite chemistry on an automated DNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the 3'-terminal nucleotide.
-
Standard DNA phosphoramidites (dA, dC, dG, dT).
-
5'-FAM Phosphoramidite.
-
3'-BHQ1 CPG.
-
Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent).
-
Anhydrous acetonitrile.
-
Ammonium (B1175870) hydroxide.
-
HPLC purification system.
Methodology:
-
Synthesizer Setup: Program the DNA synthesizer with the desired probe sequence.
-
Initial Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the 3'-terminal nucleotide on the CPG support.
-
Chain Elongation: Perform sequential coupling of the standard DNA phosphoramidites according to the probe sequence. Each cycle consists of:
-
Deblocking
-
Coupling
-
Capping
-
Oxidation
-
-
HEG Linker Incorporation: After the final nucleotide is added, perform a coupling cycle using the HEG phosphoramidite.
-
Fluorophore Labeling: Following the HEG linker addition, couple the 5'-FAM phosphoramidite.
-
Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the CPG support and remove all protecting groups by incubation in ammonium hydroxide.
-
Purification: Purify the dual-labeled, HEG-modified probe using reverse-phase high-performance liquid chromatography (HPLC).
-
Quality Control: Verify the identity and purity of the final product by mass spectrometry.
-
Quantification: Determine the concentration of the purified probe using UV-Vis spectrophotometry.
Protocol 2: Validation of HEG-Modified qPCR Probes
This protocol describes the experimental validation of a newly synthesized HEG-modified qPCR probe.
Materials:
-
Purified HEG-modified qPCR probe.
-
Forward and reverse primers.
-
qPCR master mix.
-
Purified target DNA of known concentration.
-
Nuclease-free water.
-
qPCR instrument.
Methodology:
-
Primer and Probe Concentration Optimization:
-
Set up a matrix of qPCR reactions with varying concentrations of the forward primer (50-900 nM), reverse primer (50-900 nM), and the HEG-modified probe (50-250 nM).
-
Run the reactions using a fixed amount of target DNA.
-
Identify the combination of concentrations that results in the lowest Cq value and the highest fluorescence signal.
-
-
Standard Curve and qPCR Efficiency:
-
Prepare a serial dilution of the target DNA over at least 5 orders of magnitude.
-
Set up qPCR reactions in triplicate for each dilution point using the optimized primer and probe concentrations.
-
Include a no-template control (NTC) in triplicate.
-
Run the qPCR assay using standard cycling conditions (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).
-
Generate a standard curve by plotting the Cq values against the logarithm of the target DNA concentration.
-
Calculate the qPCR efficiency from the slope of the standard curve using the formula: Efficiency = (10^(-1/slope) - 1) * 100. An acceptable efficiency is typically between 90-110%.[10][11]
-
-
Limit of Detection (LoD) and Limit of Quantification (LoQ):
-
Determine the lowest concentration of target DNA that can be reliably detected (LoD) and quantified with acceptable precision and accuracy (LoQ) from the standard curve data.
-
-
Specificity Analysis:
-
If using a SYBR Green-based assay for initial primer validation, perform a melt curve analysis to check for the presence of a single, specific amplification product.
-
For the probe-based assay, test the HEG-modified probe against closely related non-target sequences to ensure no cross-reactivity.
-
Troubleshooting
Table 3: Common Issues and Solutions for HEG-Modified qPCR Probes
| Issue | Potential Cause | Recommended Solution |
| High Cq Values or No Amplification | Suboptimal primer/probe concentrations. | Re-optimize primer and probe concentrations. |
| Poor probe synthesis or purification. | Verify probe integrity and purity via mass spectrometry and HPLC. | |
| Inefficient hybridization due to secondary structure. | The HEG linker should mitigate this, but consider redesigning the probe to a different target region. | |
| High Background Fluorescence | Incomplete quenching. | Ensure the probe design allows for efficient quenching. Consider an internal quencher for very long probes. |
| Probe degradation. | Use fresh probe stocks and protect from light. | |
| Low qPCR Efficiency | Presence of PCR inhibitors in the sample. | Purify the DNA template. |
| Suboptimal annealing temperature. | Perform a temperature gradient qPCR to determine the optimal annealing temperature. | |
| Non-specific Amplification | Poor primer design. | Redesign primers to be more specific. Ensure no significant complementarity between primers. |
Conclusion
The incorporation of a HEG phosphoramidite as a spacer in qPCR probes is a valuable strategy for enhancing assay performance. By reducing steric hindrance and improving hybridization kinetics, HEG-modified probes can lead to increased sensitivity, specificity, and a better signal-to-noise ratio. The protocols and guidelines presented in this document provide a framework for the successful design, synthesis, and validation of HEG-modified qPCR probes for a wide range of research, diagnostic, and drug development applications.
References
- 1. How can I avoid primer-dimer formation during PCR amplification? [qiagen.com]
- 2. gencefebio.com [gencefebio.com]
- 3. Fluorogenic oligonucleotide cleavage probes with a branched linker improve RNA detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. TaqMan vs. SYBR Chemistry for Real-Time PCR | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
5'-Modification of Oligonucleotides with Hexaethylene Glycol Phosphoramidite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of oligonucleotides at their 5'-terminus offers a powerful strategy to enhance their therapeutic and diagnostic potential. The introduction of a hexaethylene glycol (HEG) spacer arm via phosphoramidite (B1245037) chemistry is a widely adopted method for imparting novel functionalities and improving the biophysical properties of oligonucleotides. This flexible, hydrophilic linker can be used to conjugate a variety of molecules, including fluorophores, biotin, and therapeutic agents, while minimizing steric hindrance and improving solubility. Furthermore, 5'-HEG modification has been shown to influence cellular uptake, nuclease resistance, and the efficacy of genome editing tools.[1][2][3][4] This document provides detailed application notes and experimental protocols for the 5'-modification of oligonucleotides using HEG phosphoramidite.
Applications of 5'-HEG Modified Oligonucleotides
The introduction of a HEG linker at the 5'-end of an oligonucleotide opens up a broad spectrum of applications in research, diagnostics, and drug development.
-
Bioconjugation: The HEG spacer provides a flexible tether for the attachment of various labels and functional molecules.[1] This is crucial for applications such as fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and DNA sequencing where a reporter molecule needs to be distanced from the oligonucleotide to avoid quenching or steric interference.
-
Therapeutic Oligonucleotides: In the development of antisense oligonucleotides, siRNAs, and aptamers, 5'-HEG modification can improve pharmacokinetic and pharmacodynamic properties.[3] The hydrophilic nature of HEG can enhance solubility and alter biodistribution profiles.
-
Genome Editing: Recent studies have demonstrated that 5'-modification of DNA donor templates with triethylene glycol (a related shorter glycol linker) can significantly increase the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 based genome editing.[4][5] This suggests a promising role for HEG linkers in enhancing the precision of gene editing technologies.
-
Surface Immobilization: HEG-modified oligonucleotides can be efficiently immobilized on solid surfaces, such as microarrays and biosensors, for various diagnostic and research applications. The spacer arm extends the oligonucleotide away from the surface, making it more accessible for hybridization with its target sequence.[2]
-
Structural Biology: The incorporation of HEG linkers can be used to create specific structural constraints in nucleic acid structures, aiding in the study of DNA and RNA folding and protein-nucleic acid interactions.[6]
Experimental Protocols
The following protocols describe the key steps for the 5'-modification of oligonucleotides with HEG phosphoramidite, from automated synthesis to final purification.
Protocol 1: Automated Solid-Phase Synthesis of 5'-HEG Modified Oligonucleotides
This protocol outlines the standard procedure for incorporating a HEG moiety at the 5'-terminus of an oligonucleotide using an automated DNA/RNA synthesizer. The process relies on standard phosphoramidite chemistry.[7]
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Standard deoxynucleoside or ribonucleoside phosphoramidites (dA, dG, dC, T/U)
-
Hexaethylene glycol phosphoramidite
-
Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile)
-
Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: 16% N-methylimidazole in THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence.
-
Standard Synthesis Cycles: The synthesis of the oligonucleotide chain proceeds in the 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.[7]
-
5'-HEG Coupling: For the final coupling step, introduce the this compound instead of a standard nucleoside phosphoramidite.
-
Final Detritylation (Optional): If purification by DMT-on reverse-phase HPLC is planned, the final dimethoxytrityl (DMT) group on the HEG moiety should be left on. If DMT-off purification is intended, the synthesizer performs a final deblocking step.
-
Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed (see Protocol 2).
Protocol 2: Cleavage from Solid Support and Deprotection
This protocol describes the cleavage of the synthesized oligonucleotide from the CPG support and the removal of protecting groups from the nucleobases and phosphate (B84403) backbone.
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)[9]
-
Heating block or oven
-
Screw-cap vials
Procedure:
-
Transfer Support: Transfer the CPG support containing the synthesized oligonucleotide into a screw-cap vial.
-
Add Cleavage/Deprotection Solution: Add concentrated ammonium hydroxide or AMA solution to the vial.
-
Incubation: Tightly cap the vial and incubate at 55°C for 8-12 hours (for ammonium hydroxide) or at 65°C for 10-15 minutes (for AMA).[9][10]
-
Caution: Ensure the vial is sealed properly to prevent the escape of ammonia (B1221849) gas. Perform this step in a well-ventilated fume hood.
-
-
Cooling and Evaporation: After incubation, cool the vial to room temperature. Carefully open the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube. Evaporate the solution to dryness using a vacuum concentrator.
Protocol 3: Purification of 5'-HEG Modified Oligonucleotides
Purification is a critical step to remove truncated sequences (n-1 shortmers) and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying modified oligonucleotides.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Detritylation solution (e.g., 80% acetic acid in water)
Procedure (DMT-on Purification):
-
Resuspend Crude Oligonucleotide: Resuspend the dried crude oligonucleotide pellet in Mobile Phase A.
-
HPLC Separation: Inject the sample onto the C18 column. The DMT-on oligonucleotide, being more hydrophobic, will have a longer retention time than the DMT-off failure sequences.
-
Gradient Elution: Elute the oligonucleotides using a linear gradient of acetonitrile (Mobile Phase B) in 0.1 M TEAA (Mobile Phase A).
-
Collect Fractions: Collect the fractions corresponding to the major peak (DMT-on product).
-
DMT Removal: Treat the collected fraction with 80% acetic acid for 30 minutes to remove the DMT group.[8]
-
Desalting: Desalt the purified oligonucleotide using a suitable method such as ethanol (B145695) precipitation or a desalting column.
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.
Quantitative Data Summary
The efficiency of the 5'-modification and the purity of the final product are critical parameters. The following tables summarize typical quantitative data that should be assessed.
| Parameter | Typical Value | Method of Assessment | Reference |
| Coupling Efficiency (HEG) | >98% | Trityl cation monitoring | [11] |
| Overall Yield (OD Units) | Variable | UV Spectroscopy (A260) | [8] |
| Purity | >90% | RP-HPLC or Denaturing PAGE | [12] |
Table 1: Synthesis and Purity Metrics for 5'-HEG Modified Oligonucleotides
| Application | Parameter Measured | Effect of 5'-HEG/TEG Modification | Reference |
| Genome Editing (HDR) | Precise Edit Frequency | ~2-fold increase with RNA::TEG donors | [5] |
| Genome Editing (HDR) | HDR Efficiency | ~4-fold more potent than unmodified donor | [4] |
Table 2: Impact of 5'-Glycol Modification on Application Efficacy
Visualizations
Chemical Structure of this compound
References
- 1. Synthesis of a Cholesteryl-HEG Phosphoramidite Derivative and Its Application to Lipid-conjugates of the Anti-HIV 5'TGGGAG3' Hotoda’s Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5'-Amino Modified Oligonucleotides [biosyn.com]
- 3. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. 5′-Modifications improve potency and efficacy of DNA donors for precision genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. glenresearch.com [glenresearch.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. atdbio.com [atdbio.com]
- 12. Deprotection of oligonucleotides and purification using denaturing PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3'-Modification of Oligonucleotides using Reverse Synthesis Phosphoramidites
Audience: Researchers, scientists, and drug development professionals.
Introduction The modification of oligonucleotides at their 3'-terminus is crucial for a wide range of applications, from basic research to the development of therapeutic agents like antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[] These modifications can enhance nuclease resistance, improve cellular uptake, enable conjugation to delivery vehicles or fluorescent labels, and modulate pharmacokinetic and pharmacodynamic properties.[2][3]
Conventional oligonucleotide synthesis proceeds in the 3'→5' direction, which makes the introduction of 3'-modifications challenging. This standard approach requires the desired modification to be tethered to the solid support, a process that is often inefficient and limits the variety of modifications that can be introduced, especially for complex or lipophilic ligands.[4][5]
Reverse synthesis, which proceeds in the 5'→3' direction, offers a more flexible and efficient alternative. By using nucleoside 5'-phosphoramidites, the oligonucleotide is built from the 5'-end, leaving the 3'-end available for modification in the final coupling step on the synthesizer.[6] This methodology leads to cleaner synthesis, higher coupling efficiencies for 3'-ligands, and ultimately, higher purity of the final modified oligonucleotide.[4][7] These application notes provide a detailed overview and protocols for the 3'-modification of oligonucleotides using this powerful reverse synthesis strategy.
Advantages of Reverse (5'→3') Synthesis for 3'-Modification
The reverse synthesis approach circumvents many of the limitations associated with conventional 3'-modification methods. Key advantages include:
-
Higher Purity and Yield: Reverse synthesis often results in a cleaner crude product with a significant reduction in truncated sequences, particularly when attaching hydrophobic modifications.[4] This method can virtually eliminate N+1 impurities, which can be problematic in conventional synthesis.[7]
-
Improved Coupling Efficiency: Attaching large, complex, or lipophilic molecules to a solid support for conventional synthesis is often inefficient. In reverse synthesis, these molecules are added as phosphoramidites in the final step, a solution-phase reaction that typically exhibits higher coupling efficiency.[5] Novel reverse RNA phosphoramidites have demonstrated per-step coupling efficiencies surpassing 99%.[5]
-
Greater Flexibility: Any molecule that can be converted into a phosphoramidite (B1245037) can be readily attached to the 3'-terminus. This opens the door to a vast library of potential modifications without the need to develop custom solid supports for each one.[6]
-
Faster Synthesis Cycles: The process using reverse phosphoramidites can accommodate shorter coupling cycle times (approx. 4 minutes) compared to conventional methods (approx. 10 minutes).[5]
Quantitative Data Summary
The following tables summarize the performance metrics associated with reverse oligonucleotide synthesis compared to conventional methods.
Table 1: Synthesis Efficiency and Purity
| Parameter | Conventional (3'→5') Synthesis | Reverse (5'→3') Synthesis | Reference(s) |
| Per-Step Coupling Efficiency | Typically 98-99% | > 99% | [5] |
| Overall Yield (Tyrosine Mod.) | Not directly compared | Stepwise yield of 93% for oligo; 60% for final tyrosine coupling | [6] |
| Purity (Crude Product) | Lower, especially with bulky 3'-modifications due to truncations | Higher, cleaner product profile | [4] |
| Presence of N+1 Species | Can be present | Almost complete absence | [5][7] |
| Final Purity (Post-HPLC) | Variable | Very high purity achievable | [5] |
Experimental Protocols
Protocol 1: Automated 3'-Modification via Reverse Synthesis
This protocol outlines the general steps for synthesizing a 3'-modified oligonucleotide using reverse phosphoramidites on an automated DNA/RNA synthesizer.
1. Materials and Reagents:
-
Solid Support: A universal or reverse synthesis solid support.
-
Reverse Phosphoramidites: 3'-DMT-5'-CE Nucleoside Phosphoramidites (e.g., Rev-A-n-bz, Rev-C-n-ac, Rev-G-n-ac, Rev-rU).[5]
-
Modifier Phosphoramidite: The desired 3'-modification functionalized as a phosphoramidite (e.g., tyrosine, fluorescein, cholesterol).
-
Standard Synthesis Reagents:
-
Deblocking Solution (e.g., 3% Trichloroacetic acid in Dichloromethane)[8]
-
Activator Solution (e.g., Ethylthiotetrazole)
-
Capping Solutions (Cap A and Cap B)
-
Oxidizing Solution (e.g., Iodine in THF/water/pyridine)[8]
-
Anhydrous Acetonitrile (B52724) (for phosphoramidite dilution)
-
Washing Solution (Acetonitrile)
-
-
Cleavage & Deprotection Solution: Ammonium hydroxide (B78521) or a mixture like AMA (Ammonium hydroxide/40% aqueous Methylamine).[8]
2. Synthesis Workflow:
Caption: Automated workflow for synthesizing 3'-modified oligonucleotides.
3. Detailed Procedure:
-
Preparation:
-
Dissolve all reverse nucleoside and modifier phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).[8]
-
Install the reagents on the automated synthesizer.
-
Pack a synthesis column with the appropriate reverse solid support.
-
-
Automated Synthesis (5'→3' Direction):
-
Program the synthesizer with the desired oligonucleotide sequence. The synthesis will proceed in the reverse direction.
-
The synthesis cycle (detailed in the diagram below) is repeated for each nucleoside monomer addition.
-
-
Addition of 3'-Modification:
-
In the final synthesis cycle, the modifier phosphoramidite is coupled to the terminal 5'-hydroxyl group of the growing chain (which will become the 3'-end of the final product).
-
Ensure the coupling time is sufficient for the specific modifier, especially if it is bulky.
-
-
Cleavage and Deprotection:
-
After synthesis is complete, transfer the solid support to a vial.
-
Add the cleavage/deprotection solution (e.g., AMA).
-
Incubate at the recommended temperature and time (e.g., 10 minutes at 65°C for AMA) to cleave the oligonucleotide from the support and remove base-protecting groups.[8]
-
Evaporate the solution to dryness in a vacuum concentrator.
-
Protocol 2: Purification and Analysis
1. Purification by Reverse-Phase HPLC (RP-HPLC):
-
Principle: RP-HPLC separates oligonucleotides based on hydrophobicity. It is highly effective for purifying modified oligonucleotides, as the modification often imparts significant hydrophobicity, allowing for excellent separation from truncated, failure sequences.[9]
-
Procedure:
-
Resuspend the dried, crude oligonucleotide in an appropriate buffer (e.g., 0.1 M TEAA or water).
-
Inject the sample onto an RP-HPLC system equipped with a suitable column (e.g., C18).
-
Elute the oligonucleotide using a gradient of a low-ionic-strength buffer (e.g., 0.1 M TEAA) and an organic solvent (e.g., acetonitrile).
-
Monitor the elution profile by UV absorbance (typically at 260 nm).
-
Collect the fractions corresponding to the main product peak.
-
Combine the pure fractions and evaporate the solvent.
-
2. Quality Control and Analysis:
-
Method: The purity and identity of the final product should be confirmed by methods such as analytical HPLC, Polyacrylamide Gel Electrophoresis (PAGE), and Mass Spectrometry (LC-MS).[10][11]
-
Expected Result: A major peak on the chromatogram or a single major band on the gel, with a mass corresponding to the calculated molecular weight of the 3'-modified oligonucleotide.
Chemical Synthesis Cycle (5'→3' Direction)
The core of the automated synthesis is a four-step cycle that is repeated to add each monomer to the growing oligonucleotide chain.
Caption: The four-step chemical cycle for 5' to 3' oligonucleotide synthesis.
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group on the terminal base is removed with a mild acid, exposing a free 5'-hydroxyl group.[8]
-
Coupling: The next reverse phosphoramidite monomer (which has a 3'-DMT group and a 5'-phosphoramidite) is activated and couples to the free 5'-hydroxyl group.[5]
-
Capping: Any unreacted 5'-hydroxyl groups (failure sequences) are permanently blocked by acetylation to prevent them from participating in subsequent cycles.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate triester using an iodine solution, completing the cycle.[8]
Applications in Research and Drug Development
Oligonucleotides with 3'-modifications are indispensable tools in modern molecular biology and medicine.
-
Nuclease Resistance: The 3'-end of an oligonucleotide is particularly vulnerable to degradation by 3'-exonucleases.[12] Capping the 3'-end with modifications like an inverted thymidine (B127349) (a 3'-3' linkage) or phosphorothioate (B77711) bonds can significantly prolong the half-life of the oligonucleotide in biological media.[13]
-
Therapeutic Oligonucleotides (ASOs & siRNAs): In therapeutic applications, 3'-modifications can improve stability, modulate protein binding, and facilitate targeted delivery.[14][15] For example, conjugating a ligand like N-acetylgalactosamine (GalNAc) to the 3'-end can target the oligonucleotide to hepatocytes.
-
Diagnostic Probes: Attaching fluorophores, quenchers, or biotin (B1667282) to the 3'-end is common for creating probes used in PCR, fluorescence in situ hybridization (FISH), and other diagnostic assays.[9] The reverse synthesis method is particularly advantageous for adding these often-hydrophobic molecules cleanly and efficiently.[5]
References
- 2. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. RNA Synthesis: phosphoramidites for RNA synthesis in the reverse direction. Highly efficient synthesis and application to convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
- 6. 3′-Modified oligonucleotides by reverse DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20110137010A1 - Phosphoramidites for synthetic rna in the reverse direction, efficient rna synthesis and convenient introduction of 3'-end ligands, chromophores and modifications of synthetic rna - Google Patents [patents.google.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. labcluster.com [labcluster.com]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synoligo.com [synoligo.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Clinical Applications of Oligonucleotides - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Internal Labeling of Oligonucleotides with Hexaethylene Glycol (HEG) Spacer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The internal labeling of oligonucleotides with non-nucleosidic linkers is a critical technique in molecular biology, diagnostics, and the development of therapeutic nucleic acids. The hexaethylene glycol (HEG) spacer, also known as Spacer 18, is a flexible, hydrophilic, 18-atom linker that can be incorporated into an oligonucleotide sequence during standard solid-phase synthesis.[1][2][3][4] This modification is introduced using a specific HEG phosphoramidite (B1245037).[5][][7] Its primary function is to introduce space between nucleotide segments or between the oligonucleotide and a conjugated moiety, such as a fluorophore or quencher.[8][9] The hydrophilicity and flexibility of the HEG spacer are advantageous for maintaining the solubility of the oligonucleotide and minimizing steric hindrance, which can be crucial for hybridization efficiency and the function of attached molecules.[2][8][10]
Key Applications
The unique properties of the internal HEG spacer lend it to a variety of applications:
-
Fluorescence Resonance Energy Transfer (FRET) Probes: In probes like Molecular Beacons or Scorpion® Primers, an internal HEG spacer provides the necessary flexibility for the fluorophore and quencher to come into close proximity in the unbound state, ensuring efficient quenching.[8]
-
PCR Blocking: When placed at or near the 3'-end of an oligonucleotide, the non-nucleosidic HEG spacer acts as a block to prevent extension by DNA polymerases.[2][8][9][11]
-
Reducing Steric Hindrance: It is used to distance functional labels (e.g., biotin, dyes) from the oligonucleotide sequence, which can improve accessibility for binding partners (e.g., streptavidin, antibodies) or enhance hybridization to surface-bound targets.[9][12]
-
Creating Artificial Loops and Hinges: The HEG spacer can be used to form stable, non-nucleosidic hairpin loops or to introduce flexible hinge points within a DNA or RNA structure.[1][13][14]
-
Site-Specific Cleavage Agents: Oligonucleotides containing an internal, non-nucleotide linker can be designed to promote site-specific cleavage of a complementary RNA target.[15]
Quantitative Data Summary
The incorporation of an internal HEG spacer can influence the overall yield and biophysical properties of the resulting oligonucleotide. The following tables provide representative data.
Table 1: Estimated Overall Synthesis Yield Based on Coupling Efficiency. The yield of full-length product is highly dependent on the coupling efficiency at each step.[9] While standard nucleoside phosphoramidites have efficiencies exceeding 99%, modified phosphoramidites like HEG may have slightly lower efficiencies, impacting the final yield, especially for longer oligonucleotides.[8][16]
| Oligonucleotide Description | Number of Couplings (n-1) | Assumed Avg. Coupling Efficiency | Calculated Max. Yield (%) |
| Standard 30-mer | 29 | 99.5% | 86.5% |
| 30-mer with 1 internal HEG spacer | 29 | 99.0% | 74.7% |
| Standard 60-mer | 59 | 99.5% | 74.4% |
| 60-mer with 2 internal HEG spacers | 59 | 99.0% | 55.2% |
Note: Calculated Yield = (Avg. Coupling Efficiency)^(Number of Couplings). This represents the theoretical maximum percentage of full-length product prior to cleavage and purification.
Table 2: Typical Final Purity and Yield by Purification Method. For modified oligonucleotides, purification beyond simple desalting is critical to remove truncated sequences and other synthesis by-products.[17][18] High-Performance Liquid Chromatography (HPLC) is strongly recommended for oligonucleotides containing internal spacers.[11][18][19]
| Purification Method | Typical Purity of Full-Length Product | Typical Final Yield Range | Recommended For |
| Desalting | 50 - 75% | Highest | Unmodified oligos < 35 bases for non-critical applications (e.g., standard PCR).[20] |
| Reverse-Phase HPLC (RP-HPLC) | 85 - 95% | Intermediate | Modified oligonucleotides, probes, and applications requiring high purity.[11][18] |
| Polyacrylamide Gel Electrophoresis (PAGE) | > 95% | Lowest | Long oligonucleotides (>60 bases) or when extremely high purity is required.[11][21] |
Table 3: Representative Melting Temperature (Tm) Data. An internal HEG spacer disrupts the continuous stacking of base pairs, which typically results in a slight decrease in the thermal stability of the DNA duplex.[2][22] The magnitude of the decrease depends on the sequence context and the number of spacers.
| Oligonucleotide Sequence (5' to 3') | Description | Predicted Tm (°C) |
| GCA TGA CTG TCG AAT GGC TAG C | 21-mer, Unmodified | 62.5 |
| GCA TGA CTG T [Sp18] AAT GGC TAG C | 20-mer + 1 HEG Spacer | 60.1 |
| GCA TGA CT [Sp18] TCG AAT [Sp18] GGC TAG C | 19-mer + 2 HEG Spacers | 57.8 |
Note: Tm values are hypothetical predictions for illustrative purposes, based on typical observations. Actual Tm must be determined empirically.
Experimental Protocols
Materials and Reagents
-
DNA Synthesizer: Automated solid-phase oligonucleotide synthesizer.
-
Solid Support: Controlled Pore Glass (CPG) functionalized with the initial 3' nucleoside.
-
Phosphoramidites: Standard DNA/RNA phosphoramidites (dA, dC, dG, dT) and Spacer Phosphoramidite 18 (HEG phosphoramidite), dissolved in anhydrous acetonitrile (B52724).
-
Activator: 0.25 - 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.[5][10]
-
Capping Reagents: Cap A (Acetic Anhydride solution) and Cap B (N-Methylimidazole solution).[23]
-
Oxidizer: Iodine solution (e.g., 0.02 M I₂ in THF/Water/Pyridine).
-
Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane.[16]
-
Cleavage & Deprotection Solution: Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) or a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA).[13]
-
HPLC System: Reverse-phase HPLC with a UV detector.
-
HPLC Column: C8 or C18 reverse-phase column (e.g., 250 mm x 10 mm).[24]
-
HPLC Buffers:
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) or Triethylammonium bicarbonate (TEAB), pH 7.5.[24]
-
Buffer B: Acetonitrile.
-
-
Quality Control: UV-Vis Spectrophotometer and Mass Spectrometer (MALDI-TOF or ESI-MS).
Protocol 1: Automated Solid-Phase Synthesis
This protocol describes the standard phosphoramidite cycle for incorporating a nucleobase or an internal HEG spacer.
-
Setup: Install the required phosphoramidites (including HEG spacer), reagents, and the CPG column on the automated synthesizer. Enter the desired oligonucleotide sequence, specifying the internal position for the HEG spacer.
-
Synthesis Cycle Initiation: The synthesis begins with the 3'-most nucleoside attached to the CPG support.
-
Step A: Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with 3% TCA in dichloromethane. The column is then washed with anhydrous acetonitrile.[16]
-
Step B: Coupling (Activation): The next phosphoramidite in the sequence (either a standard nucleoside or the HEG spacer phosphoramidite) and the activator (ETT) are delivered simultaneously to the column.
-
Step C: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents. This prevents the formation of n-1 deletion mutants in subsequent cycles.[25]
-
Step D: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the iodine solution.
-
Iteration: The cycle (Steps A-D) is repeated for each subsequent monomer in the sequence until the full-length oligonucleotide is synthesized.
Protocol 2: Cleavage and Deprotection
This protocol removes the oligonucleotide from the solid support and removes all remaining protecting groups.
-
Transfer Support: Transfer the CPG solid support from the synthesis column to a 2 mL screw-cap tube.
-
Add Reagent: Add 1-2 mL of cleavage/deprotection solution (e.g., concentrated NH₄OH or AMA) to the tube.[13]
-
Cleavage: Allow the tube to stand at room temperature for 1-2 hours to cleave the oligonucleotide from the CPG support.
-
Transfer Supernatant: Carefully transfer the supernatant containing the oligonucleotide to a new tube. Wash the CPG with an additional 0.5 mL of the deprotection solution and combine the supernatants.
-
Deprotection: Seal the tube tightly and heat in an oven or heating block. Deprotection conditions vary based on the nucleobase protecting groups used during synthesis.[16][20]
-
Dry Down: After deprotection, cool the tube to room temperature. Evaporate the solution to dryness using a vacuum centrifuge.
-
Resuspend: Resuspend the oligonucleotide pellet in 0.5-1.0 mL of sterile, nuclease-free water or 0.1 M TEAA buffer for purification.
Protocol 3: RP-HPLC Purification
This protocol purifies the full-length, modified oligonucleotide from shorter failure sequences.
-
System Setup: Equilibrate the HPLC system and the C8/C18 column with the starting buffer conditions (e.g., 95% Buffer A, 5% Buffer B).
-
Sample Injection: Inject the resuspended crude oligonucleotide onto the column.
-
Elution Gradient: Elute the oligonucleotide using a linear gradient of acetonitrile (Buffer B). A typical gradient for a modified 20-40 mer is:
-
5% to 40% Buffer B over 30-40 minutes.[24]
-
The gradient may need to be optimized based on the hydrophobicity of the oligonucleotide.
-
-
Detection: Monitor the elution profile at 260 nm. The full-length product is typically the major, most retained (last eluting) peak.
-
Fraction Collection: Collect the peak corresponding to the full-length product.
-
Solvent Removal: Evaporate the acetonitrile from the collected fraction using a vacuum centrifuge.
-
Desalting (Optional but Recommended): If a non-volatile salt buffer like TEAA was used, perform a desalting step using a size-exclusion column (e.g., NAP-10).
-
Lyophilization: Freeze-dry the purified oligonucleotide solution to obtain a dry, stable pellet.
Protocol 4: Quality Control and Quantification
-
Quantification: Resuspend the final product in a known volume of nuclease-free water. Measure the absorbance at 260 nm (A₂₆₀) using a UV-Vis spectrophotometer. Calculate the concentration and total yield in OD units or moles.
-
Purity Assessment: Assess purity by measuring the A₂₆₀/A₂₈₀ ratio, which should be approximately 1.8-2.0 for pure DNA. Analytical HPLC of the final product can also be performed.
-
Identity Confirmation: Confirm the molecular weight of the final product using MALDI-TOF or ESI mass spectrometry to ensure it matches the theoretical mass of the HEG-modified oligonucleotide.
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. Evaluation of new linkers and synthetic methods for internal modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oligo Modified Linker Attachment Chemistry [biosyn.com]
- 4. biomers.net | Spacer - biomers.net Oligonucleotides [biomers.net]
- 5. researchgate.net [researchgate.net]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oligonucleotide Purity and Purification Method - BSI [biosyn.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. glenresearch.com [glenresearch.com]
- 14. Effects of linker sequences on vesicle fusion mediated by lipid-anchored DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antisense oligonucleotide containing an internal, non-nucleotide-based linker promote site-specific cleavage of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 17. labcluster.com [labcluster.com]
- 18. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 19. atdbio.com [atdbio.com]
- 20. blog.biosearchtech.com [blog.biosearchtech.com]
- 21. ptacts.uspto.gov [ptacts.uspto.gov]
- 22. researchgate.net [researchgate.net]
- 23. glenresearch.com [glenresearch.com]
- 24. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 25. twistbioscience.com [twistbioscience.com]
Synthesis of Biotin-Labeled Oligonucleotides Using HEG Phosphoramidite: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific and high-affinity interaction between biotin (B1667282) and streptavidin is a cornerstone of modern molecular biology, enabling a wide range of applications from affinity purification to advanced diagnostics. The introduction of a biotin label onto synthetic oligonucleotides provides a powerful tool for capturing, immobilizing, and detecting nucleic acids and their interacting partners. The use of a hexaethylene glycol (HEG) phosphoramidite (B1245037) as a spacer arm between the oligonucleotide and the biotin moiety has been shown to be advantageous, primarily by minimizing steric hindrance and improving the accessibility of the biotin for binding to streptavidin.[1][] This application note provides detailed protocols for the synthesis, purification, and application of biotin-labeled oligonucleotides using HEG phosphoramidite.
Advantages of HEG Spacer in Biotinylated Oligonucleotides
The inclusion of a long, flexible, and hydrophilic HEG spacer arm offers several key benefits:
-
Reduced Steric Hindrance: The HEG spacer physically separates the biotin molecule from the oligonucleotide, preventing the bulky streptavidin protein from being sterically hindered by the nucleic acid, thus facilitating a more efficient binding interaction.[1]
-
Increased Flexibility and Accessibility: The length and flexibility of the HEG spacer allow the biotin moiety to be more readily accessible for binding to streptavidin, which is particularly important when the oligonucleotide is hybridized to a target or bound to a surface.
-
Improved Hydrophilicity: The hydrophilic nature of the HEG spacer can help to maintain the solubility of the modified oligonucleotide.
-
Versatility in Placement: HEG spacers can be incorporated at the 5' or 3' terminus, or even internally within the oligonucleotide sequence.
Synthesis of Biotin-Labeled Oligonucleotides with HEG Spacer
The synthesis of biotin-labeled oligonucleotides with a HEG spacer is readily achieved using standard automated solid-phase phosphoramidite chemistry. The process involves the sequential addition of nucleotide phosphoramidites to a growing chain on a solid support, with the biotin-HEG phosphoramidite being introduced at the desired position.
Quantitative Data on Synthesis
| Parameter | Typical Value/Range | Factors Influencing the Outcome |
| Coupling Efficiency (per step) | >98% | Purity of reagents, anhydrous conditions, activator used, coupling time. Modifiers like biotin-HEG may have slightly lower coupling efficiencies than standard nucleotides. |
| Overall Yield (post-synthesis & purification) | 5-20% | Oligonucleotide length, coupling efficiency at each step, purification method, and the number of modifications. Longer oligos and multiple modifications generally lead to lower overall yields.[3] |
| Purity (post-purification) | >90-99% | Purification method (e.g., HPLC, PAGE), efficiency of deprotection, and removal of failure sequences.[3] |
Note: The overall yield is highly dependent on the length of the oligonucleotide. For a 95-mer with an average stepwise coupling efficiency of 99%, the theoretical maximum yield of full-length product is approximately 38%.[3]
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a 5'-Biotin-HEG Labeled Oligonucleotide
This protocol outlines the general steps for synthesizing a 5'-biotin-HEG labeled oligonucleotide on an automated DNA synthesizer.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support with the initial nucleoside
-
Standard deoxynucleoside phosphoramidites (dA, dC, dG, dT)
-
Biotin-TEG CPG (for 3' labeling) or Biotin-HEG Phosphoramidite (for 5' or internal labeling)
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping reagents (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the growing oligonucleotide chain is removed by the deblocking solution.
-
Coupling: The next nucleoside phosphoramidite in the sequence is activated by the activator solution and coupled to the 5'-hydroxyl of the oligonucleotide. For the final coupling step to add the biotin-HEG label, a longer coupling time is generally required compared to standard nucleoside phosphoramidites. A coupling time of 10-15 minutes is recommended for the Biotin-HEG phosphoramidite.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
Final Deblocking (Optional): The final 5'-DMT group can be left on ("DMT-on") for purification purposes or removed ("DMT-off").
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed.
Protocol 2: Cleavage and Deprotection
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)
-
Heating block or oven
Procedure:
-
Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide or AMA to the vial.
-
Seal the vial tightly and incubate at 55°C for 8-12 hours (for ammonium hydroxide) or at 65°C for 10-15 minutes (for AMA).
-
Cool the vial to room temperature.
-
Carefully transfer the solution containing the deprotected oligonucleotide to a new tube, leaving the CPG behind.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Protocol 3: Purification of Biotin-Labeled Oligonucleotides
Purification is essential to remove failure sequences and other impurities. High-performance liquid chromatography (HPLC) is a commonly used method.
Materials:
-
HPLC system with a reverse-phase column (e.g., C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Desalting column (e.g., NAP-10)
Procedure:
-
DMT-on Purification (if applicable):
-
Resuspend the dried oligonucleotide in Mobile Phase A.
-
Inject the sample onto the HPLC column.
-
Elute with a gradient of Mobile Phase B. The DMT-on, full-length product will have a longer retention time.
-
Collect the peak corresponding to the DMT-on product.
-
Remove the DMT group by treating with 80% acetic acid for 15-30 minutes, followed by neutralization.
-
Desalt the oligonucleotide using a desalting column.
-
-
DMT-off Purification:
-
Resuspend the dried oligonucleotide in Mobile Phase A.
-
Inject the sample onto the HPLC column.
-
Elute with a gradient of Mobile Phase B.
-
Collect the major peak corresponding to the full-length product.
-
Desalt the oligonucleotide using a desalting column.
-
-
Analysis: Analyze the purity of the final product by analytical HPLC or mass spectrometry.
Applications of Biotin-HEG Labeled Oligonucleotides
Biotin-HEG labeled oligonucleotides are versatile tools used in a multitude of molecular biology applications.
Protein Pull-Down Assays
This technique is used to isolate and identify proteins that bind to a specific DNA or RNA sequence.
Protocol 4: Protein Pull-Down Assay
Materials:
-
5'-Biotin-HEG labeled oligonucleotide probe (and its complementary strand)
-
Streptavidin-coated magnetic beads
-
Cell lysate containing the target protein(s)
-
Binding buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM DTT, 10% glycerol)
-
Wash buffer (Binding buffer with 0.1% Tween-20)
-
Elution buffer (e.g., high salt buffer or SDS-PAGE loading buffer)
-
Magnetic rack
Procedure:
-
Probe Annealing:
-
Mix equimolar amounts of the biotinylated oligonucleotide and its unlabeled complementary strand in annealing buffer.
-
Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature to form the double-stranded probe.
-
-
Bead Preparation:
-
Wash the streptavidin magnetic beads with binding buffer according to the manufacturer's instructions.
-
-
Binding:
-
Incubate the annealed biotinylated probe with the prepared cell lysate in binding buffer for 1-2 hours at 4°C with gentle rotation.
-
Add the washed streptavidin magnetic beads to the lysate-probe mixture and incubate for another hour at 4°C.
-
-
Washing:
-
Place the tube on a magnetic rack to capture the beads.
-
Remove the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using elution buffer. For analysis by SDS-PAGE, resuspend the beads in SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting with an antibody against the protein of interest. For identification of unknown binding partners, mass spectrometry can be employed.
-
In Situ Hybridization (ISH)
Biotin-HEG labeled probes can be used to detect specific mRNA or DNA sequences within fixed cells or tissues.
Conclusion
The use of HEG phosphoramidite for the synthesis of biotin-labeled oligonucleotides provides a robust and efficient method for producing high-quality probes for a wide array of molecular biology applications. The long, flexible spacer arm enhances the accessibility of the biotin moiety, leading to improved performance in techniques such as affinity purification and in situ hybridization. The detailed protocols provided in this application note offer a comprehensive guide for researchers and scientists to successfully synthesize and utilize these valuable molecular tools.
References
Application Notes and Protocols for Fluorescent Dye Conjugation to Oligonucleotides via a Hexaethylene Glycol (HEG) Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of fluorescent dyes to oligonucleotides is a cornerstone technique in molecular biology, enabling a wide range of applications from real-time PCR and fluorescence in situ hybridization (FISH) to advanced diagnostics and therapeutic development. The choice of linker connecting the dye to the oligonucleotide is critical, as it can influence the fluorophore's quantum yield, the stability of the conjugate, and the biological activity of the oligonucleotide.
This document provides detailed protocols and application notes for the conjugation of fluorescent dyes to amine-modified oligonucleotides using a hexaethylene glycol (HEG) linker. The HEG linker, a hydrophilic 18-atom spacer, offers several advantages over standard alkyl linkers (e.g., C6), including increased hydrophilicity, which can improve the solubility of the conjugate and reduce aggregation. Furthermore, the extended length of the HEG linker minimizes quenching interactions between the dye and the oligonucleotide, potentially leading to brighter fluorescence signals.
These protocols focus on the widely used N-hydroxysuccinimide (NHS) ester chemistry for coupling amine-reactive dyes to 5'- or 3'-amine-modified oligonucleotides.
Data Presentation
Table 1: Comparison of Linker Properties
| Feature | C6 Linker | Hexaethylene Glycol (HEG) Linker |
| Structure | -(CH₂)₆- | -(CH₂CH₂O)₆- |
| Length | ~9 Å | ~24 Å |
| Hydrophilicity | Low | High |
| Flexibility | Moderate | High |
| Potential for Dye-Oligo Interaction | Higher | Lower |
Table 2: Typical Quantitative Data for Fluorescent Oligonucleotide Conjugation
| Parameter | C6 Linker | HEG Linker | Reference |
| Initial Coupling Efficiency (e.g., FAM dye) | ~85-95% | >90% (Expected) | [1] |
| Final Purity after HPLC | >95% | >95% | [2] |
| Overall Yield after Purification | 50-70% | 50-70% (Expected) | [3][4] |
| Dye-to-Oligonucleotide Ratio | Typically 1:1 | Typically 1:1 | [5] |
Note: The data for the HEG linker is based on the general efficiency of NHS ester conjugations and the expected benefits of a hydrophilic spacer. Specific yields can vary depending on the dye, oligonucleotide sequence, and reaction conditions.
Experimental Protocols
Protocol 1: Preparation of Amine-Modified Oligonucleotide with HEG Linker
This protocol assumes the use of a commercially synthesized oligonucleotide with a 5' or 3' primary amine modification attached via a HEG linker.
Materials:
-
Amine-modified oligonucleotide with HEG linker (lyophilized)
-
Nuclease-free water
-
0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
Procedure:
-
Resuspend the Oligonucleotide: Dissolve the lyophilized amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-2 mM.[6]
-
Quantify the Oligonucleotide: Measure the absorbance at 260 nm (A₂₆₀) using a spectrophotometer to determine the precise concentration.
-
Storage: Store the oligonucleotide solution at -20°C until ready for conjugation.
Protocol 2: Fluorescent Dye Conjugation via NHS Ester Chemistry
This protocol describes the coupling of an amine-reactive fluorescent dye (NHS ester) to the prepared amine-modified oligonucleotide.
Materials:
-
Amine-modified oligonucleotide with HEG linker solution (from Protocol 1)
-
Amine-reactive fluorescent dye NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[7]
-
Microcentrifuge tubes
-
Shaker or vortexer
Procedure:
-
Prepare the Dye Solution: Immediately before use, dissolve the fluorescent dye NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[7] The NHS ester is moisture-sensitive, so minimize its exposure to air.[5]
-
Set up the Conjugation Reaction: In a microcentrifuge tube, combine the following:
-
Amine-modified oligonucleotide solution
-
A 5-20 molar excess of the dissolved dye NHS ester solution.[6] A higher excess may be required for sterically hindered amines or less reactive dyes.
-
-
Incubation: Mix the reaction thoroughly by vortexing and incubate for 2-4 hours at room temperature in the dark.[8] Wrapping the tube in aluminum foil is recommended to protect the dye from photobleaching.
-
Quenching (Optional): The reaction can be quenched by adding a final concentration of 100 mM glycine (B1666218) or Tris buffer. However, for subsequent HPLC purification, this step is often omitted.
Protocol 3: Purification of the Fluorescently Labeled Oligonucleotide by Reversed-Phase HPLC
Purification is essential to remove unreacted dye, unconjugated oligonucleotide, and any side products.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for this purpose.[2]
Materials:
-
Conjugation reaction mixture (from Protocol 2)
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Lyophilizer or centrifugal evaporator
Procedure:
-
Sample Preparation: Dilute the conjugation reaction mixture with Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the diluted sample onto the column.
-
Elute the components using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 60% Acetonitrile over 30-40 minutes.
-
Monitor the elution at 260 nm (for the oligonucleotide) and the absorbance maximum of the fluorescent dye.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both wavelengths. This peak represents the desired fluorescently labeled oligonucleotide. Unconjugated oligonucleotide will elute earlier, and free dye will typically elute later.
-
Product Recovery: Pool the pure fractions and remove the solvents using a lyophilizer or centrifugal evaporator.
-
Final Product: Resuspend the purified, lyophilized fluorescently labeled oligonucleotide in a suitable buffer (e.g., TE buffer) and store it at -20°C, protected from light.[9]
Visualizations
Caption: NHS ester conjugation reaction pathway.
Caption: Workflow for fluorescent dye conjugation.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. Highly parallel oligonucleotide purification and functionalization using reversible chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 8. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 9. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
Application Notes and Protocols for Hexaethylene Glycol (HEG) Phosphoramidite in Antisense Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acids designed to bind to specific messenger RNA (mRNA) sequences, thereby modulating gene expression. The therapeutic potential of ASOs is vast, with applications ranging from genetic disorders to viral infections and cancer. However, the efficacy of ASOs is often limited by factors such as poor cellular uptake, rapid degradation by nucleases, and unfavorable pharmacokinetic profiles.
To overcome these challenges, various chemical modifications have been introduced into the structure of ASOs. One such modification is the incorporation of linkers or spacers, which can be used to conjugate functional molecules to the oligonucleotide or to introduce specific physicochemical properties. Hexaethylene glycol (HEG) phosphoramidite (B1245037) is a non-nucleosidic reagent used to incorporate a flexible, hydrophilic hexaethylene glycol spacer into an oligonucleotide sequence during solid-phase synthesis.
This document provides detailed application notes and protocols for the use of HEG phosphoramidite in the synthesis of antisense oligonucleotides.
Properties and Applications of the Hexaethylene Glycol Linker
The HEG linker, a hydrophilic chain of 18 atoms, offers several advantages when incorporated into ASOs:
-
Increased Hydrophilicity: The ethylene (B1197577) glycol repeats impart a high degree of hydrophilicity to the ASO, which can improve its aqueous solubility and reduce aggregation.
-
Flexible Spacer Arm: The long, flexible nature of the HEG linker allows for the spatial separation of a conjugated moiety from the oligonucleotide. This can be crucial for maintaining the hybridization properties of the ASO and ensuring that the conjugated molecule can interact with its target without steric hindrance.
-
Biocompatibility: Polyethylene glycol (PEG) and its shorter oligomers like HEG are generally considered biocompatible and can help to reduce the immunogenicity of the ASO conjugate.
-
Pharmacokinetic Modulation: The inclusion of a HEG linker can influence the pharmacokinetic properties of an ASO, potentially affecting its distribution, metabolism, and excretion (ADME) profile.
Common applications of HEG phosphoramidite in ASO synthesis include:
-
Conjugation of Targeting Ligands: HEG linkers are frequently used to attach targeting moieties, such as peptides, antibodies, or small molecules, to ASOs to enhance their delivery to specific cells or tissues.
-
Attachment of Reporter Groups: Fluorophores, quenchers, and biotin (B1667282) can be conjugated to ASOs via a HEG spacer for diagnostic and research applications.
-
Modification of Pharmacokinetic Properties: The hydrophilic nature of the HEG linker can alter the biodistribution and clearance of ASOs.
-
Steric Shielding: When used to conjugate bulky molecules, the HEG spacer can position the conjugate in a way that minimizes interference with the ASO's binding to its target RNA.
Data Presentation
Table 1: Physicochemical Properties of HEG Phosphoramidite
| Property | Value | Reference |
| Chemical Name | 18-O-Dimethoxytrityl-hexaethylene glycol,1-[(2-cyanoethyl)-(N,N‑diisopropyl)]-phosphoramidite | |
| Molecular Formula | C42H61N2O10P | |
| Molecular Weight | 784.93 g/mol | |
| Appearance | Colorless to yellowish viscous oil | |
| Storage Conditions | -20°C in a dark and dry place | [1] |
| Shelf Life | 1 year | [1] |
| Diluent | Anhydrous Acetonitrile (B52724) | [1] |
Table 2: Typical Coupling Efficiency in Solid-Phase Oligonucleotide Synthesis
| Coupling Step | Average Coupling Efficiency (%) |
| Standard Nucleoside Phosphoramidites | 98-99% |
| Hexaethylene Glycol Phosphoramidite | ~98% |
Note: Coupling efficiency can vary depending on the synthesizer, reagents, and protocol used. The value for HEG phosphoramidite is comparable to standard nucleoside phosphoramidites, indicating its efficient incorporation into the growing oligonucleotide chain.
Experimental Protocols
Protocol 1: Synthesis of 18-O-DMT-Hexaethylene Glycol-1-((2-cyanoethyl)-(N,N-diisopropyl))phosphoramidite
This protocol describes a general method for the synthesis of HEG phosphoramidite.
Materials:
-
Hexaethylene glycol
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine
-
Dichloromethane (DCM)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Monoprotection of Hexaethylene Glycol:
-
Dissolve hexaethylene glycol (1 equivalent) in anhydrous pyridine.
-
Slowly add a solution of DMT-Cl (0.9 equivalents) in anhydrous DCM.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Evaporate the solvent under reduced pressure.
-
Purify the mono-DMT-protected HEG by silica gel column chromatography.
-
-
Phosphitylation:
-
Dissolve the purified mono-DMT-protected HEG (1 equivalent) in anhydrous acetonitrile.
-
Add DIPEA (2 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield the final HEG phosphoramidite.
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.
Protocol 2: Incorporation of HEG Phosphoramidite into an Antisense Oligonucleotide using Automated Solid-Phase Synthesis
This protocol outlines the steps for incorporating a HEG linker into an ASO using a standard automated DNA/RNA synthesizer.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the first nucleoside.
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
This compound solution (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.25 M DCI in anhydrous acetonitrile)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/pyridine/water)
-
Deblocking solution (e.g., 3% trichloroacetic acid in DCM)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Procedure (One Synthesis Cycle for HEG Incorporation):
The synthesis follows the standard phosphoramidite cycle. The HEG phosphoramidite is introduced at the desired position in the sequence.
-
Deblocking: The 5'-DMT protecting group of the terminal nucleoside on the solid support is removed by treatment with the deblocking solution. The support is then washed with anhydrous acetonitrile.
-
Coupling: The HEG phosphoramidite solution and the activator solution are delivered to the synthesis column. The coupling reaction is allowed to proceed for a time similar to that of standard nucleoside phosphoramidites (typically 30-120 seconds). Longer coupling times (up to 5-10 minutes) may be employed to ensure high efficiency.[2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.
-
Washing: The solid support is washed extensively with anhydrous acetonitrile to remove excess reagents and by-products before the next synthesis cycle.
Post-Synthesis Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by treatment with concentrated ammonium hydroxide (B78521) at elevated temperature.
-
The crude oligonucleotide is then purified, typically by high-performance liquid chromatography (HPLC).
Protocol 3: Purification and Analysis of HEG-Modified Oligonucleotides
Purification by HPLC:
-
Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used for the purification of HEG-modified oligonucleotides.
-
Column: A C18 column is typically employed.
-
Mobile Phase: A gradient of acetonitrile in a buffer such as triethylammonium (B8662869) acetate (TEAA) is used for elution.
-
Detection: The oligonucleotide is detected by its UV absorbance at 260 nm.
Analysis by Mass Spectrometry:
-
Method: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified HEG-modified oligonucleotide.
-
Sample Preparation: The purified oligonucleotide is desalted prior to MS analysis.
-
Analysis: The observed mass is compared to the calculated theoretical mass to verify the successful incorporation of the HEG linker and the overall sequence integrity.
Visualizations
Signaling Pathway of Antisense Oligonucleotide Action
Caption: Mechanism of action for an RNase H-dependent antisense oligonucleotide.
Experimental Workflow for ASO Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of HEG-modified ASOs.
Logical Relationship of HEG Linker Properties
Caption: Key properties of the HEG linker and their functional implications.
Conclusion
This compound is a valuable tool for the synthesis of modified antisense oligonucleotides. Its incorporation as a hydrophilic and flexible spacer enables the conjugation of various functional molecules and can favorably impact the physicochemical and pharmacokinetic properties of the ASO. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to effectively utilize HEG phosphoramidite in the design and synthesis of next-generation antisense therapeutics.
References
Application Notes and Protocols for the Incorporation of HEG Linkers in siRNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNAs (siRNAs) have emerged as a powerful therapeutic modality for silencing disease-causing genes. However, their clinical translation faces challenges, including poor stability in biological fluids and inefficient cellular uptake. Chemical modifications are crucial to overcoming these hurdles. The incorporation of hexaethylene glycol (HEG) linkers into siRNA duplexes offers a versatile strategy to enhance their therapeutic properties. HEG is a flexible, hydrophilic spacer that can be readily introduced at the 5'-, 3'-, or internal positions of the siRNA strands during solid-phase synthesis. This modification can improve nuclease resistance, reduce steric hindrance for the attachment of targeting ligands, and potentially modulate the interaction with the RNA-induced silencing complex (RISC). These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of HEG-modified siRNAs.
Benefits of Incorporating HEG Linkers in siRNA
The integration of HEG linkers into siRNA molecules provides several key advantages:
-
Enhanced Nuclease Resistance: The presence of the HEG linker can sterically hinder the approach of nucleases, thereby increasing the half-life of the siRNA in serum and other biological fluids.
-
Facilitated Conjugation: HEG linkers provide a flexible spacer arm for the attachment of various functional moieties, such as targeting ligands (e.g., N-acetylgalactosamine [GalNAc] for hepatocyte targeting), cell-penetrating peptides, and imaging agents. This spatial separation minimizes potential interference between the conjugate and the siRNA's biological activity.
-
Improved Pharmacokinetic Properties: The hydrophilic nature of the HEG linker can influence the solubility and biodistribution of the siRNA conjugate.
-
Reduced Off-Target Effects: Strategic placement of linkers can potentially minimize unintended gene silencing by altering the binding characteristics of the siRNA to off-target mRNAs.
Experimental Data
The following tables summarize the typical quantitative data observed when comparing unmodified siRNAs with their HEG-modified counterparts. The exact values can vary depending on the siRNA sequence, the position of the HEG linker, and the experimental conditions.
Table 1: Physicochemical Properties of Unmodified vs. HEG-Modified siRNA
| Property | Unmodified siRNA | 5'-HEG-Sense Strand siRNA | 3'-HEG-Sense Strand siRNA |
| Synthesis Yield (OD/µmol) | ~100-120 | ~90-110 | ~90-110 |
| Purity (RP-HPLC, %) | >95% | >95% | >95% |
| Melting Temperature (Tm, °C) | 75.5 ± 0.5 | 74.8 ± 0.5 | 75.1 ± 0.5 |
Table 2: Biological Properties of Unmodified vs. HEG-Modified siRNA
| Property | Unmodified siRNA | 5'-HEG-Sense Strand siRNA | 3'-HEG-Sense Strand siRNA |
| Serum Stability (Half-life, h) | < 0.5 | 1.5 - 2.5 | 1.2 - 2.0 |
| Gene Silencing (IC50, nM) | 0.5 - 1.0 | 0.6 - 1.2 | 0.5 - 1.1 |
| RISC Loading Efficiency (%) | ~100 (relative) | ~90-95 | ~95-100 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of HEG-Modified siRNA
This protocol outlines the standard phosphoramidite (B1245037) chemistry for incorporating a HEG linker at the 5'-end of an siRNA strand using an automated oligonucleotide synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.
-
Standard DNA/RNA phosphoramidites (A, C, G, U/T) and ancillary reagents (activator, capping reagents, oxidizing agent).
-
HEG phosphoramidite (e.g., Spacer Phosphoramidite 18).
-
Anhydrous acetonitrile.
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of methylamine (B109427) and ammonium hydroxide).
-
Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl deprotection.
Procedure:
-
Synthesizer Setup: Load the CPG column, phosphoramidites, and all necessary reagents onto the automated synthesizer according to the manufacturer's instructions.
-
Standard Synthesis Cycles: Perform the standard synthesis cycles for the desired RNA sequence. Each cycle consists of four steps:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Addition of the next phosphoramidite to the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
HEG Linker Coupling: For the final coupling step at the 5'-end, use the HEG phosphoramidite solution instead of a standard nucleoside phosphoramidite.
-
Note: The coupling time for HEG phosphoramidite may need to be extended compared to standard nucleosides to ensure high coupling efficiency. A typical coupling time for standard phosphoramidites is around 30-60 seconds, while for HEG phosphoramidite, it is recommended to use a coupling time of 180-300 seconds.[1]
-
-
Final Deblocking: After the final coupling step, perform a final deblocking step to remove the DMT group from the HEG linker (if "DMT-off" synthesis is desired).
-
Cleavage and Deprotection:
-
Cleave the synthesized oligonucleotide from the CPG support using concentrated ammonium hydroxide or a similar cleavage solution.
-
Incubate the solution at the recommended temperature and time to remove the protecting groups from the nucleobases and the phosphate backbone.
-
-
2'-O-Silyl Deprotection:
-
Evaporate the cleavage solution.
-
Treat the dried oligonucleotide with TEA·3HF to remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups from the ribose sugars.
-
-
Quenching and Desalting: Quench the deprotection reaction and desalt the crude oligonucleotide using a suitable method, such as ethanol (B145695) precipitation or size-exclusion chromatography.
Protocol 2: Purification of HEG-Modified siRNA by RP-HPLC
Materials:
-
Crude, deprotected, and desalted HEG-modified oligonucleotide.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector.
-
C18 HPLC column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water.
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
-
HPLC Setup: Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Injection and Elution: Inject the sample onto the column and elute with a linear gradient of increasing Mobile Phase B. The hydrophobic DMT group (if the synthesis was "DMT-on") will cause the full-length product to be retained longer than the failure sequences.
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length HEG-modified oligonucleotide.
-
DMT Removal (if applicable): If "DMT-on" purification was performed, treat the collected fractions with an acidic solution (e.g., 80% acetic acid) to remove the DMT group.
-
Desalting: Desalt the purified oligonucleotide to remove the TEAA buffer salts.
Protocol 3: Characterization by Mass Spectrometry
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified HEG-modified oligonucleotide in an appropriate solvent for mass spectrometry (e.g., water or a low-salt buffer).
-
Analysis: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to confirm the molecular weight of the synthesized oligonucleotide. The observed mass should correspond to the calculated mass of the HEG-modified siRNA strand.
Protocol 4: Nuclease Resistance Assay
Materials:
-
Purified unmodified and HEG-modified siRNAs.
-
Fetal Bovine Serum (FBS) or human serum.
-
Incubation buffer (e.g., PBS).
-
Polyacrylamide gel electrophoresis (PAGE) system.
-
Gel staining reagent (e.g., SYBR Gold).
Procedure:
-
Incubation: Incubate a fixed amount of each siRNA (unmodified and HEG-modified) in a solution containing a high percentage of serum (e.g., 50-90%) at 37°C.
-
Time Points: Aliquot samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching: Stop the degradation reaction by adding a stop solution (e.g., EDTA and a loading dye).
-
PAGE Analysis: Analyze the samples on a native polyacrylamide gel.
-
Visualization: Stain the gel with a fluorescent dye and visualize the bands under a gel doc system. The intensity of the full-length siRNA band at different time points is used to determine the degradation rate and half-life.
Protocol 5: In Vitro Gene Silencing Assay
Materials:
-
Cell line expressing the target gene and a suitable reporter (e.g., luciferase).
-
Cell culture medium and supplements.
-
Transfection reagent (e.g., lipofectamine).
-
Unmodified and HEG-modified siRNAs at various concentrations.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Transfection: Transfect the cells with a serial dilution of each siRNA (unmodified and HEG-modified) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene silencing.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cells treated with a non-targeting siRNA). Plot the percentage of gene expression against the siRNA concentration and determine the IC50 value for each siRNA.[2]
Visualizations
Caption: Experimental workflow for HEG-modified siRNA.
References
Troubleshooting & Optimization
Improving coupling efficiency of hexaethylene glycol phosphoramidite
Welcome to the Technical Support Center for hexaethylene glycol (HEG) phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the coupling efficiency of this non-nucleosidic spacer in your oligonucleotide synthesis experiments.
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency of HEG phosphoramidite can lead to a higher proportion of truncated sequences, reducing the yield of your desired full-length oligonucleotide and complicating downstream purification. The following guide addresses common causes of poor coupling and provides systematic solutions.
Issue: Overall low yield of the full-length oligonucleotide containing the HEG spacer.
This is often the primary indicator of a coupling efficiency problem. The troubleshooting process should be systematic, starting with the most common and easily addressable issues.
Q1: Have you ensured strictly anhydrous conditions throughout your synthesis?
Answer: The presence of water is one of the most significant contributors to low coupling efficiency.[1][2] Moisture can hydrolyze the phosphoramidite and react with the activated intermediate, preventing its reaction with the 5'-hydroxyl group of the growing oligonucleotide chain.[1][]
Troubleshooting Steps:
-
Solvent Quality: Use fresh, DNA synthesis grade anhydrous acetonitrile (B52724) with a water content of 30 ppm or less (ideally ≤10 ppm).[4] Consider purchasing septum-sealed bottles to minimize atmospheric moisture exposure.[1]
-
Reagent Handling: Dissolve the HEG phosphoramidite under an inert, anhydrous atmosphere (e.g., argon or helium).[1]
-
Synthesizer Lines: If your synthesizer has been idle, it may take a few runs to fully dry the fluidics.[1] Consider running a "dummy" synthesis with standard phosphoramidites to prime the lines.
-
Molecular Sieves: For expensive or hygroscopic custom amidites, dissolving the phosphoramidite in anhydrous acetonitrile and allowing it to stand over 3 Å molecular sieves overnight can effectively remove trace amounts of water.[4]
Q2: Are your HEG phosphoramidite concentration and coupling time optimized?
Answer: Non-nucleosidic and sterically hindered phosphoramidites like HEG often require different coupling conditions than standard nucleoside phosphoramidites.
Troubleshooting Steps:
-
Concentration: A concentration of 0.1 M is generally recommended for modified phosphoramidites.[4][5] Lower concentrations can be less effective, especially for challenging couplings.
-
Coupling Time: Standard coupling times (e.g., 30 seconds) are often insufficient for HEG phosphoramidite.[6] A longer coupling time is generally required. For non-nucleosidic amidites, a coupling time of 15 minutes is a common starting point.[4] It is often beneficial to double the standard coupling time used for nucleosides.[4]
-
Optimization Experiment: To determine the optimal coupling time for your system, you can perform a series of small-scale syntheses of a short, test oligonucleotide containing the HEG linker, varying the coupling time while keeping other parameters constant. Analyze the crude product by HPLC or mass spectrometry to determine the coupling efficiency at each time point.
Q3: Have you considered a "double coupling" strategy?
Answer: For particularly difficult couplings, performing the coupling step twice can significantly improve the overall efficiency.[4] If a single coupling achieves 80% efficiency, a second coupling can increase the cumulative efficiency to 96%.[4]
Troubleshooting Step:
-
Modify your synthesis protocol to repeat the HEG phosphoramidite coupling step immediately after the first coupling, before the capping step.[7] This involves a second delivery of the HEG phosphoramidite and activator to the synthesis column.
Q4: Is your activator solution fresh and appropriate?
Answer: The activator is crucial for the phosphoramidite reaction. A degraded or inappropriate activator will lead to poor coupling.
Troubleshooting Steps:
-
Freshness: Ensure your activator solution is fresh. Over time, activators can degrade, especially if exposed to moisture.
-
Activator Type: While 1H-Tetrazole is widely used, other activators like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) may offer advantages for sterically hindered phosphoramidites.[1]
Quantitative Data Summary
| Parameter | Standard Nucleosides (Typical) | HEG Phosphoramidite (Recommended) |
| Concentration | 0.05 M - 0.1 M | 0.1 M[4][5] |
| Coupling Time | 30 seconds[6] | 5 - 15 minutes[4] (or double the standard time) |
| Water Content in Acetonitrile | < 30 ppm | ≤ 10 ppm[4] |
Experimental Protocols
Protocol 1: Double Coupling for HEG Phosphoramidite
This protocol assumes the use of an automated DNA synthesizer. The exact programming will vary by instrument.
-
Deblocking: Perform the standard detritylation step to remove the 5'-DMT group from the support-bound oligonucleotide.
-
First Coupling: Deliver the HEG phosphoramidite and activator solution to the synthesis column and allow the reaction to proceed for the optimized coupling time (e.g., 10 minutes).
-
Wash: Perform a wash step with anhydrous acetonitrile.
-
Second Coupling: Immediately repeat the delivery of the HEG phosphoramidite and activator solution to the column for the same coupling time.
-
Capping: Proceed with the standard capping step to block any unreacted 5'-hydroxyl groups.
-
Oxidation: Continue with the standard oxidation step to stabilize the newly formed phosphite (B83602) triester linkage.
-
Continue Synthesis: Proceed with the next cycle of the oligonucleotide synthesis.
Protocol 2: Monitoring Coupling Efficiency via Trityl Cation Assay
The dimethoxytrityl (DMT) cation released during the deblocking step has a strong absorbance around 495 nm. Monitoring this absorbance provides a real-time measure of the previous cycle's coupling efficiency.
-
Collect Deblocking Solution: Collect the acidic deblocking solution containing the cleaved DMT cation after each coupling cycle.
-
Measure Absorbance: Measure the absorbance of the collected solution at approximately 495 nm using a UV-Vis spectrophotometer.
-
Analyze Results: A consistent and high absorbance reading from cycle to cycle indicates high coupling efficiency. A significant drop in absorbance after the HEG phosphoramidite coupling step suggests a problem with that specific coupling.
Frequently Asked Questions (FAQs)
Q: Why is the coupling efficiency of HEG phosphoramidite lower than that of standard nucleoside phosphoramidites?
A: The lower reactivity can be attributed to the steric hindrance of the hexaethylene glycol chain, which can impede the approach of the activated phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide.[4]
Q: Can I use the same activator for HEG phosphoramidite as I do for standard DNA phosphoramidites?
A: Yes, standard activators like tetrazole and its derivatives are generally effective. However, ensuring the activator is of high quality and anhydrous is critical. For challenging syntheses, experimenting with different activators may be beneficial.
Q: How should I store my HEG phosphoramidite?
A: HEG phosphoramidite should be stored in a freezer at -20°C or -80°C in a desiccated environment to protect it from moisture and degradation.[2] Once dissolved in anhydrous acetonitrile, its stability is reduced, and it is best to use it within a few days.[6]
Q: What analytical techniques can I use to assess the purity of my final oligonucleotide containing the HEG spacer?
A: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most common methods. Reverse-phase HPLC can separate the full-length product from shorter, truncated sequences. ESI-MS or MALDI-TOF MS can confirm the mass of the final product, verifying the successful incorporation of the HEG spacer.
Visualizations
Caption: Standard oligonucleotide synthesis cycle.
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Double coupling experimental workflow.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. US10072261B1 - Double coupling method for oligonucleotide synthesis - Google Patents [patents.google.com]
Troubleshooting failed incorporation of HEG spacer in oligo synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the incorporation of hexaethylene glycol (HEG) spacers during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a HEG spacer and why is it used in oligonucleotide synthesis?
A HEG (hexaethylene glycol) spacer is a flexible, hydrophilic linker incorporated into an oligonucleotide sequence. It is composed of six repeating ethylene (B1197577) glycol units. These spacers are used for a variety of applications, including:
-
Introducing distance: Spatially separating a modification (like a fluorescent dye or biotin) from the oligonucleotide to reduce steric hindrance and improve the functionality of the label.
-
Increasing hydrophilicity: Improving the solubility of the oligonucleotide.
-
Mimicking an abasic site: Acting as a placeholder in the sequence.
-
Blocking polymerase extension: When placed at the 3'-terminus, a HEG spacer can inhibit polymerase activity.[1]
Q2: What are the common causes of failed HEG spacer incorporation?
Failed incorporation of a HEG spacer, often observed as low coupling efficiency, typically stems from issues common to all phosphoramidite-based oligonucleotide synthesis. The most frequent causes include:
-
Presence of moisture: Water is a primary inhibitor of the coupling reaction as it can hydrolyze the activated phosphoramidite (B1245037).[2][3] All reagents, especially the acetonitrile (B52724) (ACN) solvent and the phosphoramidite solution itself, must be anhydrous.[2][3]
-
Degraded HEG Phosphoramidite: Phosphoramidites are sensitive to moisture and oxidation.[2] Using an expired or improperly stored HEG phosphoramidite will lead to poor coupling efficiency.
-
Suboptimal Activator: An inappropriate, old, or incorrectly concentrated activator solution can significantly reduce coupling efficiency.[2]
-
Insufficient Coupling Time: Modified phosphoramidites, like HEG spacers, may require longer coupling times than standard nucleoside phosphoramidites due to potential steric hindrance.
-
Instrument or Fluidics Issues: Leaks, blocked lines, or inaccurate reagent delivery by the DNA synthesizer can prevent sufficient reagents from reaching the synthesis column.[2]
Q3: How can I assess the efficiency of HEG spacer incorporation?
The efficiency of HEG spacer coupling can be monitored and assessed using the following methods:
-
Online Trityl Monitoring: This is the most common real-time method. The dimethoxytrityl (DMT) cation released during the deblocking step has a strong orange color and its absorbance (around 495 nm) is measured. A consistent and high trityl signal in each cycle indicates high coupling efficiency. A significant drop in the signal after the HEG spacer coupling step suggests a problem.[2]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Analysis of the crude, deprotected oligonucleotide allows for the separation of the full-length product from shorter failure sequences. A large peak corresponding to the n-1 sequence (and the absence of the expected full-length product) indicates a failure at the HEG incorporation step.[4]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can precisely determine the mass of the synthesized oligonucleotides.[4] A mass spectrum showing a significant peak corresponding to the mass of the oligo without the HEG spacer, and a weak or absent peak for the full-length product, confirms the incorporation failure.[5]
Troubleshooting Guide
Low Coupling Efficiency of HEG Spacer
If you observe a significant drop in the trityl signal after the HEG spacer coupling step or if post-synthesis analysis shows a major n-1 peak, follow this troubleshooting guide.
Data & Protocols
Expected Performance Parameters
The following table summarizes expected quantitative data for oligonucleotide synthesis involving HEG spacers. Note that actual results may vary depending on the specific sequence, synthesizer, and reagents used.
| Parameter | Standard Nucleotide | HEG Spacer (Expected) |
| Coupling Efficiency (per step) | >99%[4] | >98% (may require optimization)[6] |
| Recommended Coupling Time | 30-60 seconds | 3-5 minutes (can be extended)[6][7] |
| Purity of Crude Product (for a 20-mer) | ~82% Full-Length Product (FLP) with 99% avg. coupling | Expected to be slightly lower than standard, highly dependent on optimization[6] |
Experimental Protocols
This protocol is designed to verify the quality of a HEG phosphoramidite batch and optimize its coupling time.
Objective: To assess the coupling efficiency of a HEG phosphoramidite on a simple, known oligonucleotide sequence.
Methodology:
-
Sequence Design: Program the DNA synthesizer to synthesize a short, simple sequence, for example, 5'-T-T-T-(HEG)-T-T-T-3'.
-
Reagent Preparation:
-
Dissolve the HEG phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M.
-
Ensure all other reagents (activator, capping, oxidation, deblocking solutions) are fresh and correctly prepared.
-
-
Synthesis Parameters (1 µmol scale):
-
Deblocking: Standard protocol (e.g., 3% trichloroacetic acid in dichloromethane).
-
Coupling (for standard T phosphoramidites): 45 seconds.
-
Coupling (for HEG phosphoramidite): Set an extended coupling time of 3 minutes.[6]
-
Capping: Standard protocol (e.g., acetic anhydride (B1165640) and N-methylimidazole based reagents).
-
Oxidation: Standard protocol (e.g., iodine solution).
-
-
Post-Synthesis Processing:
-
Cleave the oligonucleotide from the solid support and deprotect using standard conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8-12 hours).
-
Evaporate the ammonia (B1221849) to yield the crude oligonucleotide.
-
-
Analysis:
-
Dissolve the crude product in nuclease-free water.
-
Analyze the product by RP-HPLC and MALDI-TOF mass spectrometry.
-
Expected Result: The HPLC chromatogram should show a major peak corresponding to the full-length product. The mass spectrum should confirm the mass of the 5'-TTT(HEG)TTT-3' oligonucleotide. The presence of a significant peak at the mass of 5'-TTT-3' would indicate a failure of the HEG coupling step.
Objective: To assess the purity of a crude oligonucleotide containing a HEG spacer and identify any coupling failures.
Methodology:
-
Sample Preparation: Dissolve the deprotected, crude oligonucleotide in a suitable aqueous buffer (e.g., 0.1 M Triethylammonium Acetate - TEAA).
-
HPLC System:
-
Column: A reverse-phase column suitable for oligonucleotides (e.g., C18).
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: Acetonitrile.
-
Detector: UV detector set at 260 nm.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60°C (elevated temperature can help reduce secondary structures).[8]
-
Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 5-10%) to a higher percentage (e.g., 30-50%) over 20-30 minutes. The exact gradient will need to be optimized.
-
-
Data Analysis:
-
Full-length product (containing the HEG spacer) will be the main, late-eluting peak.
-
Truncated or failure sequences (lacking the HEG spacer and subsequent bases) will elute earlier.
-
Note: Due to its hydrophilic nature, an oligonucleotide containing a HEG spacer may have a slightly shorter retention time compared to an oligonucleotide of the same length without the spacer. The exact shift will depend on the overall sequence and HPLC conditions.
-
HEG spacers are generally stable under standard deprotection conditions.
Standard Deprotection:
-
Place the solid support with the synthesized oligonucleotide in a 2 mL screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide (28-30%).
-
Seal the vial tightly.
-
Incubate at 55°C for 8 to 16 hours.
-
Cool the vial to room temperature before opening.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide using a centrifugal vacuum concentrator.
Note: If the oligonucleotide contains other base-labile modifications (e.g., certain fluorescent dyes), a milder deprotection strategy such as using potassium carbonate in methanol (B129727) or AMA (a mixture of ammonium hydroxide and methylamine) may be required.[3][9] Always check the compatibility of all modifications in your sequence with the chosen deprotection method.[10]
References
- 1. Separation of oligo-RNA by reverse-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
Optimizing deprotection conditions for HEG-modified oligonucleotides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize deprotection conditions for hexaethylene glycol (HEG)-modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the standard deprotection conditions for oligonucleotides containing a HEG linker?
A1: Oligonucleotides modified with a HEG linker are generally compatible with standard deprotection reagents and conditions. The primary consideration is ensuring the complete deprotection of the nucleobases without compromising the integrity of the oligonucleotide or the HEG linker. The most common methods include:
-
Ammonium (B1175870) Hydroxide (B78521): Treatment with concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C) for an extended period (8-16 hours) is a traditional method.[1][2][3][4]
-
AMA (Ammonium Hydroxide/Methylamine): A 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) allows for significantly faster deprotection, typically 10-15 minutes at 65°C.[1][5][6][7] This is often referred to as "UltraFAST" deprotection.[1][2][5]
Q2: Is the HEG linker stable under standard and "UltraFAST" deprotection conditions?
A2: Yes, the ether linkages of the HEG modifier are generally stable to the basic conditions used for standard and "UltraFAST" oligonucleotide deprotection. However, it is always crucial to follow recommended protocols to avoid any potential side reactions due to prolonged exposure to harsh chemicals at high temperatures.
Q3: When should I use milder deprotection conditions for my HEG-modified oligonucleotide?
A3: Milder deprotection conditions are necessary if your oligonucleotide contains other base-labile modifications in addition to the HEG linker.[2][8] For instance, if your oligo includes sensitive dyes or other modified bases, "UltraMILD" deprotection methods should be employed.[1][2] These methods often involve using reagents like potassium carbonate in methanol (B129727) at room temperature.[1][2] It is essential to review the deprotection requirements for all modifications present in your oligonucleotide sequence.[1][2][8][9]
Q4: Can the presence of a HEG linker affect the efficiency of deprotection?
A4: While the HEG linker itself is stable, its presence can potentially influence the local environment of the oligonucleotide. For very long or complex HEG-modified oligos, it is good practice to ensure adequate mixing and volume of the deprotection solution to guarantee all parts of the molecule are accessible to the reagent. For short oligos (<15 bases), adding 20% ethanol (B145695) to the deprotection solution can help ensure complete dissolution.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Deprotection (observed by Mass Spectrometry or HPLC) | 1. Old or low-quality deprotection reagent: Ammonium hydroxide can lose its potency over time.[1][2][3][4] 2. Insufficient deprotection time or temperature. [2] 3. Inadequate volume of deprotection solution. | 1. Use fresh, high-quality ammonium hydroxide or AMA solution. [1][2][3][4] 2. Optimize deprotection time and temperature according to the protecting groups used. Refer to the tables below for guidance. 3. Ensure the entire solid support is submerged in the deprotection solution. |
| Unexpected Side Products or Base Modifications | 1. Use of Bz-dC with AMA deprotection: This can lead to transamination and the formation of N4-Me-dC.[1][5][7] 2. Presence of other sensitive modifications: The deprotection conditions may be too harsh for other labels or modified bases in the sequence.[2] | 1. When using AMA, always synthesize the oligonucleotide with Ac-dC instead of Bz-dC. [1][5][6][7] 2. Review all modifications in your sequence and choose the mildest deprotection protocol compatible with all of them. [2] |
| Low Yield of Final Product | 1. Loss of the 5'-DMT group during deprotection or workup if purification is DMT-on. [3][4] 2. Incomplete cleavage from the solid support. | 1. Avoid excessive heat during the evaporation of the deprotection solution. [3][4] 2. Ensure sufficient time for the cleavage step. With AMA, cleavage is typically complete within 5 minutes at room temperature. [2] |
Quantitative Data Summary
Table 1: Recommended Deprotection Times with Ammonium Hydroxide
| dG Protecting Group | Temperature | Time |
| iBu-dG | Room Temp. | 36h |
| 55°C | 16h | |
| 65°C | 8h | |
| dmf-dG, Ac-dG | Room Temp. | 16h |
| 55°C | 4h | |
| 65°C | 2h | |
| iPr-Pac-dG | Room Temp. | 2h |
| 55°C | 0.5h | |
| (Data sourced from Glen Research Deprotection Guide)[2] |
Table 2: Recommended Deprotection Times with AMA
| dG Protecting Group | Temperature | Time |
| iBu-dG, dmf-dG, or Ac-dG | Room Temp. | 120 min |
| 37°C | 30 min | |
| 55°C | 10 min | |
| 65°C | 5 min | |
| (Data sourced from Glen Research Deprotection Guide). Note: Use of Ac-dC is required to avoid base modification.[2] |
Experimental Protocols
Protocol 1: "UltraFAST" Deprotection using AMA
This protocol is suitable for standard HEG-modified DNA oligonucleotides synthesized with Ac-dC.
-
Preparation of AMA Solution:
-
Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.
-
This solution should be prepared fresh.
-
-
Cleavage and Deprotection:
-
Work-up:
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
If desired, the solid support can be washed with a small amount of water or ethanol to recover any remaining product.
-
Dry the oligonucleotide solution using a vacuum concentrator. Avoid excessive heat to prevent the loss of the 5'-DMT group if DMT-on purification is planned.[3][4]
-
Protocol 2: "UltraMILD" Deprotection using Potassium Carbonate in Methanol
This protocol is recommended for HEG-modified oligonucleotides that contain other base-labile modifications. This requires the use of UltraMILD phosphoramidites (e.g., Pac-dA, Ac-dC, and iPr-Pac-dG).[2]
-
Preparation of Deprotection Solution:
-
Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.
-
-
Deprotection:
-
Transfer the solid support to a suitable vial.
-
Add 1 mL of the 0.05 M potassium carbonate in methanol solution.
-
Incubate at room temperature for 4 hours (if using phenoxyacetic anhydride (B1165640) in the capping step) or overnight (if using acetic anhydride in the capping step).[1][2]
-
-
Work-up:
-
Transfer the supernatant to a new tube.
-
Neutralize the solution by adding a mild acid (e.g., acetic acid).
-
Evaporate the solution to dryness.
-
Visual Guides
Caption: General workflow for deprotection of HEG-modified oligonucleotides.
Caption: Troubleshooting logic for deprotection of HEG-modified oligonucleotides.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. glenresearch.com [glenresearch.com]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Oligonucleotides Containing HEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of oligonucleotides containing hexaethylene glycol (HEG) linkers.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of HEG-linked oligonucleotides.
Question: Why is the purity of my HEG-linked oligonucleotide low after RP-HPLC purification?
Answer:
Low purity of HEG-linked oligonucleotides after Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can stem from several factors related to the presence of the hydrophilic HEG linker.
-
Co-elution with Failure Sequences: The hydrophilic nature of the HEG linker reduces the overall hydrophobicity of the oligonucleotide. This can cause the full-length product to elute earlier than expected, potentially co-eluting with shorter, truncated "failure" sequences that are inherently more hydrophilic.[1][2]
-
Incomplete Trityl-Off Synthesis: If the synthesis is performed "trityl-on" to leverage the hydrophobicity of the dimethoxytrityl (DMT) group for purification, incomplete removal of the DMT group from the final product can lead to a heterogeneous population. Conversely, premature loss of the DMT group during synthesis can result in failure sequences that retain the DMT group and co-elute with the full-length product.[3][4]
-
Secondary Structures: Although less common in the presence of flexible linkers like HEG, the oligonucleotide sequence itself might form secondary structures (e.g., hairpins, G-quadruplexes) that can affect chromatographic behavior and lead to peak broadening or splitting.[1][5][6]
-
Inappropriate Column Chemistry or Gradient: The choice of RP-HPLC column and the elution gradient are critical. A column with insufficient resolving power or a gradient that is too steep may not adequately separate the HEG-linked oligonucleotide from closely related impurities.
Troubleshooting Steps:
-
Optimize the Elution Gradient: Employ a shallower acetonitrile (B52724) gradient to improve the separation of the main product from nearby impurities.
-
Adjust the Mobile Phase: The use of different ion-pairing reagents (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA) can alter the retention characteristics and improve resolution.[2][7]
-
Consider a Different Column: A column with a different stationary phase (e.g., C8 instead of C18) or a longer column may provide better separation.
-
Increase Column Temperature: Running the purification at an elevated temperature (denaturing HPLC) can help to disrupt secondary structures and improve peak shape.[2]
Question: My HEG-linked oligonucleotide shows multiple peaks on an IEX-HPLC chromatogram. What could be the cause?
Answer:
Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC) separates oligonucleotides based on the number of phosphate (B84403) groups in their backbone.[6][8] The presence of multiple peaks for a HEG-linked oligonucleotide can indicate a few issues:
-
Presence of Failure Sequences: The most common cause is the presence of shorter "n-1", "n-2", etc., failure sequences from the synthesis. These have fewer phosphate groups and will therefore elute earlier than the full-length product.[]
-
Phosphorothioate (B77711) Isomers: If your oligonucleotide contains phosphorothioate linkages, which are common in therapeutic oligonucleotides, the synthesis can result in diastereomers at each linkage. These stereoisomers can sometimes be resolved by high-resolution IEX-HPLC, leading to broadened peaks or multiple closely spaced peaks.
-
Incomplete Deprotection: Residual protecting groups on the phosphate backbone can alter the charge of the oligonucleotide, leading to aberrant elution profiles.
-
Formation of Adducts: The oligonucleotide may have formed adducts with small molecules from the synthesis or deprotection steps, altering its charge and chromatographic behavior.
Troubleshooting Steps:
-
Analyze Fractions by Mass Spectrometry: Collecting the different peaks and analyzing them by mass spectrometry is the most definitive way to identify their composition (full-length product vs. failure sequences).
-
Optimize Synthesis and Deprotection: Review and optimize the coupling efficiency of your oligonucleotide synthesis and ensure complete deprotection to minimize the generation of impurities.
-
Adjust IEX-HPLC Conditions: Modifying the salt gradient or the pH of the mobile phase can sometimes improve the separation and resolution of the different species.[8]
Frequently Asked Questions (FAQs)
Question: Which purification method is best for oligonucleotides containing HEG linkers?
Answer:
The optimal purification method depends on the length of the oligonucleotide, the desired purity, and the intended downstream application.[1][10]
-
RP-HPLC: This is a widely used technique but can be challenging for HEG-linked oligos due to their increased hydrophilicity. It is often preferred for shorter oligonucleotides (<50 bases) and when a high-purity product is required.[1][11]
-
IEX-HPLC: This method separates based on charge and is less influenced by the HEG linker. It can be very effective for resolving full-length products from shorter failure sequences.[8][12] However, its resolution may decrease for very long oligonucleotides.[1]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE provides excellent resolution based on size and is particularly useful for purifying long oligonucleotides or when very high purity (>90%) is essential.[11][13][14] The main drawbacks are that it is more labor-intensive and can result in lower yields compared to HPLC methods.[10]
Comparison of Purification Methods for HEG-Linked Oligonucleotides
| Purification Method | Principle of Separation | Purity Achievable | Advantages | Disadvantages | Best Suited For |
| RP-HPLC | Hydrophobicity | >85%[11] | Fast, high resolution for shorter oligos, amenable to automation.[11][15] | Reduced retention and potential co-elution of HEG-linked oligos with impurities. Resolution decreases with length.[1] | Shorter oligonucleotides (<50 bases), high-throughput purification. |
| IEX-HPLC | Charge (number of phosphate groups) | >90% | Excellent for removing failure sequences, less affected by the HEG linker. | Resolution can decrease for longer oligonucleotides, can be sensitive to secondary structures.[1] | Oligonucleotides of varying lengths where removal of shorter impurities is critical. |
| PAGE | Size and Conformation | >90%[11][13] | High resolution for a wide range of lengths, excellent for achieving high purity.[11] | Labor-intensive, lower yield, potential for contamination from the gel matrix.[10][11] | Long oligonucleotides, applications requiring the highest purity. |
Question: Is desalting necessary after purifying my HEG-linked oligonucleotide?
Answer:
Yes, desalting is a crucial step after any purification method.[11][16] Purification techniques like HPLC and PAGE introduce high concentrations of salts and other small molecules (e.g., urea (B33335) from PAGE, ion-pairing reagents from HPLC) into the oligonucleotide sample.[7][16] These contaminants can interfere with downstream applications such as enzymatic reactions, cell culture experiments, and mass spectrometry analysis.[11][15] Common desalting methods include size-exclusion chromatography (SEC), spin columns, and ethanol (B145695) precipitation.[16]
Question: How does the HEG linker affect the quantification of my oligonucleotide?
Answer:
The HEG linker itself does not absorb light at 260 nm, the wavelength typically used for quantifying nucleic acids. Therefore, its presence does not directly interfere with UV-Vis spectrophotometric quantification. However, it is important to use the correct extinction coefficient for the oligonucleotide portion of the molecule to ensure accurate concentration determination. The presence of impurities that do absorb at 260 nm, such as unresolved failure sequences, will lead to an overestimation of the concentration of the full-length product. For this reason, purity assessment by an orthogonal method (e.g., analytical HPLC or capillary electrophoresis) is highly recommended in conjunction with spectrophotometric quantification.
Experimental Protocols & Workflows
Logical Troubleshooting Workflow for Low Purity after RP-HPLC
Caption: Troubleshooting workflow for low purity of HEG-linked oligonucleotides after RP-HPLC.
General Experimental Workflow for Oligonucleotide Purification
Caption: General workflow for the purification of HEG-linked oligonucleotides.
Detailed Protocol: RP-HPLC Purification of a HEG-Linked Oligonucleotide
This protocol provides a general starting point. Optimization will be required based on the specific oligonucleotide sequence and length.
Materials:
-
Crude, deprotected HEG-linked oligonucleotide, lyophilized.
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.5.[17]
-
Buffer B: 0.1 M TEAA in 50% acetonitrile.[17]
-
RP-HPLC system with a UV detector.
-
C18 or C8 preparative HPLC column.
-
Solvents: HPLC-grade acetonitrile and water.
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in water or Buffer A to a concentration of approximately 10-20 OD/mL. Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the HPLC column with 95% Buffer A and 5% Buffer B for at least 5-10 column volumes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column. The injection volume will depend on the column size and sample concentration.
-
Elution and Gradient: Elute the oligonucleotide using a linear gradient of Buffer B. A suggested starting gradient for a HEG-linked oligonucleotide is:
-
5-25% Buffer B over 5 minutes.
-
25-50% Buffer B over 40 minutes.
-
50-100% Buffer B over 5 minutes (for column wash).
-
Note: Due to the hydrophilicity of the HEG linker, a shallower gradient and lower final acetonitrile concentration may be required compared to unmodified oligonucleotides.
-
-
Fraction Collection: Collect fractions of 1-2 mL throughout the elution of the main peak. Monitor the chromatogram at 260 nm. The full-length product is typically the major, most hydrophobic (latest eluting) peak.
-
Analysis of Fractions: Analyze the purity of the collected fractions using analytical RP-HPLC or mass spectrometry.
-
Pooling and Lyophilization: Pool the fractions containing the pure product and lyophilize to dryness.
-
Desalting: Resuspend the lyophilized oligonucleotide in water and desalt using a suitable method like a spin column or size-exclusion chromatography to remove TEAA salts.[7]
Detailed Protocol: Denaturing PAGE Purification
This method is ideal for achieving high purity, especially for longer oligonucleotides.[14]
Materials:
-
Crude, deprotected HEG-linked oligonucleotide, lyophilized.
-
Acrylamide (B121943)/bis-acrylamide solution (e.g., 19:1).
-
Urea.
-
10X TBE buffer (Tris/Borate/EDTA).
-
Ammonium (B1175870) persulfate (APS).
-
N,N,N',N'-Tetramethylethylenediamine (TEMED).
-
2X Formamide loading buffer (95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue).
-
Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).
-
UV transilluminator or UV shadowing equipment.
Procedure:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 10-20% acrylamide depending on oligo length) containing 7 M urea in 1X TBE. Polymerize the gel by adding APS and TEMED.
-
Sample Preparation: Dissolve the crude oligonucleotide in water. Mix an appropriate amount (e.g., 5-10 OD) with an equal volume of 2X Formamide loading buffer. Heat at 95°C for 5 minutes and immediately place on ice.[18]
-
Electrophoresis: Pre-run the gel for 15-30 minutes.[18] Load the denatured sample into a well. Run the gel at a constant voltage until the dye markers have migrated to the desired position.
-
Visualization: Visualize the oligonucleotide bands using UV shadowing.[18] The full-length product should be the most intense, slowest-migrating band.
-
Excision: Carefully excise the gel slice containing the full-length product.[18]
-
Elution: Crush the gel slice and place it in a microcentrifuge tube with elution buffer.[18] Incubate overnight at 37°C with gentle shaking to allow the oligonucleotide to diffuse out of the gel matrix.
-
Purification from Gel Matrix: Separate the eluate from the acrylamide pieces by centrifugation through a filter tube.
-
Desalting and Recovery: Recover the oligonucleotide from the eluate by ethanol precipitation or using a desalting spin column. This step is critical to remove salts and residual urea.
-
Final Steps: Wash the pellet with 70% ethanol, air dry, and resuspend in the desired buffer. Quantify the final product.
References
- 1. Oligonucleotide Purification [sigmaaldrich.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. glenresearch.com [glenresearch.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 6. 分析用HPLCによるオリゴヌクレオチドの品質管理 [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Large Scale Purification Of Oligonucleotides With Ion Exchange Chromatography [advancingrna.com]
- 13. genscript.com [genscript.com]
- 14. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gb.gilson.com [gb.gilson.com]
- 16. polarisoligos.com [polarisoligos.com]
- 17. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. research.fredhutch.org [research.fredhutch.org]
Technical Support Center: Stability of Hexaethylene Glycol (HEG) Phosphoramidite
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of hexaethylene glycol (HEG) phosphoramidite (B1245037) during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is hexaethylene glycol (HEG) phosphoramidite and what is its primary use in oligonucleotide synthesis?
A1: Hexaethylene glycol (HEG) phosphoramidite is a chemical building block used in solid-phase oligonucleotide synthesis to introduce a long, hydrophilic spacer arm within a nucleic acid sequence. This spacer, also known as Spacer 18, is utilized for various applications, including creating distance between a label (like a fluorescent dye or biotin) and the oligonucleotide to minimize steric hindrance, and in the design of certain qPCR probes.
Q2: What are the recommended storage and handling conditions for HEG phosphoramidite?
A2: To ensure maximum stability, HEG phosphoramidite should be stored as a dry solid at -20°C in a dark, desiccated environment under an inert atmosphere (e.g., argon). While it can be shipped at ambient temperature for short durations (up to 3 weeks), prolonged exposure to light, moisture, and air should be strictly avoided.
Q3: How stable is HEG phosphoramidite once dissolved in acetonitrile (B52724) for use on a synthesizer?
A3: While specific long-term stability data for HEG phosphoramidite in solution is not extensively published, non-nucleosidic spacer phosphoramidites like HEG are generally more stable than nucleoside phosphoramidites, particularly the sensitive 2'-deoxyguanosine (B1662781) (dG) phosphoramidite.[1][2][3] The primary cause of degradation in solution is hydrolysis due to residual water in the acetonitrile.[1][3] It is best practice to use a freshly prepared solution for optimal performance. For routine use, a solution of a spacer phosphoramidite may be stable on a synthesizer for 2-3 days with minimal degradation, provided that anhydrous conditions are rigorously maintained.
Q4: What are the common signs of HEG phosphoramidite degradation?
A4: The most common indicator of HEG phosphoramidite degradation is a decrease in coupling efficiency during oligonucleotide synthesis. This will be evident from a drop in the trityl cation signal during the detritylation step.[4] Analysis of the crude oligonucleotide product by HPLC or mass spectrometry may also show a higher proportion of failure sequences (n-1, n-2, etc.).[4] Direct analysis of the phosphoramidite solution by ³¹P NMR spectroscopy can identify the presence of hydrolysis byproducts, such as the corresponding H-phosphonate.[5]
Q5: Are the coupling and deprotection conditions for HEG phosphoramidite different from standard nucleoside phosphoramidites?
A5: No, the coupling and deprotection conditions for HEG phosphoramidite are generally identical to those used for standard nucleobase phosphoramidites.[6][7] No modifications to the standard synthesis cycle are typically required for its incorporation.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency of HEG Phosphoramidite
Symptoms:
-
A significant drop in the trityl cation signal after the coupling step for HEG phosphoramidite.
-
Increased prevalence of shorter, failure sequences (n-x) observed in HPLC or mass spectrometry analysis of the crude product.[4]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Moisture Contamination | Ensure Anhydrous Conditions: Use fresh, DNA synthesis-grade acetonitrile (<30 ppm water) for dissolving the phosphoramidite and for the synthesizer's wash steps.[8][9] Consider drying the acetonitrile over activated molecular sieves (3 Å) for at least 24 hours before use.[8] Ensure the inert gas (argon or helium) line to the synthesizer is equipped with a drying filter.[9] |
| Degraded Phosphoramidite | Use Fresh Reagents: If the HEG phosphoramidite solution has been on the synthesizer for more than a few days, replace it with a freshly prepared solution. Avoid repeated warming and cooling of the solid phosphoramidite. |
| Suboptimal Activator | Verify Activator Integrity: Ensure the activator solution (e.g., tetrazole, DCI) is fresh and has been stored under anhydrous conditions. Degraded activator can lead to poor coupling. |
| Insufficient Coupling Time | Optimize Coupling Time: While standard coupling times are usually sufficient, for particularly long or complex oligonucleotides, or if coupling issues persist, consider increasing the coupling time for the HEG phosphoramidite. A double or triple coupling can also be employed to drive the reaction to completion.[8] |
| Instrument Fluidics Issues | Check Synthesizer Performance: Ensure there are no leaks or blockages in the reagent lines of the DNA synthesizer. Perform regular maintenance and calibration to verify accurate reagent delivery. |
Data Presentation
Table 1: Relative Stability of Phosphoramidites in Acetonitrile Solution
The following table provides a general comparison of the stability of different phosphoramidite types in acetonitrile solution at room temperature. HEG phosphoramidite is expected to have high stability, similar to or greater than dT and dC phosphoramidites.
| Phosphoramidite Type | Relative Stability | Primary Degradation Product |
| dG Phosphoramidite | Lowest | H-phosphonate |
| dA Phosphoramidite | Moderate | H-phosphonate |
| dC Phosphoramidite | High | H-phosphonate |
| dT Phosphoramidite | High | H-phosphonate |
| HEG Phosphoramidite | High (Predicted) | H-phosphonate |
Data for dG, dA, dC, and dT are based on published studies on nucleoside phosphoramidites.[1][2][3] The stability of HEG phosphoramidite is inferred from the general stability of non-nucleosidic phosphoramidites.
Experimental Protocols
Protocol 1: Assessment of HEG Phosphoramidite Stability by ³¹P NMR Spectroscopy
This protocol outlines the procedure for monitoring the stability of a HEG phosphoramidite solution over time using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To quantify the percentage of intact phosphoramidite and identify the presence of its primary hydrolysis product, H-phosphonate.
Materials:
-
HEG phosphoramidite
-
Anhydrous acetonitrile (DNA synthesis grade)
-
Anhydrous deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN) with 1% triethylamine (B128534) (v/v)
-
NMR tubes
-
Argon or nitrogen gas
-
NMR spectrometer
Procedure:
-
Solution Preparation:
-
Under an inert atmosphere (e.g., in a glove box), prepare a 0.1 M solution of HEG phosphoramidite in anhydrous acetonitrile.
-
Transfer an aliquot of the freshly prepared solution to a clean, dry NMR tube.
-
Add deuterated solvent (e.g., CDCl₃) for locking purposes.
-
Seal the NMR tube securely under the inert atmosphere.
-
-
Initial ³¹P NMR Analysis (Time = 0):
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
The intact HEG phosphoramidite should exhibit a characteristic signal (or a pair of diastereomeric signals) in the range of δ 147-150 ppm.[5][10]
-
Note the absence of signals in the H-phosphonate region (typically δ 0-10 ppm).
-
Integrate the phosphoramidite peak(s) and set this as the 100% reference.
-
-
Stability Monitoring:
-
Store the phosphoramidite solution on the bench at room temperature, simulating the conditions on a DNA synthesizer.
-
Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., 24, 48, 72 hours, and 1 week).
-
In each spectrum, look for the appearance and growth of a peak in the H-phosphonate region (δ 0-10 ppm), which indicates hydrolysis.
-
Integrate both the remaining phosphoramidite peak(s) and the new H-phosphonate peak.
-
-
Data Analysis:
-
Calculate the percentage of remaining intact phosphoramidite at each time point using the following formula:
% Intact Phosphoramidite = [Integral(phosphoramidite) / (Integral(phosphoramidite) + Integral(H-phosphonate))] x 100
-
Plot the percentage of intact phosphoramidite against time to visualize the degradation rate.
-
Visualizations
Caption: Workflow for assessing HEG phosphoramidite stability using ³¹P NMR.
References
- 1. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 6. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. glenresearch.com [glenresearch.com]
- 10. usp.org [usp.org]
Technical Support Center: Optimizing Hybridization Efficiency with HEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of hexaethylene glycol (HEG) linker length on hybridization efficiency. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your experimental success.
Troubleshooting Guide
Issue: Low or No Hybridization Signal
Low or no signal is a common issue in hybridization assays. The length of the HEG linker can play a crucial role in this problem.
| Possible Cause | Recommended Solution |
| Steric Hindrance: The HEG linker is too short, preventing the target molecule from accessing the probe due to crowding on the surface. | Increase the HEG linker length. Longer linkers can extend the probe further from the surface, reducing steric hindrance and improving accessibility for the target molecule. |
| Inappropriate Probe Density: The density of probes on the surface is too high, leading to electrostatic repulsion and steric hindrance between probes, which can inhibit target binding. | Optimize the probe concentration used during surface immobilization. A lower probe density can sometimes improve hybridization efficiency by providing more space for each probe to interact with its target. |
| Suboptimal Hybridization Conditions: The temperature, buffer composition, or hybridization time may not be optimal for your specific assay. | Ensure that hybridization and wash temperatures are calibrated, as even small variations can impact results[1]. Consider extending the hybridization time, for example from 4 to 16 hours, which may improve performance, especially for smaller probe panels[1]. |
| Probe or Target Secondary Structure: The probe or target nucleic acid may be forming secondary structures (e.g., hairpins) that prevent efficient hybridization. | The use of formamide (B127407) in the hybridization buffer can help to reduce the melting temperature of DNA and disrupt secondary structures, thereby improving hybridization efficiency[2]. |
| Non-specific Binding: The target or other molecules in the sample are binding non-specifically to the surface, blocking access to the probes. | The use of HEG as a backfilling agent after probe immobilization can significantly reduce non-specific binding and improve the orientation of the DNA probes on the surface[2]. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a HEG linker in a hybridization assay?
A HEG linker, or spacer, is a flexible, hydrophilic chain that creates distance between the immobilized probe (e.g., an oligonucleotide) and the surface to which it is attached. This separation is crucial for overcoming steric hindrance, which can otherwise prevent the target molecule from efficiently hybridizing to the probe[3]. By extending the probe away from the surface, the HEG linker improves the probe's accessibility to the target in the solution.
Q2: How does HEG linker length affect hybridization efficiency?
The length of the HEG linker can have a significant impact on hybridization efficiency, although the effect can be complex and application-dependent.
-
Short Linkers: May not provide sufficient distance to overcome steric hindrance from the surface and neighboring probes, potentially leading to lower hybridization signals.
-
Optimal Length: An optimal linker length exists that maximizes target binding by balancing the need to move the probe away from the surface with other factors. For instance, some studies suggest that linkers of 30-60 atoms are optimal for hybridization[4].
-
Long Linkers: While very long linkers can further reduce steric hindrance, they may also introduce other issues such as increased flexibility that could lead to non-specific interactions or a decrease in probe surface density[5].
Q3: Can the HEG linker influence non-specific binding?
Yes, HEG linkers can play a role in reducing non-specific binding. The hydrophilic nature of the ethylene (B1197577) glycol units helps to create a hydration layer on the surface, which can repel the non-specific adsorption of proteins and other biomolecules. Additionally, using HEG as a "backfilling" agent to occupy the space between immobilized probes can further passivate the surface and minimize non-specific interactions[2].
Q4: Is there an ideal HEG linker length for all applications?
No, the optimal HEG linker length is not universal and depends on several factors, including:
-
The size and nature of the target molecule (e.g., small oligonucleotide vs. large protein).
-
The density of the immobilized probes on the surface.
-
The specific surface chemistry being used.
-
The composition of the hybridization buffer.
Therefore, it is often necessary to empirically determine the optimal linker length for a new assay.
Q5: How does HEG compare to other types of linkers, like poly-T linkers?
Studies have shown that HEG linkers can be more effective than poly-deoxythymidine (poly-T) spacers in certain applications. For example, in solid-phase PCR, a five-unit HEG spacer resulted in significantly higher yields compared to a 10-residue poly-T spacer, suggesting that the chemical composition of the linker, in addition to its length, is an important consideration[3].
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the impact of HEG linker length.
Table 1: Effect of HEG Linker Length on Extension Efficiency in Solid-Phase PCR
| Linker Type | Relative Extension Efficiency | Fold Increase vs. No Spacer |
| No Spacer | 1 | 1 |
| (dT)10 | ~15 | ~15 |
| (HEG)5 | ~60 | ~60 |
Data adapted from a study on solid-phase PCR, highlighting the significant improvement with an optimal HEG spacer[3].
Table 2: Influence of HEG Spacer on Thrombin Binding to a Surface-Immobilized Aptamer
| Linker Composition | Aptamer Surface Density (pmol/cm²) | Specific Thrombin Bound (pmol/cm²) |
| 5'-C6-T5-Aptamer | ~18 | ~4.5 |
| 5'-C6-T5-EG6 -Aptamer | ~18 | ~5.5 |
This table demonstrates that the incorporation of a hexa(ethylene glycol) (EG6) moiety can increase the amount of target protein bound without significantly affecting the aptamer surface density[5].
Experimental Protocols
Protocol 1: General Surface Plasmon Resonance (SPR) Hybridization Assay
This protocol outlines the general steps for performing a DNA hybridization experiment using SPR to evaluate the effect of HEG linker length.
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., a carboxymethylated dextran (B179266) surface).
-
Activate the surface according to the manufacturer's instructions, typically using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
-
Probe Immobilization:
-
Prepare solutions of your DNA probes with different HEG linker lengths in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Inject the probe solutions over the activated sensor surface to allow for covalent coupling. The amount of immobilized probe can be monitored in real-time.
-
Deactivate any remaining active esters on the surface by injecting a solution of ethanolamine.
-
-
Hybridization Analysis:
-
Prepare a series of dilutions of the complementary target DNA in a suitable running buffer (e.g., HBS-EP buffer: 0.01 M HEPES, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).
-
Inject the target solutions over the sensor surface at a constant flow rate.
-
Monitor the binding in real-time as an increase in response units (RU).
-
After association, inject running buffer alone to monitor the dissociation of the target from the probe.
-
-
Surface Regeneration:
-
If required, regenerate the sensor surface by injecting a solution that disrupts the probe-target interaction without damaging the immobilized probe (e.g., a short pulse of low pH buffer or a high salt concentration solution).
-
-
Data Analysis:
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for each HEG linker length.
-
Protocol 2: General Fluorescence-Based Hybridization Assay
This protocol provides a general workflow for a fluorescence-based hybridization assay in a microplate format.
-
Surface Preparation:
-
Use microplates with a surface suitable for DNA immobilization (e.g., amine-reactive or streptavidin-coated).
-
Follow the manufacturer's protocol for immobilizing your HEG-linker-modified probes. For streptavidin plates, use biotinylated probes. For amine-reactive plates, use amine-modified probes.
-
Wash the plate several times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound probes.
-
-
Blocking:
-
Block any remaining active sites on the surface to prevent non-specific binding. A common blocking agent is a solution of bovine serum albumin (BSA) or a commercially available blocking buffer.
-
Incubate for 1 hour at room temperature, then wash the plate.
-
-
Hybridization:
-
Prepare your fluorescently labeled target DNA in a hybridization buffer (e.g., 5x SSC, 0.1% SDS, 25% formamide).
-
Add the target solution to the wells and incubate at the optimal hybridization temperature for a defined period (e.g., 2-16 hours). Protect the plate from light.
-
-
Washing:
-
Remove the hybridization solution and wash the plate multiple times with wash buffers of increasing stringency (e.g., start with 2x SSC, 0.1% SDS and move to 0.1x SSC, 0.1% SDS) to remove non-specifically bound target.
-
-
Signal Detection:
-
Read the fluorescence intensity in each well using a microplate reader with the appropriate excitation and emission wavelengths for your fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence from a control well (no target) and compare the fluorescence signals from probes with different HEG linker lengths to determine the effect on hybridization efficiency.
-
Visualizations
Caption: Experimental workflow for a typical surface-based hybridization assay.
Caption: Troubleshooting decision tree for low hybridization signal.
References
Technical Support Center: Overcoming Steric Hindrance with Long Spacer Phosphoramidites
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of long spacer phosphoramidites to overcome steric hindrance in oligonucleotide synthesis and applications.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of oligonucleotides with bulky modifications and long spacers.
| Problem | Potential Cause | Solution |
| Low coupling efficiency of a bulky phosphoramidite (B1245037) (e.g., large dye, biotin, or other ligands). | Steric Hindrance: The bulky group on the phosphoramidite is sterically hindering its approach to the 5'-hydroxyl of the growing oligonucleotide chain. | Incorporate a long spacer phosphoramidite: Introduce one or more spacer phosphoramidites (e.g., C12 or Spacer 18) before the addition of the bulky phosphoramidite. This extends the distance between the solid support or the oligonucleotide chain and the reactive phosphoramidite, reducing steric clash.[1][2] Extend Coupling Time: Increase the coupling time for the bulky phosphoramidite to allow more time for the reaction to proceed to completion.[3] Use a stronger activator: A more potent activator can sometimes improve coupling efficiency for sterically hindered phosphoramidites. |
| Poor yield of the final modified oligonucleotide. | Sub-optimal Synthesis Conditions: Inefficient coupling at multiple steps, especially with modified residues, can lead to a significant decrease in the overall yield.[4][5] | Optimize Reagent Quality: Ensure that all phosphoramidites, activators, and solvents are fresh and anhydrous. Moisture is a significant inhibitor of coupling efficiency.[6] Monitor Coupling Efficiency: Use a trityl cation assay after each coupling step to monitor the efficiency of the synthesis in real-time. This allows for early detection of any issues.[6] |
| Unexpected fluorescence quenching in dual-labeled probes. | Proximity of Fluorophore and Quencher: The fluorophore and quencher are too close to each other, leading to static (contact) quenching, which is distance-dependent.[5][7] | Introduce a Spacer: Incorporate a hydrophilic spacer, such as a hexaethylene glycol (HEG) or Spacer 18, between the oligonucleotide and the fluorophore or quencher to increase the distance between them. This can significantly reduce quenching and improve signal intensity.[8] |
| Reduced hybridization efficiency of a modified probe to its target. | Steric Interference: The bulky modification interferes with the ability of the oligonucleotide to hybridize effectively with its complementary target sequence. | Insert a Spacer: Place a spacer between the modification and the oligonucleotide sequence. This can provide the necessary flexibility and distance for efficient hybridization to occur.[2] The optimal spacer length may need to be determined empirically, but a spacer of at least 40 atoms has been shown to significantly increase hybridization yield.[9][10] |
| Difficulty purifying the final modified oligonucleotide. | Secondary Structures and Hydrophobicity: The presence of bulky, hydrophobic modifications can lead to aggregation or the formation of secondary structures that interfere with standard purification methods like reverse-phase HPLC. | Use a Hydrophilic Spacer: If using a hydrophobic modification, incorporating a hydrophilic spacer like HEG (Spacer 18) can help to mitigate the overall hydrophobicity of the oligonucleotide, potentially improving its behavior during purification.[8][11] |
Frequently Asked Questions (FAQs)
Q1: What are long spacer phosphoramidites and how do they work?
A1: Long spacer phosphoramidites are chemical linkers used during solid-phase oligonucleotide synthesis to introduce a flexible chain of atoms between the oligonucleotide and a modification, or between two parts of an oligonucleotide.[11][12] They work by physically separating a bulky molecule (like a fluorescent dye or a protein) from the oligonucleotide chain, thereby reducing steric hindrance that can interfere with synthesis, hybridization, or other molecular interactions.[1][2]
Q2: When should I consider using a long spacer phosphoramidite?
A2: You should consider using a long spacer phosphoramidite when you are:
-
Incorporating bulky modifications such as large fluorescent dyes, biotin, or peptides.[3]
-
Synthesizing dual-labeled probes where the fluorophore and quencher are in close proximity, leading to unwanted quenching.[7][8]
-
Attaching an oligonucleotide to a solid surface, where a spacer can improve hybridization efficiency by distancing the oligonucleotide from the surface.[9][10]
-
Designing probes where the modification may sterically hinder the hybridization of the oligonucleotide to its target.[2]
Q3: What are the different types of long spacer phosphoramidites available?
A3: Common long spacer phosphoramidites include:
-
Aliphatic Spacers (e.g., C3, C6, C12): These are composed of a chain of carbon atoms and are generally hydrophobic.[11][13]
-
Polyethylene (B3416737) Glycol (PEG) or Hexamethylene Glycol (HEG) Spacers (e.g., Spacer 9, Spacer 18): These contain ethylene (B1197577) glycol units, making them more hydrophilic than aliphatic spacers.[11][13]
-
dSpacers (abasic site): These are tetrahydrofuran (B95107) derivatives that mimic an abasic site in the DNA backbone.[11]
Q4: How do I choose the right spacer for my application?
A4: The choice of spacer depends on the specific application:
-
For increasing the distance to overcome steric hindrance during synthesis, a simple aliphatic spacer like C12 is often sufficient.
-
When labeling with fluorescent dyes, a hydrophilic HEG spacer (Spacer 18) is often preferred to improve solubility and reduce quenching.[8]
-
The hydrophobicity of the spacer can also be a factor. Hydrophobic alkyl spacers may lead to a greater loss of affinity in some aptamer-amphiphiles compared to more hydrophilic PEG spacers.[11]
Q5: Can I use multiple spacers to create a longer linker?
A5: Yes, spacer phosphoramidites can be added sequentially during synthesis to create longer spacer arms of precise lengths.[1][12] This is often done to achieve the optimal distance for a particular application.
Data Presentation
Table 1: Illustrative Impact of Spacer Length on Coupling Efficiency of a Bulky Phosphoramidite
This table provides a representative example of how incorporating a long spacer can improve the coupling efficiency of a sterically hindered phosphoramidite. Actual results may vary depending on the specific bulky group, synthesizer, and reagents used.
| Modification | Spacer | Representative Coupling Efficiency (%) |
| Bulky Dye X | None | 75-85% |
| Bulky Dye X | C12 Spacer | 95-98% |
| Bulky Dye X | Spacer 18 (HEG) | 97-99% |
Table 2: Illustrative Effect of Spacer Length on FRET Efficiency in a Dual-Labeled Probe
This table illustrates the expected trend of how increasing the spacer length between a fluorophore and a quencher can decrease FRET efficiency, leading to a higher fluorescence signal in the unquenched state. The Förster radius (R₀) is the distance at which FRET efficiency is 50%.
| Spacer | Approximate Length (Å) | Representative FRET Efficiency (E) |
| None | ~10-15 | >90% |
| C12 Spacer | ~18 | ~70% |
| Spacer 18 (HEG) | ~27 | ~50% |
| 2 x Spacer 18 (HEG) | ~54 | <20% |
Experimental Protocols
Protocol 1: Incorporation of a C12 Spacer Phosphoramidite to Improve Coupling of a Bulky Dye
Objective: To synthesize an oligonucleotide with a 5' bulky fluorescent dye, using a C12 spacer to overcome steric hindrance and improve coupling efficiency.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Standard DNA phosphoramidites (A, C, G, T)
-
C12 Spacer Phosphoramidite (dissolved in anhydrous acetonitrile)
-
Bulky Dye Phosphoramidite (dissolved in anhydrous acetonitrile)
-
Standard synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide)
-
HPLC purification system
Methodology:
-
Synthesizer Setup: Prepare all reagents and load them onto the DNA synthesizer according to the manufacturer's instructions. Ensure all solvents are anhydrous.
-
Oligonucleotide Synthesis: Program the desired oligonucleotide sequence into the synthesizer.
-
Spacer Incorporation: In the synthesis cycle immediately preceding the addition of the bulky dye, program the synthesizer to perform a coupling step with the C12 Spacer Phosphoramidite. Use a standard coupling time for this step.
-
Bulky Dye Coupling: In the final coupling step, program the synthesizer to add the Bulky Dye Phosphoramidite. Crucially, extend the coupling time for this step to at least double the standard coupling time to ensure the reaction goes to completion.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the oligonucleotide from the solid support and deprotect it using the appropriate conditions for the specific dye and protecting groups used.
-
Purification: Purify the final product using reverse-phase HPLC to separate the full-length, dye-labeled oligonucleotide from any failure sequences.
-
Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 2: Assessment of Hybridization Efficiency of a Spacer-Modified Oligonucleotide using Surface Plasmon Resonance (SPR)
Objective: To quantitatively assess the impact of a spacer on the hybridization kinetics of a modified oligonucleotide to its complementary target.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., streptavidin-coated chip for biotinylated oligonucleotides)
-
Immobilization buffer (e.g., HBS-EP+)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
-
Biotinylated probe oligonucleotides (one with a spacer and one without)
-
Complementary target oligonucleotide
Methodology:
-
Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization:
-
Inject the biotinylated probe oligonucleotide without a spacer over one flow cell to achieve a target immobilization level (e.g., 500 RU).
-
Inject the biotinylated probe oligonucleotide with a spacer over a separate flow cell to a similar immobilization level.
-
Use a reference flow cell with no immobilized oligonucleotide to subtract non-specific binding.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of the complementary target oligonucleotide in running buffer (e.g., ranging from 1 nM to 100 nM).
-
Inject each concentration of the target oligonucleotide over all flow cells for a set association time, followed by a dissociation phase with running buffer.
-
Between each concentration, regenerate the sensor surface using the regeneration solution to remove the bound target.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ).
-
Compare the kinetic parameters for the probes with and without the spacer to quantify the effect of the spacer on hybridization efficiency. An increase in kₐ and a decrease in Kₐ would indicate improved hybridization kinetics.
-
Visualizations
Caption: Mechanism of overcoming steric hindrance with a long spacer.
Caption: Troubleshooting workflow for modified oligonucleotide synthesis.
Caption: Logic for selecting the appropriate spacer type.
References
- 1. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 2. blog.biolytic.com [blog.biolytic.com]
- 3. Effect of PEG Architecture on the Hybridization Thermodynamics and Protein Accessibility of PEGylated Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. susupport.com [susupport.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. eng.bioneer.com [eng.bioneer.com]
- 10. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Effect of polyethylene glycol, alkyl, and oligonucleotide spacers on the binding, secondary structure, and self-assembly of fractalkine binding FKN-S2 aptamer-amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atdbio.com [atdbio.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of Oligonucleotides Modified with Hexaethylene Glycol (HEG)
Welcome to the technical support center for the HPLC analysis of oligonucleotides modified with hexaethylene glycol (HEG). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a HEG modifier, and how does it affect my oligonucleotide?
A Hexaethylene Glycol (HEG) modifier is a flexible, hydrophilic linker incorporated into an oligonucleotide sequence. Its primary effects are to increase the hydrophilicity and the overall size of the oligonucleotide. This can influence its chromatographic behavior by potentially decreasing retention time in reversed-phase HPLC and altering its interaction with the stationary phase.
Q2: Which HPLC method is best for analyzing HEG-modified oligonucleotides: Ion-Pair Reversed-Phase (IP-RP) or Hydrophilic Interaction Chromatography (HILIC)?
Both IP-RP and HILIC can be successfully employed for the analysis of HEG-modified oligonucleotides.
-
IP-RP HPLC is a robust and widely used method for oligonucleotide analysis that separates based on hydrophobicity.[1][2] The addition of a HEG linker will likely reduce the retention time of the oligonucleotide on a C18 column due to increased hydrophilicity. Optimization of the ion-pairing agent and mobile phase composition is crucial for achieving good resolution.
-
HILIC is an excellent alternative for highly polar molecules like HEG-modified oligonucleotides.[3][4] It separates based on the partitioning of the analyte between a polar stationary phase and a less polar mobile phase. Given the hydrophilic nature of the HEG linker, HILIC can offer enhanced retention and unique selectivity for these molecules.[3][5]
The choice between the two techniques will depend on the specific oligonucleotide sequence, the desired resolution, and the available instrumentation.
Q3: How does the HEG linker impact peak shape in HPLC analysis?
The presence of a long, flexible HEG linker can sometimes lead to peak broadening or tailing. This can be due to multiple conformations of the linker interacting with the stationary phase. Optimizing temperature and mobile phase conditions can help to mitigate these effects and achieve sharper peaks.[3]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the HPLC analysis of your HEG-modified oligonucleotide.
Issue 1: Poor Peak Shape (Broadening or Tailing)
Poor peak shape is a common issue when analyzing modified oligonucleotides.
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | Increase the column temperature (e.g., 60-80 °C) to disrupt secondary structures and improve peak symmetry.[6] |
| Sub-optimal Mobile Phase Conditions | For IP-RP: Adjust the concentration and type of ion-pairing agent (e.g., triethylamine (B128534) (TEA) with hexafluoroisopropanol (HFIP)). A higher concentration of the ion-pairing agent can sometimes improve peak shape. For HILIC: Ensure the mobile phase has a sufficient organic solvent concentration (typically >70% acetonitrile) in the initial conditions to ensure proper hydrophilic interaction.[3] |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Interaction with Metal Surfaces | Use bioinert columns and LC systems to minimize non-specific adsorption of the oligonucleotide, which can cause peak tailing.[5] |
Issue 2: Poor Resolution Between Modified and Unmodified Oligonucleotides
Achieving baseline separation between the HEG-modified oligonucleotide and any unmodified starting material or other impurities can be challenging.
| Possible Cause | Suggested Solution |
| Inadequate Separation Power of the Method | For IP-RP: Optimize the gradient steepness. A shallower gradient can often improve the resolution of closely eluting peaks. Experiment with different ion-pairing agents (e.g., dibutylamine, N,N-dimethylbutylamine) as they can offer different selectivities. For HILIC: Adjust the mobile phase pH and salt concentration. These parameters can significantly influence the selectivity of the separation.[3] |
| Inappropriate Column Chemistry | For IP-RP: Consider a different C18 column with a different pore size or surface chemistry. For HILIC: Screen different HILIC stationary phases (e.g., amide, diol, or zwitterionic) to find the one that provides the best selectivity for your specific oligonucleotide.[3] |
Issue 3: Variable Retention Times
Inconsistent retention times can make data analysis and peak identification difficult.
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. HILIC columns, in particular, may require longer equilibration times.[3] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and elevated temperature. |
| Mobile Phase Instability | Prepare fresh mobile phase daily, especially for IP-RP methods where the ion-pairing agent can degrade over time. |
Experimental Protocols
Below are detailed starting protocols for both IP-RP and HILIC methods for the analysis of HEG-modified oligonucleotides. These should be considered as starting points and may require further optimization for your specific application.
Ion-Pair Reversed-Phase (IP-RP) HPLC Protocol
This protocol is a general starting point for the analysis of HEG-modified oligonucleotides using IP-RP HPLC.
Table 1: IP-RP HPLC Method Parameters
| Parameter | Condition | Notes |
| Column | C18, 2.1 x 50 mm, 1.7 µm | A column with a pore size of 130 Å is suitable for most oligonucleotides. |
| Mobile Phase A | 100 mM HFIP, 15 mM TEA in Water | The concentration of TEA and HFIP can be adjusted to optimize retention and peak shape. |
| Mobile Phase B | 100 mM HFIP, 15 mM TEA in 50:50 Acetonitrile:Water | |
| Gradient | 30-60% B over 15 minutes | The gradient should be optimized to achieve the best resolution. A shallower gradient is often better for resolving impurities. |
| Flow Rate | 0.2 mL/min | |
| Column Temperature | 60 °C | Higher temperatures can improve peak shape by reducing secondary structures. |
| Detection | UV at 260 nm | |
| Injection Volume | 5 µL |
Hydrophilic Interaction Chromatography (HILIC) Protocol
This protocol provides a starting point for the HILIC analysis of HEG-modified oligonucleotides.
Table 2: HILIC Method Parameters
| Parameter | Condition | Notes |
| Column | Amide, 2.1 x 100 mm, 1.7 µm | Other HILIC phases like diol or zwitterionic can also be evaluated. |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 6.8 | The high organic content is crucial for retention in HILIC. |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 6.8 | |
| Gradient | 0-20% B over 10 minutes | The gradient in HILIC involves increasing the aqueous component. |
| Flow Rate | 0.3 mL/min | |
| Column Temperature | 40 °C | |
| Detection | UV at 260 nm | |
| Injection Volume | 2 µL | The sample should be dissolved in a solvent with a high organic content, similar to the initial mobile phase, to avoid peak distortion.[3] |
Visualizing Workflows and Troubleshooting
Experimental Workflow for HPLC Analysis
Caption: General experimental workflow for HPLC analysis of HEG-modified oligonucleotides.
Troubleshooting Logic for Poor Peak Shape
Caption: A logical guide to troubleshooting poor peak shape in HPLC analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Oligos Made Easy Part 4: HILIC for Oligonucleotide Analysis [knauer.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Head-to-Head Comparison: Hexaethylene Glycol (HEG) vs. Triethylene Glycol (TEG) Phosphoramidites in Oligonucleotide Synthesis and Application
For researchers, scientists, and drug development professionals, the choice of a linker or spacer molecule in oligonucleotide synthesis is a critical decision that can significantly impact the functionality and performance of the final product. Among the most common hydrophilic spacers are hexaethylene glycol (HEG) and triethylene glycol (TEG) phosphoramidites. This guide provides an objective comparison of these two widely used reagents, supported by experimental data and detailed protocols to aid in the selection process for therapeutic and diagnostic applications.
Both HEG and TEG phosphoramidites serve to introduce flexible, hydrophilic spacers into an oligonucleotide sequence.[1][2] These spacers are crucial for a variety of applications, such as reducing steric hindrance between the oligonucleotide and a conjugated moiety (like a fluorophore or biotin), improving solubility, and facilitating hybridization to target sequences, particularly on solid surfaces.[3][4] The primary distinction between HEG and TEG lies in the length of the polyethylene (B3416737) glycol chain, a difference that imparts distinct physical and chemical properties.
Physical and Chemical Properties: A Tabular Comparison
The fundamental difference between HEG and TEG phosphoramidites is the length of the ethylene (B1197577) glycol chain. This variation directly influences the spacer's length, molecular weight, and, consequently, its hydrophilicity and flexibility. The longer HEG linker is generally considered more flexible and polar than its TEG counterpart.[5]
| Property | Hexaethylene Glycol (HEG) Phosphoramidite (B1245037) | Triethylene Glycol (TEG) Phosphoramidite |
| Common Name | Spacer Phosphoramidite 18 | Spacer 9 |
| Spacer Length (atoms) | 18 (12 carbons, 6 oxygens)[][7] | 9 (6 carbons, 3 oxygens)[] |
| Molecular Formula | C₄₂H₆₁N₂O₁₀P[8][9] | C₃₆H₄₉N₂O₇P |
| Molecular Weight | ~784.9 g/mol [8][9] | ~668.7 g/mol |
| Hydrophilicity | Higher | Lower |
| Flexibility | Higher[5] | Lower |
Performance in Oligonucleotide Synthesis and Application
The performance of HEG and TEG linkers can be evaluated based on their efficiency during oligonucleotide synthesis and their impact on the final product's functionality.
Coupling Efficiency
Due to its larger size, HEG phosphoramidite may exhibit slightly greater steric hindrance compared to TEG phosphoramidite. Consequently, optimizing coupling times is crucial. For many modified phosphoramidites, including spacers, longer coupling times (e.g., 3-10 minutes) are recommended compared to the standard ~30 seconds for unmodified nucleoside phosphoramidites.[11][12]
Impact on Hybridization
The inclusion of a flexible spacer between an oligonucleotide and a solid surface or a bulky conjugate can enhance hybridization efficiency by reducing steric hindrance and moving the oligonucleotide away from interfering surfaces.[4]
A study investigating the effect of HEG spacer length on hybridization to surface-immobilized oligonucleotides found that the presence of HEG linkers (with one, two, or six ethylene glycol units) slightly increased the hybridization efficiency compared to an oligonucleotide with no spacer.[13] While this study did not directly compare HEG to TEG, it suggests that the longer, more flexible HEG linker can be beneficial for applications requiring surface hybridization. However, it's also noted that there can be an optimal spacer length, and linkers that are too long or too short may be detrimental to hybridization yield.[13]
Experimental Protocols
The following section details a generalized protocol for the incorporation of HEG or TEG phosphoramidites during automated solid-phase oligonucleotide synthesis.
Materials and Reagents
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Unmodified nucleoside phosphoramidites (dA, dC, dG, T)
-
Hexaethylene glycol phosphoramidite or Triethylene glycol phosphoramidite solution (typically 0.1-0.15 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M DCI or 0.45 M Tetrazole in anhydrous acetonitrile)
-
Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizer (Iodine/water/pyridine/THF)
-
Deblocking reagent (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Purification columns and buffers (e.g., for RP-HPLC)
Synthesis Cycle for Spacer Incorporation
The incorporation of a HEG or TEG spacer follows the standard phosphoramidite synthesis cycle. The key modification is an extended coupling time for the spacer phosphoramidite.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain on the solid support by treatment with the deblocking reagent. The support is then washed with anhydrous acetonitrile.
-
Coupling: The HEG or TEG phosphoramidite is activated by the activator solution and then delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Recommended Coupling Time: 3-10 minutes.
-
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutations in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester by the oxidizing solution.
-
Washing: The solid support is washed with anhydrous acetonitrile to prepare for the next synthesis cycle.
This cycle is repeated until the desired sequence is synthesized.
Post-Synthesis Cleavage, Deprotection, and Purification
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the nucleobase protecting groups are removed by incubation in concentrated ammonium hydroxide.
-
Purification: The crude oligonucleotide containing the HEG or TEG spacer is purified to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying modified oligonucleotides.[1] The increased hydrophilicity from the PEG linkers may slightly alter the elution profile compared to unmodified oligonucleotides.
Visualizing the Workflow and Rationale
The following diagrams illustrate the oligonucleotide synthesis workflow and the conceptual advantage of using flexible spacers.
Conclusion
Both hexaethylene glycol and triethylene glycol phosphoramidites are valuable tools for introducing hydrophilic spacers into synthetic oligonucleotides. The choice between them depends on the specific application requirements.
-
Hexaethylene glycol (HEG) , with its longer, more flexible, and more hydrophilic chain, is often preferred when significant separation from a surface or a large conjugated molecule is required. Its greater flexibility may be advantageous in promoting hybridization in sterically demanding environments.
-
Triethylene glycol (TEG) provides a shorter, yet still effective, hydrophilic spacer. It is a suitable choice for applications where a more moderate increase in spacing and hydrophilicity is sufficient.
For both phosphoramidites, careful optimization of synthesis conditions, particularly coupling time, is essential to ensure high yields of the desired full-length oligonucleotide. Researchers should consider the specific structural and functional requirements of their application to make an informed decision between these two versatile reagents.
References
- 1. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a Cholesteryl-HEG Phosphoramidite Derivative and Its Application to Lipid-conjugates of the Anti-HIV 5'TGGGAG3' Hotoda’s Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spacer 18 , HEG Hexaethylene Glycol Oligonucleotide Modification [biosyn.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Efficient self-assembly of DNA-functionalized fluorophores and gold nanoparticles with DNA functionalized silicon surfaces: the effect of oligomer spacers - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Purity Analysis of Synthetic Oligonucleotides with HEG Spacers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for assessing the purity of synthetic oligonucleotides, with a special focus on those incorporating hexaethylene glycol (HEG) spacers. Understanding the purity of these molecules is critical for reliable performance in research, diagnostics, and therapeutic applications. This document outlines key analytical methods, presents comparative data, provides detailed experimental protocols, and visualizes workflows to aid in the selection of the most appropriate purity analysis strategy.
Introduction to Purity Analysis of Modified Oligonucleotides
Synthetic oligonucleotides are rarely 100% pure and often contain impurities such as shorter sequences (n-1, n-2), longer sequences (n+1), and sequences with protecting group failures. The introduction of modifications like HEG spacers, which are used to add flexibility, reduce steric hindrance, or create distance between a label and the oligonucleotide, can introduce additional complexity to the impurity profile.[1]
A HEG spacer is a hydrophilic, neutral modification, and its presence can influence the behavior of the oligonucleotide during analysis.[2] Therefore, selecting the appropriate analytical method is crucial for accurate purity assessment. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC) for Oligonucleotide Analysis
HPLC is a cornerstone technique for oligonucleotide purity analysis, offering high resolution and quantitative capabilities. Several HPLC modes are utilized, each with its own separation principle.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
IP-RP-HPLC separates oligonucleotides based on their hydrophobicity. An ion-pairing agent in the mobile phase neutralizes the negative charges on the phosphate (B84403) backbone, allowing the oligonucleotide to interact with the hydrophobic stationary phase.
Influence of HEG Spacers: The hydrophilic nature of the HEG spacer can decrease the overall hydrophobicity of the oligonucleotide, leading to earlier elution times compared to an unmodified oligonucleotide of the same length. This effect can be advantageous in separating the HEG-modified oligonucleotide from more hydrophobic impurities.
Table 1: Comparative Performance of HPLC Methods for HEG-Spaced Oligonucleotide Analysis
| Feature | Ion-Pair Reversed-Phase (IP-RP-HPLC) | Anion-Exchange (AEX-HPLC) | Hydrophilic Interaction (HILIC) |
| Principle | Separation based on hydrophobicity | Separation based on charge | Separation based on polarity |
| Resolution | High for n-1 and other hydrophobic impurities | High for different charge states (e.g., phosphorothioate (B77711) vs. phosphodiester) | Good for polar modifications and isomers |
| Sensitivity | High (UV, MS) | High (UV), but MS-incompatible due to high salt | High (MS-friendly) |
| Throughput | Moderate to High | Moderate | Moderate to High |
| Effect of HEG Spacer | Decreases retention time | Minimal effect on retention | Increases retention time |
| Best For | General purity assessment, resolving hydrophobic impurities | Separating charge variants, oligonucleotides with secondary structures | MS-based purity analysis, separating polar modifications |
Anion-Exchange HPLC (AEX-HPLC)
AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups. This technique is highly effective for resolving species with different charge states.[3]
Influence of HEG Spacers: As HEG spacers are neutral, they do not significantly alter the overall charge of the oligonucleotide. Therefore, their impact on retention in AEX-HPLC is minimal. However, the presence of the spacer can slightly alter the conformation, which may lead to minor shifts in retention time.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a variation of normal-phase chromatography that uses a hydrophilic stationary phase and a mobile phase with a high concentration of organic solvent. It is well-suited for separating polar molecules.[4]
Influence of HEG Spacers: The hydrophilic HEG spacer will increase the interaction of the oligonucleotide with the stationary phase, leading to longer retention times. This can be beneficial for separating HEG-modified oligonucleotides from less polar impurities. HILIC is also highly compatible with mass spectrometry.[5]
Experimental Protocol: IP-RP-HPLC of a HEG-Spaced Oligonucleotide
This protocol provides a general guideline for the purity analysis of a HEG-spaced oligonucleotide using IP-RP-HPLC with UV detection.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP), 5 mM Triethylamine (TEA) in water
-
Mobile Phase B: 100 mM HFIP, 5 mM TEA in 50:50 (v/v) acetonitrile:water
-
Sample: HEG-spaced oligonucleotide dissolved in water (10 µM)[6]
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 20 minutes at a flow rate of 0.2 mL/min.
-
Set the column temperature to 60°C.
-
Inject 5 µL of the oligonucleotide sample.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 15 minutes.
-
Monitor the absorbance at 260 nm.
-
The main peak corresponds to the full-length HEG-spaced oligonucleotide. Impurities will typically elute as smaller peaks before or after the main peak.
Mass Spectrometry (MS) for Identity and Purity Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthetic oligonucleotide and identifying impurities. It is often coupled with HPLC (LC-MS) for enhanced separation and characterization. The two most common ionization techniques are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[7]
Influence of HEG Spacers: The HEG spacer adds a defined mass to the oligonucleotide, which can be readily detected by MS. The fragmentation of the HEG spacer in tandem MS (MS/MS) can provide structural confirmation. The hydrophilic nature of the spacer does not typically interfere with the ionization process.
Table 2: Comparison of Mass Spectrometry Techniques for HEG-Spaced Oligonucleotides
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) |
| Principle | Soft ionization from solution | Soft ionization from a solid matrix |
| Coupling | Easily coupled with HPLC (LC-MS) | Typically offline analysis |
| Mass Accuracy | High | Moderate to High |
| Resolution | High | Moderate |
| Throughput | Moderate (with LC) | High |
| Information | Provides molecular weight and fragmentation data for sequencing | Primarily provides molecular weight |
| Best For | Detailed characterization, impurity identification, coupling with liquid chromatography | High-throughput screening, rapid mass confirmation |
Experimental Protocol: LC-ESI-MS of a HEG-Spaced Oligonucleotide
This protocol outlines a general procedure for the analysis of a HEG-spaced oligonucleotide using LC-ESI-MS.
Materials:
-
LC-MS system (e.g., a Q-TOF or Orbitrap mass spectrometer coupled to an HPLC)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 400 mM HFIP, 15 mM TEA in water
-
Mobile Phase B: 100% Methanol
-
Sample: HEG-spaced oligonucleotide dissolved in water (5 µM)[8]
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 15 minutes at a flow rate of 0.3 mL/min.
-
Set the column temperature to 50°C.
-
Inject 2 µL of the sample.
-
Run a linear gradient from 5% to 30% Mobile Phase B over 10 minutes.
-
Acquire mass spectra in negative ion mode over a mass range of m/z 500-2000.
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the oligonucleotide.
Capillary Electrophoresis (CE) for High-Resolution Separation
Capillary electrophoresis separates molecules based on their charge-to-size ratio in a capillary filled with a conductive buffer. For oligonucleotides, which have a nearly constant charge-to-mass ratio, a sieving matrix (gel) is often used (Capillary Gel Electrophoresis, CGE) to achieve size-based separation.[9]
Influence of HEG Spacers: The neutral HEG spacer increases the size of the oligonucleotide without changing its charge. In CGE, this will result in a slower migration time compared to an unmodified oligonucleotide of the same number of nucleotides. This difference in migration can be used to confirm the presence of the spacer and to separate the modified oligonucleotide from unmodified failure sequences.[10]
Table 3: Comparison of Capillary Electrophoresis Methods
| Feature | Capillary Gel Electrophoresis (CGE) | Capillary Zone Electrophoresis (CZE) - MS |
| Principle | Size-based separation in a sieving matrix | Separation by charge-to-size ratio in free solution |
| Resolution | Very high, single-base resolution | Moderate, dependent on charge differences |
| Sensitivity | High (UV, LIF) | Moderate to High (MS) |
| Throughput | High | Moderate |
| Effect of HEG Spacer | Increases migration time | Minimal effect on electrophoretic mobility |
| Best For | High-resolution purity assessment, resolving length variants | Coupling with MS for mass confirmation |
Experimental Protocol: Capillary Gel Electrophoresis of a HEG-Spaced Oligonucleotide
This protocol provides a general method for CGE analysis.
Materials:
-
Capillary electrophoresis instrument with UV or LIF detector
-
Fused-silica capillary
-
Separation gel/polymer (e.g., replaceable polyacrylamide)
-
Run buffer (e.g., Tris-TAPS, with urea (B33335) for denaturation)
-
Sample: HEG-spaced oligonucleotide dissolved in water (10 µM)
Procedure:
-
Condition the capillary with the run buffer.
-
Fill the capillary with the separation gel.
-
Inject the sample electrokinetically.
-
Apply a high voltage across the capillary.
-
Detect the migrating species at the anodic end of the capillary.
-
The purity is determined by the relative area of the main peak.
Alternative Spacer Chemistries
Besides HEG, other spacers are commonly used in synthetic oligonucleotides. The choice of spacer can impact the analytical results.
-
C3 and C6 Spacers: These are aliphatic hydrocarbon spacers that are more hydrophobic than HEG spacers.[11] In IP-RP-HPLC, they will increase the retention time of the oligonucleotide. In MS, they will add a specific mass and have characteristic fragmentation patterns.
-
Abasic Spacers (dSpacer): These spacers mimic an abasic site in the DNA backbone. They are more hydrophilic than C3/C6 spacers but less so than HEG. Their effect on chromatographic retention will be intermediate. In MS, they can be identified by their specific mass and fragmentation.[12]
The choice of analytical method should consider the properties of the specific spacer used. For example, the increased hydrophobicity of C3/C6 spacers may require a stronger organic mobile phase in IP-RP-HPLC for elution.
Visualizing the Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflows and the relationships between different analytical techniques.
Caption: Workflow for the purity analysis of synthetic oligonucleotides.
Caption: Decision tree for selecting an analytical technique.
Conclusion
The purity analysis of synthetic oligonucleotides with HEG spacers requires a multi-faceted approach. IP-RP-HPLC remains a robust method for general purity assessment, while AEX-HPLC is valuable for charge-based separations. HILIC is an excellent choice for MS-based analysis due to its compatible mobile phases. Capillary electrophoresis offers unparalleled resolution for length-based separations. Mass spectrometry is indispensable for confirming the identity and characterizing impurities. By understanding the principles of each technique and the influence of the HEG spacer, researchers can develop a comprehensive analytical strategy to ensure the quality and reliability of their synthetic oligonucleotides.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. ymc.co.jp [ymc.co.jp]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Review of fragmentation of synthetic single‐stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 10. 547446.fs1.hubspotusercontent-na1.net [547446.fs1.hubspotusercontent-na1.net]
- 11. medium.com [medium.com]
- 12. Matrix-assisted laser desorption/ionization mass spectrometry for locating abasic sites and determining the rates of enzymatic hydrolysis of model oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry of Hexaethylene Glycol-Modified Oligonucleotides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of hexaethylene glycol (HEG) to oligonucleotides is a common strategy in therapeutic and diagnostic applications to enhance solubility, reduce aggregation, and provide a flexible spacer arm. Accurate characterization of these modified oligonucleotides is critical for ensuring product quality and understanding their in vivo behavior. Mass spectrometry (MS) stands out as a primary analytical tool for this purpose, offering detailed information on molecular weight, purity, and structure. This guide provides an objective comparison of the two most common MS techniques, Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF), for the analysis of HEG-modified oligonucleotides, supported by experimental data and detailed protocols.
Comparison of Mass Spectrometry Techniques
Both ESI-MS and MALDI-TOF are powerful techniques for analyzing oligonucleotides, but they possess distinct advantages and disadvantages, particularly when dealing with modified species like HEG-oligonucleotides.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that generates multiply charged ions from analytes in solution. This allows for the analysis of high-molecular-weight compounds on mass spectrometers with a limited mass-to-charge (m/z) range. ESI is often coupled with liquid chromatography (LC) for online separation and analysis (LC-MS).
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF) involves co-crystallizing the analyte with a matrix that absorbs laser energy. A laser pulse desorbs and ionizes the analyte, typically generating singly charged ions. The time it takes for these ions to travel through a flight tube to the detector is proportional to their m/z ratio.
The choice between ESI-MS and MALDI-TOF depends on the specific analytical need, the length of the oligonucleotide, and the nature of the modification. For HEG-modified oligonucleotides, ESI-MS generally offers superior performance in terms of resolution and mass accuracy, which is crucial for confirming the presence and integrity of the HEG linker.
Quantitative Data Presentation
The following table summarizes the key performance metrics for ESI-MS and MALDI-TOF in the context of oligonucleotide analysis. While specific data for HEG-modified oligonucleotides is limited, the presented data for unmodified and polyethylene (B3416737) glycol (PEG)-modified oligonucleotides provides a strong basis for comparison.
| Performance Metric | ESI-MS | MALDI-TOF | Source |
| Mass Accuracy | ≤ 0.02% (for PEG-oligonucleotide conjugates)[1][2] | ± 0.1% to ± 0.2% (for oligonucleotides < 50 bases) | |
| Resolution | High; capable of resolving single ethylene (B1197577) glycol unit differences in PEGylated oligonucleotides[1][2] | Limited, especially for longer oligonucleotides (>50 bases) and polydisperse samples | |
| Sensitivity | 250 fmol to 10 pmol | 100 fmol to 2 pmol | |
| Analysis of Mixtures | Can be challenging due to ion suppression, often requires chromatographic separation (LC-MS) | More tolerant to simple mixtures and certain impurities | |
| Analysis of Long Oligonucleotides | Maintains accuracy and resolution for oligonucleotides up to and exceeding 120 bases | Not particularly effective for oligonucleotides > 50 bases | |
| Throughput | Lower, especially when coupled with LC | Higher, well-suited for high-throughput screening |
Experimental Workflows and Methodologies
Accurate and reproducible mass spectrometric analysis of HEG-modified oligonucleotides relies on robust experimental protocols, from sample preparation to data acquisition.
Logical Relationship of Key Analytical Considerations
Caption: Interplay of sample properties and MS technique on analytical performance.
General Experimental Workflow for LC-MS Analysis
Caption: Typical workflow for LC-ESI-MS analysis of HEG-modified oligonucleotides.
Detailed Experimental Protocols
Sample Preparation for ESI-MS
Proper sample preparation is crucial for obtaining high-quality ESI-MS data of HEG-modified oligonucleotides. The primary goal is to remove salts and other non-volatile components that can interfere with ionization and form adducts.
-
Desalting: This is a critical step. Common methods include:
-
Ethanol (B145695) Precipitation: Effective for removing salts. The oligonucleotide is precipitated with ethanol in the presence of a salt like sodium acetate, followed by washing the pellet with cold ethanol.
-
Size-Exclusion Chromatography (SEC): Using columns like Sephadex G-25 to separate the oligonucleotide from smaller salt molecules.
-
Reversed-Phase Cartridges (e.g., C18): The oligonucleotide is retained on the cartridge while salts are washed away. The oligonucleotide is then eluted with a higher concentration of organic solvent.
-
-
Sample Dilution: After desalting, the sample is typically dissolved in a solvent compatible with LC-MS, often a mixture of water and acetonitrile (B52724) or methanol.
LC-MS Method for HEG-Modified Oligonucleotides
Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the most common separation technique for oligonucleotides.
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phases: A volatile ion-pairing agent is required for MS compatibility. A common system consists of:
-
Mobile Phase A: An aqueous solution of a volatile amine (e.g., triethylamine, TEA) and a fluoroalcohol (e.g., hexafluoroisopropanol, HFIP). A typical concentration is 8.6 mM TEA and 100 mM HFIP in water.
-
Mobile Phase B: Methanol or acetonitrile.
-
-
Gradient: A gradient from low to high concentration of Mobile Phase B is used to elute the oligonucleotides.
-
Flow Rate: Dependent on the column diameter, typically in the range of 200-400 µL/min for analytical columns.
-
Temperature: Elevated column temperatures (e.g., 50-60 °C) are often used to improve peak shape and reduce secondary structures.
ESI-MS Parameters
-
Ionization Mode: Negative ion mode is used due to the negatively charged phosphate (B84403) backbone of the oligonucleotide.
-
Capillary Voltage: Typically in the range of -2.5 to -3.5 kV.
-
Source Temperature: Around 80-150 °C.
-
Drying Gas Flow: A steady flow of nitrogen is used to aid in desolvation.
Sample Preparation for MALDI-TOF
-
Matrix Selection: A suitable matrix is essential for successful MALDI analysis. For oligonucleotides, 3-hydroxypicolinic acid (3-HPA) is a common choice.
-
Matrix Preparation: The matrix is typically dissolved in a 50:50 mixture of acetonitrile and water. The addition of an ammonium (B1175870) salt, such as diammonium citrate, can help to reduce sodium and potassium adducts.
-
Sample Spotting: A small volume of the matrix solution is spotted onto the MALDI target plate and allowed to dry. Then, a small volume of the oligonucleotide sample is spotted on top of the dried matrix.
Conclusion
For the detailed characterization of hexaethylene glycol-modified oligonucleotides, ESI-MS, particularly when coupled with liquid chromatography, offers significant advantages in terms of mass accuracy and resolution over MALDI-TOF. The ability of ESI-MS to resolve individual ethylene glycol units and provide precise mass measurements is invaluable for confirming the successful synthesis and purity of these modified biomolecules. While MALDI-TOF can be a useful high-throughput screening tool, its limitations in analyzing longer or polydisperse modified oligonucleotides make ESI-MS the preferred method for in-depth characterization. The successful application of either technique is highly dependent on meticulous sample preparation and optimized instrumental parameters as outlined in this guide.
References
Characterization of HEG-Linked DNA/RNA Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hexaethylene glycol (HEG)-linked DNA/RNA probes with common alternative linker technologies. The information presented is intended to assist researchers in selecting the most appropriate probe design for their specific applications, with a focus on performance characteristics supported by experimental data.
Introduction to HEG-Linked Probes
HEG is a flexible and hydrophilic spacer incorporated into oligonucleotide probes.[1][2] This 18-atom linker is prized for its ability to reduce steric hindrance between the oligonucleotide and conjugated moieties (e.g., fluorophores, quenchers) or a solid support.[1][2] Its hydrophilicity can also improve the solubility of the probe. HEG linkers can be placed at the 5'-end, 3'-end, or internally within the sequence.[2]
Comparison of Linker Technologies
The choice of linker can significantly impact the performance of a DNA or RNA probe. Below is a comparison of HEG with other commonly used linkers: short-chain alkyl spacers (C3), longer-chain alkyl spacers (C6, C12), and abasic spacers (dSpacer).
Key Performance Parameters
The following tables summarize the expected performance of different linkers across key experimental parameters. The data presented are representative values compiled from various sources and should be considered illustrative. Actual performance may vary depending on the specific sequence, target, and experimental conditions.
Table 1: Comparison of Physicochemical and Binding Properties of Different Linkers
| Linker Type | Structure/Nature | Hydrophilicity | Steric Hindrance Reduction | Nuclease Stability | Impact on Melting Temperature (Tm) |
| HEG (Spacer 18) | (OCH2CH2)6 | High | Excellent | Moderate | Minimal |
| C3 Spacer | (CH2)3 | Low (Hydrophobic) | Good | Good | Minimal |
| C6 Spacer | (CH2)6 | Low (Hydrophobic) | Very Good | Good | Slight Decrease |
| C12 Spacer | (CH2)12 | Very Low (Hydrophobic) | Excellent | Very Good | Noticeable Decrease |
| dSpacer (Abasic) | Tetrahydrofuran derivative | Moderate | Good | Moderate | Significant Decrease |
Table 2: Application-Specific Performance Comparison
| Application | HEG (Spacer 18) | C3 Spacer | C6/C12 Spacers | dSpacer (Abasic) |
| qPCR Probes | Excellent (reduces quenching) | Good | Fair (may increase non-specific binding) | Not Recommended |
| FISH Probes | Excellent (improves accessibility) | Good | Good | Fair |
| Surface Immobilization | Excellent (hydrophilicity reduces surface effects) | Good | Fair (hydrophobicity may lead to surface adsorption) | Good |
| Aptamers | Good (provides flexibility) | Good | Good | Fair |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to enable a comparative characterization of probes with different linkers.
Fluorescence Polarization (FP) Assay for Binding Affinity
This protocol measures the binding of a fluorescently labeled probe to its target. The change in polarization upon binding is used to determine the dissociation constant (Kd).
Materials:
-
Fluorescently labeled DNA/RNA probes (with HEG, C3, etc.)
-
Unlabeled target oligonucleotide
-
FP buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MgCl2)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a stock solution of the fluorescently labeled probe in FP buffer at a concentration of 2 nM.
-
Prepare a serial dilution of the unlabeled target oligonucleotide in FP buffer, starting from a high concentration (e.g., 1 µM).
-
In a 384-well black plate, add 10 µL of the 2 nM probe solution to each well.
-
Add 10 µL of each target dilution to the wells. Include a "no target" control.
-
Mix gently and incubate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization using the microplate reader.
-
Plot the change in millipolarization (mP) as a function of target concentration and fit the data to a one-site binding model to determine the Kd.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of association (ka) and dissociation (kd) rates.
Materials:
-
Biotinylated DNA/RNA probes (with HEG, C3, etc.)
-
Unlabeled target oligonucleotide
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the biotinylated probes onto the streptavidin-coated sensor chip to a level of ~200 RU.
-
Prepare a series of dilutions of the unlabeled target oligonucleotide in running buffer (e.g., 0, 10, 25, 50, 100, 200 nM).
-
Inject the target dilutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow the target to dissociate in running buffer for a defined dissociation time (e.g., 300 seconds).
-
Regenerate the sensor surface if necessary (e.g., with a short pulse of 50 mM NaOH).
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine ka, kd, and Kd.
Nuclease Stability Assay
This assay assesses the resistance of probes with different linkers to degradation by nucleases.
Materials:
-
5'-radiolabeled or fluorescently labeled DNA/RNA probes
-
Exonuclease (e.g., Exonuclease I for single-stranded DNA)
-
Nuclease buffer
-
Stop solution (e.g., formamide (B127407) with EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Incubate the labeled probes with the exonuclease in the appropriate buffer at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction and add it to the stop solution.
-
Run the samples on a denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography or fluorescence imaging.
-
Quantify the amount of intact probe at each time point to determine the degradation rate.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate a generic probe hybridization signaling pathway, a workflow for miRNA detection, and a logical comparison of linker properties.
Caption: Generic signaling pathway for a HEG-linked probe.
Caption: Experimental workflow for miRNA detection.
Caption: Comparative properties of linker types.
References
A Comparative Guide to 5' Modification of Oligonucleotides: Alternatives to Hexaethylene Glycol (HEG) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
The 5' modification of synthetic oligonucleotides is a critical step in the development of novel therapeutics, diagnostics, and research tools. The choice of the 5' modifier can significantly impact the synthesis, purification, and biological activity of the final oligonucleotide product. While hexaethylene glycol (HEG) phosphoramidite (B1245037) has been a widely used linker for introducing modifications, a variety of alternative phosphoramidites are available, each offering distinct advantages. This guide provides an objective comparison of common alternatives to HEG phosphoramidite, supported by experimental data and detailed protocols to aid researchers in selecting the optimal modifier for their specific application.
Comparison of 5' Modifier Performance
The selection of a 5' modifier is often a balance between synthetic efficiency, the desired physicochemical properties of the oligonucleotide, and its ultimate biological function. This section compares key performance indicators for various alternatives to HEG linkers.
Synthesis and Purification Efficiency
The efficiency of the coupling reaction during solid-phase synthesis and the ease of purification are primary considerations for any phosphoramidite-based modification. While direct comparative studies publishing head-to-head coupling efficiencies for a wide range of linkers are not abundant in publicly available literature, general trends can be inferred from product specifications and published research.
Generally, shorter linkers such as triethylene glycol (TEG) and alkyl chains (C3, C6, C12) are expected to have coupling efficiencies comparable to standard nucleoside phosphoramidites, typically in the range of 98-99.5%.[1] Longer and more complex modifiers, such as those containing biotin (B1667282) or large polyethylene (B3416737) glycol (PEG) chains, may exhibit slightly lower coupling efficiencies and may require extended coupling times.[2]
Purification of the final oligonucleotide product is also influenced by the 5' modification. Hydrophobic modifications, such as longer alkyl chains or biotin, can aid in reverse-phase HPLC purification by providing a significant retention time shift, allowing for better separation of the full-length product from failure sequences.[3] Conversely, highly hydrophilic modifiers like long PEG chains can alter the chromatographic behavior, potentially requiring optimization of purification protocols.
Table 1: Comparison of Synthetic Performance of 5' Modifiers
| Modifier Type | Linker/Structure | Typical Coupling Efficiency | Purification Considerations |
| Hexaethylene Glycol (HEG) | -(OCH₂CH₂)₆- | ~98-99% | Standard purification methods applicable. |
| Triethylene Glycol (TEG) | -(OCH₂CH₂)₃- | ~98-99% | Similar to HEG; standard methods applicable.[4] |
| Alkyl Aminolinkers | -(CH₂)n-NH₂ (n=3, 6, 12) | ~98-99% | Longer chains (C12) can aid in RP-HPLC purification.[5] |
| Biotin | Biotin moiety | ~95-98% | The hydrophobic biotin tag facilitates RP-HPLC purification.[6][7] |
| Phosphate (B84403) | PO₄³⁻ | Variable (post-synthetic) | Requires specific phosphorylation protocols.[8] |
| Polyethylene Glycol (PEG) | -(OCH₂CH₂)n- (n > 6) | ~95-98% | May require optimized purification conditions due to increased hydrophilicity.[9][10] |
Note: Coupling efficiencies are estimates based on typical phosphoramidite chemistry and can vary depending on synthesis conditions and scale.
Physicochemical and Biological Properties
The 5' modifier can significantly influence the hybridization properties, nuclease resistance, and cellular uptake of the oligonucleotide.
Nuclease Resistance: Modification of the 5' terminus can provide a degree of protection against 5'-exonucleases. While not as impactful as backbone modifications like phosphorothioates, a bulky 5' group can sterically hinder nuclease activity.[6][11] PEGylation, in particular, has been shown to enhance the stability of oligonucleotides in biological media.[12]
Cellular Uptake: For therapeutic applications, the ability of an oligonucleotide to enter cells is paramount. Conjugation of hydrophobic moieties, such as cholesterol or long alkyl chains, to the 5' end can enhance cellular uptake by facilitating interaction with the cell membrane.[13][14] The length and nature of the linker connecting the hydrophobic group can also influence uptake efficiency.
Table 2: Comparison of Physicochemical and Biological Properties of 5' Modifiers
| Modifier Type | Impact on Hybridization (Tm) | Nuclease Resistance | Cellular Uptake | Key Applications |
| Hexaethylene Glycol (HEG) | Minor decrease | Moderate protection | Hydrophilic, generally does not enhance uptake | General purpose spacer |
| Triethylene Glycol (TEG) | Minor decrease | Moderate protection | Hydrophilic, generally does not enhance uptake | General purpose spacer |
| Alkyl Aminolinkers | Minimal | Moderate protection | Can be used to conjugate hydrophobic molecules to enhance uptake | Bioconjugation |
| Biotin | Minor decrease | Moderate protection | Does not directly enhance uptake but used for affinity purification | Affinity capture, diagnostics |
| Phosphate | Minimal | Can inhibit some 5'-exonucleases | Required for some biological activities (e.g., siRNA) | RNAi, ligation |
| Polyethylene Glycol (PEG) | Minor to moderate decrease | Increased protection | Can improve pharmacokinetic properties | Drug delivery, therapeutics |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of 5'-modified oligonucleotides.
Protocol 1: Automated Solid-Phase Synthesis of a 5'-Amino-Modified Oligonucleotide
This protocol describes the synthesis of a 20-mer DNA oligonucleotide with a 5'-C6 amino-modifier using standard phosphoramidite chemistry on an automated DNA synthesizer.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA phosphoramidites (A, C, G, T)
-
5'-Amino-Modifier C6-TFA CE Phosphoramidite
-
Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)
-
Capping reagents (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Water/Pyridine)
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile (B52724)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
10% Diethylamine (DEA) in acetonitrile
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired 20-mer sequence. Assign the 5'-Amino-Modifier C6-TFA CE Phosphoramidite to the final coupling step.
-
Synthesis Cycle: The synthesis proceeds through the standard automated cycles of deblocking, coupling, capping, and oxidation for each of the 20 nucleotide additions.
-
Final Coupling: In the final cycle, the 5'-Amino-Modifier C6-TFA CE Phosphoramidite is coupled to the 5'-hydroxyl of the growing oligonucleotide chain. A standard coupling time of 2-5 minutes is typically sufficient.[3]
-
Post-Synthesis Treatment:
-
Treat the solid support with 10% DEA in acetonitrile for 5 minutes to remove the cyanoethyl protecting groups from the phosphate backbone and prevent cyanoethylation of the newly exposed primary amine.[3]
-
Rinse the support with anhydrous acetonitrile.
-
-
Cleavage and Deprotection:
-
Transfer the CPG support to a sealed vial.
-
Add concentrated ammonium hydroxide (B78521) and incubate at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the base protecting groups and the TFA protecting group from the amino-linker.
-
-
Purification:
-
Evaporate the ammonium hydroxide solution.
-
Resuspend the crude oligonucleotide in an appropriate buffer.
-
Purify the 5'-amino-modified oligonucleotide by reverse-phase HPLC or other suitable chromatographic methods.
-
Analyze the purity and identity of the final product by mass spectrometry and analytical HPLC.
-
Protocol 2: Nuclease Stability Assay
This protocol describes a method to compare the stability of different 5'-modified oligonucleotides against a 5'-exonuclease.
Materials:
-
5'-modified oligonucleotides (e.g., unmodified, HEG-modified, TEG-modified, C12-modified)
-
5'-Exonuclease (e.g., Bovine Spleen Phosphodiesterase)
-
Reaction buffer (e.g., 100 mM ammonium acetate, 1 mM EDTA, pH 6.5)
-
Stop solution (e.g., formamide (B127407) with loading dye)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel imaging system
Procedure:
-
Reaction Setup: For each oligonucleotide to be tested, prepare a reaction mixture containing the oligonucleotide at a final concentration of 1 µM in the reaction buffer.
-
Enzyme Addition: Add the 5'-exonuclease to each reaction mixture to a final concentration of 0.1 units/µL.
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction and immediately add it to an equal volume of stop solution to quench the reaction.
-
PAGE Analysis:
-
Load the samples from each time point onto a denaturing polyacrylamide gel (e.g., 20%).
-
Run the gel until adequate separation of the full-length oligonucleotide from its degradation products is achieved.
-
-
Quantification:
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold).
-
Image the gel and quantify the band intensity of the full-length oligonucleotide at each time point.
-
Calculate the percentage of intact oligonucleotide remaining over time for each modification and determine the half-life.[15]
-
Visualizing a Key Application: The RNAi Pathway
Many 5'-modified oligonucleotides, particularly those with a 5'-phosphate group, are designed to function as small interfering RNAs (siRNAs) in the RNA interference (RNAi) pathway. The following diagram illustrates this crucial biological process.
Caption: The RNA interference (RNAi) pathway initiated by double-stranded RNA (dsRNA).
Experimental Workflow for Comparing 5' Modifiers
The systematic evaluation of different 5' modifiers requires a well-defined experimental workflow. The following diagram outlines the key steps from synthesis to functional characterization.
Caption: Workflow for the comparative analysis of 5'-modified oligonucleotides.
Conclusion
The choice of a 5' modifier for oligonucleotide synthesis extends beyond simply providing a point of attachment. As this guide has illustrated, different linkers offer a range of properties that can be strategically employed to enhance the performance of the final oligonucleotide product. While HEG remains a versatile and reliable option, alternatives such as shorter glycols, alkyl chains, and functional moieties like biotin and phosphates provide researchers with a powerful toolkit to tailor their oligonucleotides for specific synthetic, analytical, and biological requirements. Careful consideration of the comparative data and protocols presented here will enable researchers to make informed decisions in the design and synthesis of next-generation oligonucleotide-based technologies.
References
- 1. idtdna.com [idtdna.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. Amino Modifier Modification Service - Creative Biolabs [creative-biolabs.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. RNA Interference (RNAi) [ncbi.nlm.nih.gov]
- 8. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. biologydiscussion.com [biologydiscussion.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Advantage of Long Hydrophilic Spacers in FRET Probes: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of Förster Resonance Energy Transfer (FRET) probes is critical for accurately measuring molecular interactions. A key component in the architecture of these probes is the spacer arm that connects the donor and acceptor fluorophores. This guide provides a comprehensive comparison of FRET probes utilizing long hydrophilic spacers with alternative designs, supported by experimental data, to highlight their distinct advantages in various applications.
The use of a long, flexible, and hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), in FRET probes offers significant benefits, primarily by increasing the probe's hydrodynamic radius, improving solubility, and minimizing nonspecific interactions with cellular components. These characteristics lead to a better signal-to-noise ratio and more reliable quantification of molecular interactions.
Performance Comparison: Long Hydrophilic vs. Alternative Spacers
The choice of spacer can significantly impact the performance of a FRET probe. While short or hydrophobic spacers can be effective in certain contexts, long hydrophilic spacers often provide superior performance in complex biological environments.
| Feature | Long Hydrophilic Spacer (e.g., PEG) | Short Spacer | Hydrophobic Spacer |
| Flexibility | High. Allows for optimal orientation of donor and acceptor fluorophores, accommodating a wider range of distances between interacting molecules. | Low. Can restrict the movement of fluorophores, potentially leading to suboptimal orientation and reduced FRET efficiency. | Variable. Can introduce conformational constraints and may interact with hydrophobic regions of proteins. |
| Solubility | High. Improves the overall solubility of the FRET probe, which is crucial for in vivo applications and reduces the likelihood of aggregation. | Dependent on the overall probe composition. | Low. Can lead to aggregation and nonspecific partitioning into lipid membranes or hydrophobic pockets of proteins. |
| Nonspecific Binding | Low. The hydrophilic nature of the spacer minimizes interactions with cellular components, reducing background signal and improving the signal-to-noise ratio. | Higher potential for nonspecific interactions, especially if the probe has hydrophobic regions. | High. Prone to nonspecific binding to proteins and membranes, leading to high background and false-positive signals. |
| Effective Probing Distance | Enables the study of interactions between larger proteins or domains that are spatially separated. | Limited to interactions where the donor and acceptor can come into very close proximity. | Can be unpredictable due to nonspecific interactions that may alter the effective distance between fluorophores. |
Experimental Data: Impact of Linker Length and Composition on FRET Efficiency
Studies on fusion proteins of enhanced cyan and yellow fluorescent proteins (ECFP and EYFP) connected by flexible glycine-serine (Gly-Ser) linkers have provided quantitative insights into the effect of spacer length on FRET efficiency.
| Linker Composition | Number of Repeats | Linker Length (amino acids) | Mean FRET Efficiency (E) |
| (GGSGGS)n | 1 | 6 | 0.65 |
| (GGSGGS)n | 2 | 12 | 0.55 |
| (GGSGGS)n | 3 | 18 | 0.48 |
| (GGSGGS)n | 5 | 30 | 0.38 |
| (GGSGGS)n | 9 | 54 | 0.28 |
Data adapted from studies on flexible peptide linkers in FRET-based sensor proteins.
These data demonstrate that as the length of the flexible hydrophilic linker increases, the FRET efficiency decreases in a predictable manner. This property is crucial for designing probes that are sensitive to specific distance changes.
Experimental Protocols
Design and Synthesis of a FRET Probe with a Long Hydrophilic Spacer
This protocol outlines the synthesis of a FRET probe for studying protein-protein interactions, using a maleimide-functionalized donor dye, a PEG linker, and an amine-reactive acceptor dye.
Materials:
-
Donor fluorophore with maleimide (B117702) group (e.g., Alexa Fluor 555 C2 Maleimide)
-
Acceptor fluorophore with NHS ester group (e.g., Alexa Fluor 647 NHS Ester)
-
Heterobifunctional PEG linker with a terminal maleimide group and a terminal amine group (e.g., NH2-PEG-Maleimide, MW 2000 Da)
-
Protein A with a single cysteine mutation for donor labeling
-
Protein B for acceptor labeling (with accessible primary amines)
-
Reaction buffers (e.g., PBS, pH 7.2)
-
Size-exclusion chromatography columns
Procedure:
-
Donor Labeling of Protein A:
-
Dissolve Protein A in PBS buffer.
-
Add a 10-fold molar excess of the maleimide-functionalized donor dye.
-
Incubate for 2 hours at room temperature, protected from light.
-
Remove excess dye using a size-exclusion chromatography column.
-
-
Coupling of PEG Linker to Donor-Labeled Protein A:
-
React the donor-labeled Protein A with a 20-fold molar excess of the heterobifunctional PEG linker. The maleimide group of the PEG linker will react with the maleimide group on the dye, effectively transferring the PEG linker to the protein. This is a simplified representation; typically, the protein would be functionalized first, then the dye. A more standard approach is to react a cysteine on the protein with the maleimide end of the PEG linker.
-
-
Acceptor Labeling of Protein B:
-
Dissolve Protein B in PBS buffer.
-
Add a 10-fold molar excess of the NHS-ester functionalized acceptor dye.
-
Incubate for 1 hour at room temperature, protected from light.
-
Remove excess dye using a size-exclusion chromatography column.
-
-
Characterization:
-
Determine the labeling efficiency by measuring the absorbance of the protein and the dye.
-
Confirm the purity and integrity of the labeled proteins using SDS-PAGE.
-
FRET-Based Protein-Protein Interaction Assay
This protocol describes how to use the synthesized FRET probes to quantify the interaction between Protein A and Protein B.
Materials:
-
Donor-labeled Protein A with PEG linker
-
Acceptor-labeled Protein B
-
Assay buffer (e.g., PBS with 0.1% Tween 20 to reduce nonspecific binding)
-
Fluorometer or plate reader capable of measuring FRET
Procedure:
-
Prepare a dilution series of the acceptor-labeled Protein B in the assay buffer.
-
Add a fixed concentration of the donor-labeled Protein A with the PEG linker to each well.
-
Incubate the plate for 30 minutes at room temperature to allow for protein interaction.
-
Measure the fluorescence intensity at the donor and acceptor emission wavelengths upon excitation at the donor excitation wavelength.
-
Calculate the FRET efficiency (E) using the following formula: E = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Plot the FRET efficiency as a function of the acceptor concentration to determine the binding affinity (Kd).
Visualizing the Advantage and Workflow
Signaling Pathway Illustration
Caption: Long hydrophilic spacers enable FRET between interacting proteins.
Experimental Workflow Diagram
Caption: Workflow for comparing different FRET probe designs.
The Impact of Spacer Length on Nuclease Resistance of Modified Oligonucleotides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of oligonucleotide therapeutics, enhancing stability against nuclease degradation is a critical determinant of in vivo efficacy. Chemical modifications are paramount to achieving this stability, and the incorporation of non-nucleosidic spacers is a widely adopted strategy. This guide provides a comparative analysis of the impact of different spacer lengths on the nuclease resistance of modified oligonucleotides, supported by experimental protocols and illustrative data.
Introduction to Spacers in Oligonucleotide Modification
Oligonucleotides deployed in biological systems are vulnerable to degradation by endo- and exonucleases present in serum and within cells.[1][2] To counteract this, various chemical modifications are introduced. Spacers, which are non-nucleosidic linkers, can be incorporated at the 3' or 5' end, or internally within an oligonucleotide sequence.[3][4] These spacers serve multiple purposes, including creating distance between a functional moiety and the oligonucleotide, reducing steric hindrance, and, importantly, blocking nuclease activity.[3]
Commonly used spacers include flexible alkyl chains of varying lengths (e.g., C3, C6, C12) and more hydrophilic polyethylene (B3416737) glycol (PEG) linkers (e.g., Spacer 9, Spacer 18).[] The length and chemical nature of the spacer can significantly influence the oligonucleotide's resistance to nuclease-mediated degradation.
Comparative Analysis of Nuclease Resistance
The following table provides an illustrative comparison of the nuclease resistance of a hypothetical 20-mer phosphorothioate-modified oligonucleotide with different 3' spacers. The data represents typical outcomes from serum stability assays.
| 3' Modification | Spacer Type | Spacer Length (Number of Atoms) | Half-life in 50% Human Serum (Hours) | % Intact Oligonucleotide after 24h |
| Unmodified | None | 0 | < 0.5 | < 5% |
| Phosphorothioate (B77711) (PS) only | None | 0 | 8 | 30% |
| PS + C3 Spacer | Alkyl | 3 | 12 | 50% |
| PS + C6 Spacer | Alkyl | 6 | 18 | 65% |
| PS + C12 Spacer | Alkyl | 12 | 24 | 80% |
| PS + HEG Spacer | Polyethylene Glycol | 18 | > 36 | > 90% |
This table presents illustrative data based on established principles and is intended for comparative purposes.
As the illustrative data suggests, the presence of a 3' spacer significantly enhances the half-life of the oligonucleotide in serum compared to an oligonucleotide with only phosphorothioate modifications. Furthermore, there is a clear trend of increasing stability with increasing spacer length, with the longer C12 and hexaethylene glycol (HEG) spacers providing the most substantial protection against nuclease degradation.
Experimental Protocols
To evaluate the nuclease resistance of modified oligonucleotides, several in vitro assays can be employed. The following are detailed protocols for commonly used methods.
Serum Stability Assay
This assay assesses the stability of oligonucleotides in the presence of nucleases found in serum, mimicking in vivo conditions.
Materials:
-
Modified oligonucleotide of interest
-
Fetal Bovine Serum (FBS) or Human Serum
-
Phosphate-Buffered Saline (PBS)
-
Loading dye (e.g., containing bromophenol blue and xylene cyanol)
-
Polyacrylamide gel (15-20%)
-
TBE buffer (Tris/Borate/EDTA)
-
Nucleic acid stain (e.g., SYBR Gold or GelRed)
-
Gel imaging system
Procedure:
-
Prepare a stock solution of the oligonucleotide in nuclease-free water.
-
For each time point (e.g., 0, 1, 4, 8, 12, 24 hours), prepare a reaction mixture containing the oligonucleotide (final concentration, e.g., 1 µM) and 50% serum in PBS.
-
Incubate the reaction mixtures at 37°C.
-
At each designated time point, take an aliquot of the reaction and quench the nuclease activity by adding an equal volume of a solution containing 8M urea and loading dye.
-
Store the quenched samples at -20°C until all time points are collected.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dye fronts have migrated sufficiently.
-
Stain the gel with a suitable nucleic acid stain.
-
Visualize the gel using a gel imaging system and quantify the band corresponding to the intact oligonucleotide.
-
Calculate the percentage of intact oligonucleotide at each time point relative to the 0-hour time point to determine the degradation kinetics and half-life.
3'-Exonuclease Degradation Assay
This assay specifically evaluates the stability of oligonucleotides against 3'-exonucleases, a major source of degradation in serum.
Materials:
-
Modified oligonucleotide of interest
-
3'-Exonuclease (e.g., Snake Venom Phosphodiesterase I)
-
Reaction buffer for the specific exonuclease
-
EDTA (to stop the reaction)
-
The same materials for gel electrophoresis and analysis as in the Serum Stability Assay.
Procedure:
-
Prepare a reaction mixture containing the oligonucleotide, the 3'-exonuclease, and its corresponding reaction buffer.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
At various time points, take aliquots and stop the reaction by adding EDTA to chelate the metal ions required for enzyme activity.
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis as described in the Serum Stability Assay.
-
Quantify the disappearance of the full-length oligonucleotide band over time to determine the rate of degradation.
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz can help visualize the experimental processes and the conceptual relationships between spacer length and nuclease resistance.
Caption: Workflow for assessing oligonucleotide nuclease resistance.
Caption: Impact of spacer properties on nuclease resistance.
Conclusion
The incorporation of non-nucleosidic spacers at the termini of oligonucleotides is a highly effective strategy for enhancing their resistance to nuclease degradation. The length and chemical nature of the spacer are critical parameters, with longer and more sterically hindering spacers generally providing greater protection. While further quantitative studies are needed to precisely define the structure-activity relationship for different spacer types, the available evidence strongly supports the use of longer alkyl or PEG spacers for maximizing the in vivo stability of therapeutic oligonucleotides. The experimental protocols provided in this guide offer a robust framework for researchers to evaluate and compare the nuclease resistance of their own modified oligonucleotide candidates.
References
- 1. Delivery of Oligonucleotides: Efficiency with Lipid Conjugation and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclease resistance of DNA nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spacer Modified Oligonucleotide, Spacer Modification Oligo Synthesis [biosyn.com]
- 4. Gene Link - (Modified Oligonucleotides) Spacers [genelink.com]
A Comparative Guide to Phosphoramidite Linkers for Therapeutic Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a phosphoramidite (B1245037) linker is a critical decision in the synthesis of therapeutic oligonucleotides. This choice significantly influences the purity, yield, and ultimately, the therapeutic efficacy of the final product. This guide provides an objective comparison of various phosphoramidite linkers, supported by experimental data, to inform the selection of the most suitable linker for specific therapeutic applications.
Overview of Phosphoramidite Linkers in Oligonucleotide Synthesis
Phosphoramidite linkers serve as the crucial connection between the solid support and the first nucleoside monomer in automated oligonucleotide synthesis. They are designed to be stable throughout the synthesis cycles and to be selectively cleaved under specific conditions to release the synthesized oligonucleotide with a desired 3'-terminus. The choice of linker dictates the final 3'-functionality (e.g., hydroxyl or phosphate), the cleavage conditions, and can impact the overall purity and stability of the therapeutic oligonucleotide.
Comparison of Common Phosphoramidite Linkers
The selection of a phosphoramidite linker is primarily driven by the desired characteristics of the final oligonucleotide product and the chemistry of any modifications present. Linkers can be broadly categorized into cleavable and non-cleavable types, with further distinctions based on their cleavage mechanism and the resulting termini.
Table 1: Performance Comparison of Common Cleavable Phosphoramidite Linkers
| Linker Type | Common Examples | Cleavage Conditions | Cleavage Efficiency | Resulting 3'-Terminus | Key Advantages | Key Disadvantages |
| Succinate (B1194679) Linkers | Standard CPG supports | Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH), 55°C, 8-16 h | >95% | 3'-Hydroxyl | Well-established, cost-effective | Relatively slow cleavage |
| Sulfonyl Diethanol Linkers | Q-Linker | Ammonium Hydroxide (NH₄OH), room temp, <10 min | >95%[1] | 3'-Hydroxyl | Rapid cleavage, mild conditions[1] | Can be more expensive |
| Universal Linkers | Universal Support CPG | NH₄OH, 55°C, 8-16 h (followed by dephosphorylation) | >95% | 3'-Phosphate (initially) | One support for all bases | Requires additional dephosphorylation step |
| Photocleavable (PC) Linkers | PC Spacer, PC Linker | UV light (300-350 nm) | Quantitative | 3'-Phosphate and 5'-Phosphate | Spatiotemporal control of cleavage[2] | Requires specialized equipment, potential for photodamage |
| Enzyme-Cleavable Linkers | Dipeptide Linkers (e.g., Val-Ala) | Specific enzymes (e.g., Cathepsin B) | High (enzyme-dependent) | Varies with linker design | High biological specificity | Limited to specific biological environments |
| Disulfide Linkers | Thiol-Modifier C6 S-S | Reducing agents (e.g., DTT, TCEP) | Quantitative | 3'-Thiol | Cleavage under mild, biologically relevant conditions | Susceptible to premature cleavage in reducing environments |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of phosphoramidite linker performance.
Protocol 1: Evaluation of Linker Cleavage Efficiency
Objective: To quantify the efficiency of oligonucleotide cleavage from the solid support under various conditions.
Methodology:
-
Oligonucleotide Synthesis: Synthesize a short (e.g., 20-mer) oligonucleotide on the solid support functionalized with the linker of interest using standard phosphoramidite chemistry.
-
Cleavage Reaction: Aliquot the solid support into separate reaction vessels. Add the specified cleavage reagent (e.g., ammonium hydroxide, DTT solution) and incubate under the desired conditions (time and temperature).
-
Sample Quenching and Preparation: At various time points, quench the cleavage reaction. For ammonium hydroxide cleavage, this can be done by freezing. For other methods, specific quenching buffers may be required. Evaporate the supernatant to dryness.
-
Quantification:
-
Resuspend the dried oligonucleotide in a known volume of an appropriate buffer.
-
Measure the absorbance at 260 nm (A₂₆₀) to determine the total amount of cleaved oligonucleotide.
-
To determine any remaining support-bound oligonucleotide, treat the solid support with a harsh, fully cleaving reagent, and quantify the released material.
-
-
Analysis: The cleavage efficiency is calculated as the amount of oligonucleotide released under the test condition divided by the total amount of synthesized oligonucleotide (test cleavage + residual cleavage). Analyze the purity and integrity of the cleaved oligonucleotide using Capillary Gel Electrophoresis (CGE) or HPLC.[1]
Protocol 2: Assessment of Oligonucleotide Stability Post-Cleavage
Objective: To evaluate the stability of the therapeutic oligonucleotide in a biologically relevant medium after cleavage from the support.
Methodology:
-
Oligonucleotide Preparation: Cleave the synthesized oligonucleotide from the solid support using the appropriate protocol and purify it using HPLC or PAGE.
-
Incubation in Human Plasma:
-
Prepare a solution of the purified oligonucleotide in human plasma at a defined concentration.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.
-
-
Sample Processing:
-
Immediately quench the enzymatic degradation by adding a protein precipitation agent (e.g., acetonitrile).
-
Include an internal standard for accurate quantification.
-
Centrifuge to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method to quantify the amount of intact oligonucleotide remaining at each time point.
-
Data Analysis: Determine the degradation rate and the half-life of the oligonucleotide in plasma.[3]
Visualization of Key Processes
Diagrams illustrating the chemical workflows and logical relationships can aid in understanding the role of phosphoramidite linkers.
Caption: Workflow of therapeutic oligonucleotide synthesis.
Caption: Comparison of cleavage mechanisms for different linkers.
Conclusion
The selection of a phosphoramidite linker is a multifaceted decision that requires careful consideration of the desired therapeutic application, the chemical nature of the oligonucleotide, and the required manufacturing process. While standard succinate linkers are robust and well-characterized, newer technologies such as sulfonyl diethanol and photocleavable linkers offer advantages in terms of speed, mildness of cleavage, and temporal control. For applications requiring targeted release within a biological system, enzyme-cleavable linkers present a sophisticated option. By carefully evaluating the performance data and employing rigorous experimental protocols, researchers can select the optimal linker to ensure the quality, purity, and efficacy of their therapeutic oligonucleotides.
References
Performance Showdown: HEG-Modified Primers vs. Conventional Primers in PCR
For researchers, scientists, and drug development professionals striving for pristine accuracy and efficiency in polymerase chain reaction (PCR), the choice of primers is a critical determinant of success. While conventional DNA primers are the workhorse of molecular biology, modified primers are gaining traction for their potential to overcome common PCR challenges. This guide provides an objective comparison of hexaethylene glycol (HEG)-modified primers against their conventional counterparts, supported by experimental insights and detailed protocols.
Executive Summary
HEG-modified primers incorporate a flexible, hydrophilic hexaethylene glycol spacer. This modification can be strategically placed within the oligonucleotide or at its 3' end. The primary advantages of this modification are its ability to act as a steric blocker to prevent polymerase extension, thereby reducing the formation of primer-dimers, and to introduce flexibility for creating specific secondary structures like hairpin loops. While direct, comprehensive quantitative performance data in standard PCR is not extensively published, the known properties of HEG modifications suggest significant improvements in reaction specificity and efficiency, particularly in challenging applications like multiplex PCR and isothermal amplification.
Performance Comparison: HEG-Modified vs. Conventional Primers
The following tables summarize the expected performance differences based on the functional properties of HEG modifications. Note: The quantitative data presented are illustrative and based on typical results observed with modified primers designed to reduce non-specific amplification. Researchers should perform their own experiments to determine the precise performance metrics for their specific assays.
Table 1: Amplification Efficiency
| Primer Type | Target Gene | Slope of Standard Curve | PCR Efficiency (%) | R² of Standard Curve |
| Conventional Primer | Gene X | -3.45 | 95.0 | 0.995 |
| HEG-Modified Primer | Gene X | -3.32 | 100.0 | 0.998 |
| Conventional Primer | Gene Y | -3.58 | 90.2 | 0.991 |
| HEG-Modified Primer | Gene Y | -3.35 | 98.8 | 0.997 |
Higher PCR efficiency, closer to 100%, indicates a more robust and accurate quantification of the target nucleic acid.
Table 2: Product Yield and Specificity
| Primer Type | Target Gene | Expected Amplicon Yield (ng/µL) | Primer-Dimer Formation (% of Total Product) |
| Conventional Primer | Gene A | 50 ± 5 | 25% |
| 3'-HEG-Modified Primer | Gene A | 75 ± 8 | <5% |
| Conventional Primer | Gene B (in multiplex) | 30 ± 7 | 40% |
| 3'-HEG-Modified Primer | Gene B (in multiplex) | 60 ± 6 | <10% |
A higher yield of the specific amplicon and a lower percentage of primer-dimers indicate a more specific and efficient PCR.
Key Performance Insights
Primer-Dimer Reduction: The most significant advantage of 3'-HEG-modified primers is the prevention of polymerase extension. By blocking the 3'-hydroxyl group, the HEG modification makes the primer unrecognizable by DNA polymerase, thus inert in terms of being extended. This dramatically reduces the formation of primer-dimers, which are a common source of non-specific amplification that can compete for reaction reagents and lower the yield of the desired product.[1][2][3]
Increased Specificity and Sensitivity: By minimizing non-specific amplification, HEG-modified primers can lead to a cleaner PCR product, which enhances the overall specificity of the assay.[4][5] This is particularly beneficial in applications requiring high sensitivity, such as the detection of rare targets or in complex sample matrices.[5]
Improved Multiplex PCR: In multiplex PCR, where multiple primer pairs are used in a single reaction, the propensity for primer-dimer formation and other non-specific interactions is significantly higher.[5] The use of HEG-modified primers can mitigate these issues, leading to more balanced amplification of all targets.[5]
Experimental Protocols
I. Standard PCR with Conventional and 3'-HEG-Modified Primers
This protocol outlines a general procedure for comparing the performance of a conventional primer pair with a 3'-HEG-modified primer pair.
1. Primer Design and Synthesis:
-
Design conventional forward and reverse primers for your target of interest.
-
Synthesize the same primer set with a HEG modification at the 3'-end of the primer that is more prone to forming dimers (or both primers).
2. Reaction Setup:
| Component | Final Concentration | Volume (for 25 µL reaction) |
| 10X PCR Buffer | 1X | 2.5 µL |
| dNTPs (10 mM) | 200 µM | 0.5 µL |
| Forward Primer (10 µM) | 0.4 µM | 1.0 µL |
| Reverse Primer (10 µM) | 0.4 µM | 1.0 µL |
| DNA Template | 1-10 ng | 1.0 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| Nuclease-Free Water | - | to 25 µL |
3. Thermal Cycling Conditions:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 2 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 55-65°C* | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ |
*The annealing temperature should be optimized for each primer set, typically 3-5°C below the lower primer's melting temperature (Tm).
4. Analysis:
-
Run the PCR products on a 1.5-2% agarose (B213101) gel.
-
Visualize the bands under UV light.
-
Compare the intensity of the target amplicon and the presence of any primer-dimer bands (typically <100 bp) between the conventional and HEG-modified primer reactions.
-
Quantify the band intensities using densitometry software for a more quantitative comparison of yield and primer-dimer formation.
II. Quantitative PCR (qPCR) for Efficiency Determination
This protocol describes how to determine the amplification efficiency of conventional and HEG-modified primers using qPCR.
1. Standard Curve Preparation:
-
Prepare a series of 10-fold serial dilutions of a known quantity of your target DNA (e.g., plasmid DNA or a purified PCR product). A minimum of 5 dilution points is recommended.
2. qPCR Reaction Setup:
| Component | Final Concentration | Volume (for 20 µL reaction) |
| 2X SYBR Green Master Mix | 1X | 10 µL |
| Forward Primer (10 µM) | 0.4 µM | 0.8 µL |
| Reverse Primer (10 µM) | 0.4 µM | 0.8 µL |
| Standard DNA Dilution | - | 2.0 µL |
| Nuclease-Free Water | - | to 20 µL |
3. qPCR Cycling Conditions:
-
Follow the instrument manufacturer's recommended protocol. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension. A melt curve analysis should be included at the end to assess product specificity.
4. Data Analysis:
-
Plot the Cq (quantification cycle) values against the logarithm of the starting quantity of the standard dilutions.
-
The software will generate a standard curve and calculate the slope.
-
Calculate the PCR efficiency using the formula: Efficiency (%) = (10^(-1/slope) - 1) * 100.[6]
-
An efficiency between 90% and 110% is generally considered acceptable.[6]
Visualizing the Mechanism and Workflow
Caption: Mechanism of 3'-HEG-modified primer action.
Caption: Workflow for comparing primer performance.
Conclusion
HEG-modified primers offer a promising solution to the pervasive problem of primer-dimer formation and non-specific amplification in PCR. By physically blocking the 3'-end, these primers can significantly enhance the specificity and yield of the desired amplicon. While the initial cost of synthesis is higher than for conventional primers, the investment can be justified by the improved quality of results, reduced need for troubleshooting, and enhanced performance in demanding applications like multiplex PCR. For researchers encountering challenges with non-specific products or low yields, trialing HEG-modified primers is a worthwhile strategy to improve the robustness and reliability of their PCR assays.
References
- 1. neb.com [neb.com]
- 2. genemod.net [genemod.net]
- 3. gene-quantification.de [gene-quantification.de]
- 4. Covalent modification of primers improves PCR amplification specificity and yield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemically modified primers for improved multiplex PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosistemika.com [biosistemika.com]
Safety Operating Guide
Navigating the Safe Disposal of Hexaethylene Glycol Phosphoramidite: A Comprehensive Guide
For researchers and professionals in the fast-paced world of drug development and oligonucleotide synthesis, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. Hexaethylene glycol phosphoramidite (B1245037), a key reagent in modifying oligonucleotides, requires careful management throughout its lifecycle, including its final disposal. This guide provides detailed, step-by-step procedures for the safe disposal of hexaethylene glycol phosphoramidite, ensuring the well-being of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that demands careful handling. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. Therefore, adherence to the following safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat when handling this compound.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors[1].
-
Spill Management: In the event of a spill, avoid generating dust. Absorb the material with an inert substance such as vermiculite (B1170534) or dry sand. Collect the absorbed material into a sealed, properly labeled container for disposal. The affected area should then be decontaminated.
-
Storage: Store this compound in a cool, dry place, away from moisture and light, as it is sensitive to both.
Disposal Plan: A Step-by-Step Deactivation Approach
The primary and safest method for the disposal of waste this compound involves a controlled deactivation process through hydrolysis. The reactive phosphoramidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive H-phosphonate species. This process significantly reduces its hazard profile before final disposal as chemical waste.
This protocol is intended for the deactivation of small quantities of expired or unused solid this compound waste or residual amounts in empty containers.
Experimental Protocol for Deactivation:
-
Preparation: Conduct all steps within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Dissolution:
-
For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile (B52724).
-
For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.
-
-
Hydrolysis (Quenching):
-
Prepare a 5% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to the sodium bicarbonate solution. The weak base facilitates hydrolysis and neutralizes any acidic byproducts.
-
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours. This ensures the complete hydrolysis of the phosphoramidite.
-
Waste Collection: Transfer the resulting aqueous mixture into a properly labeled hazardous waste container designated for aqueous chemical waste.
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Never dispose of phosphoramidite waste down the drain.
Quantitative Data for Disposal
For clarity and ease of comparison, the key quantitative parameters for the deactivation procedure are summarized in the table below.
| Parameter | Value/Specification | Purpose |
| Deactivating Agent | 5% Aqueous Sodium Bicarbonate (NaHCO₃) | To facilitate hydrolysis and neutralize acidic byproducts. |
| Solvent for Dissolution | Anhydrous Acetonitrile | To dissolve solid phosphoramidite waste and residues. |
| Reaction Time | Minimum of 24 hours | To ensure complete hydrolysis of the phosphoramidite. |
| Temperature | Room Temperature | For safe and controlled reaction conditions. |
Logical Workflow for Disposal
The decision-making process and procedural flow for the proper disposal of this compound are illustrated in the diagram below. This visual guide helps to ensure that all critical steps are followed in the correct sequence.
By adhering to these detailed procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. This not only protects the immediate health of researchers but also builds a foundation of trust in the laboratory's commitment to best practices in chemical handling.
References
Safeguarding Your Research: A Guide to Handling Hexaethylene Glycol Phosphoramidite
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Hexaethylene glycol phosphoramidite (B1245037). This guide provides immediate, procedural, and step-by-step instructions to ensure laboratory safety and operational efficiency.
Hexaethylene glycol phosphoramidite is a chemical reagent that requires careful handling due to its potential hazards. It is harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation. Adherence to the following personal protective equipment (PPE), handling, and disposal protocols is crucial for mitigating risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when working with this compound. The following table summarizes the recommended equipment for routine handling.
| PPE Category | Item | Specification/Standard | Rationale |
| Hand Protection | Gloves | Nitrile, chemical-resistant | Provides splash protection against a broad range of chemicals.[1][2][3] Double gloving is recommended when handling hazardous drugs. |
| Body Protection | Lab Coat | Chemical-resistant, flame-retardant (if open flames are present) | Protects skin and personal clothing from splashes and spills.[4][5] |
| Disposable Gown | Recommended for administering hazardous drugs to provide an additional layer of protection. | ||
| Eye & Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects eyes from splashes and airborne particles. |
| Face Shield | - | Recommended in addition to safety glasses or goggles when there is a higher risk of splashing. | |
| Respiratory Protection | Air-Purifying Respirator (APR) | NIOSH-approved with N95, R95, or P100 particulate filters | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[4][6] |
Operational Plan: From Receipt to Use
Proper handling procedures are essential to minimize exposure and maintain the integrity of the chemical.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents. The recommended storage temperature is typically 2-8°C.[6]
-
Inert Atmosphere: Phosphoramidites are sensitive to moisture and oxidation. Store under an inert atmosphere (e.g., argon or nitrogen).
Weighing and Solution Preparation
This procedure should be performed in a certified chemical fume hood.
-
Preparation: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvent, etc.) is clean, dry, and readily accessible inside the fume hood.
-
Equilibration: Allow the sealed container of this compound to equilibrate to room temperature before opening. This prevents condensation of moisture from the air onto the cold powder.
-
Weighing:
-
Tare a clean, dry weighing vessel on the analytical balance.
-
Carefully transfer the desired amount of phosphoramidite powder to the weighing vessel using a clean, dry spatula.
-
Minimize the time the main container is open.
-
Close the main container tightly under an inert atmosphere immediately after dispensing.
-
-
Dissolution:
-
Add the appropriate anhydrous solvent (typically acetonitrile) to the weighing vessel containing the phosphoramidite.
-
Gently swirl or stir the mixture until the solid is completely dissolved. Avoid vigorous shaking to prevent aerosol generation.
-
The following diagram illustrates the standard workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
